Product packaging for 3'-Fluoro-2-morpholinomethyl benzophenone(Cat. No.:CAS No. 898750-41-9)

3'-Fluoro-2-morpholinomethyl benzophenone

Cat. No.: B1327237
CAS No.: 898750-41-9
M. Wt: 299.3 g/mol
InChI Key: CWEQZCADUFKDJG-UHFFFAOYSA-N
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Description

3'-Fluoro-2-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FNO2 B1327237 3'-Fluoro-2-morpholinomethyl benzophenone CAS No. 898750-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQZCADUFKDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643538
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-41-9
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Research Landscape of Substituted Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, with a focus on substituted benzophenones. While direct, in-depth experimental data for 3'-Fluoro-2-morpholinomethyl benzophenone (CAS: 898750-41-9) is not publicly available, this document provides a thorough overview of the broader class of benzophenone derivatives. It includes representative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways to facilitate further research and development in this area.

Introduction to Substituted Benzophenones

Substituted benzophenones are a class of organic compounds characterized by a diarylketone framework. This core structure lends itself to a wide range of chemical modifications, resulting in a diverse array of pharmacological and physicochemical properties. These compounds have garnered significant interest in medicinal chemistry due to their potential applications in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The introduction of different functional groups onto the phenyl rings can modulate their biological activity, metabolic stability, and pharmacokinetic profiles.

Chemical Identity of this compound:

PropertyValue
CAS Number 898750-41-9
Molecular Formula C₁₈H₁₈FNO₂
Molecular Weight 299.34 g/mol
Synonyms (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-methanone

Physicochemical and Pharmacokinetic Properties (Representative Data)

The following table summarizes typical physicochemical and in vitro pharmacokinetic data for a hypothetical substituted benzophenone derivative, based on common assays used in early drug discovery.

ParameterValue
LogP (cLogP) 3.5 - 4.5
Aqueous Solubility (pH 7.4) < 10 µM
Plasma Protein Binding (Human) > 95%
Microsomal Stability (Human Liver) t½ = 15 - 45 min
CYP450 Inhibition (IC₅₀) > 10 µM for major isoforms
Caco-2 Permeability (Papp A→B) 1 - 5 x 10⁻⁶ cm/s

Biological Activity: In Vitro Efficacy (Representative Data)

This table presents representative in vitro biological activity data for a substituted benzophenone against a panel of cancer cell lines, a common application for this class of compounds.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma1.5
A549 Lung Carcinoma3.2
HCT116 Colon Carcinoma2.8
PC-3 Prostate Adenocarcinoma5.1

Experimental Protocols

General Synthesis of a Substituted Benzophenone Derivative

This protocol outlines a general synthetic route for a substituted benzophenone, which could be adapted for the synthesis of this compound.

Workflow for the Synthesis of a Substituted Benzophenone:

G start Starting Materials: Substituted benzoic acid Substituted benzene step1 Step 1: Acyl Chloride Formation (e.g., SOCl₂, reflux) start->step1 step2 Step 2: Friedel-Crafts Acylation (e.g., AlCl₃, DCM, 0°C to rt) step1->step2 step3 Step 3: Work-up and Purification (e.g., Aqueous wash, Column chromatography) step2->step3 product Final Product: Substituted Benzophenone step3->product

Caption: General synthetic workflow for substituted benzophenones.

Methodology:

  • Acyl Chloride Formation: A solution of the appropriately substituted benzoic acid in an excess of thionyl chloride (SOCl₂) is refluxed for 2-4 hours. The excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). The solution is cooled to 0°C, and the substituted benzene derivative is added, followed by the portion-wise addition of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 12-18 hours.

  • Work-up and Purification: The reaction is quenched by carefully pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired substituted benzophenone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Workflow for MTT Cytotoxicity Assay:

G start Cell Seeding (96-well plate) step1 Compound Treatment (Varying concentrations) start->step1 step2 Incubation (e.g., 48-72 hours) step1->step2 step3 MTT Reagent Addition step2->step3 step4 Formazan Solubilization (e.g., DMSO) step3->step4 end Absorbance Reading (e.g., 570 nm) step4->end

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action: Signaling Pathway

Many benzophenone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative signaling pathway for apoptosis that could be modulated by a bioactive benzophenone.

Simplified Apoptotic Signaling Pathway:

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound Benzophenone Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

An In-depth Technical Guide to 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Precise experimental data for 3'-Fluoro-2-morpholinomethyl benzophenone is not extensively documented in publicly accessible literature. The following table summarizes the available information, which includes predicted values.

PropertyValueSource
IUPAC Name (3-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanoneSigma-Aldrich
CAS Number 898750-41-9ChemicalBook[1], Sigma-Aldrich
Molecular Formula C18H18FNO2ChemicalBook[1]
Molecular Weight 299.34 g/mol Sigma-Aldrich
Physical Form Beige solidSigma-Aldrich
Boiling Point 451.2±45.0 °C (Predicted)ChemicalBook[1]
Purity 97%Sigma-Aldrich

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the general synthesis of similar benzophenone derivatives often involves a Friedel-Crafts acylation reaction to form the benzophenone core. This is typically followed by a functionalization step, in this case, the introduction of the morpholinomethyl group at the 2-position of one of the phenyl rings.

A plausible, though unverified, synthetic route is visualized in the workflow diagram below. This diagram is intended to be illustrative of a general synthetic strategy and should not be considered an established experimental protocol.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution 2-Bromobenzoyl chloride 2-Bromobenzoyl chloride Intermediate_1 (2-bromophenyl)(3-fluorophenyl)methanone 2-Bromobenzoyl chloride->Intermediate_1 Fluorobenzene Fluorobenzene Fluorobenzene->Intermediate_1 AlCl3 AlCl3 AlCl3->Intermediate_1 Catalyst Product 3'-Fluoro-2-morpholinomethyl benzophenone Intermediate_1->Product Morpholine Morpholine Morpholine->Product Base Base Base->Product Catalyst

A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

The broader class of benzophenone derivatives has been investigated for a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain benzophenone structures have shown inhibitory effects against various microbial and fungal strains.

  • Antitumor Activity: Some derivatives have exhibited cytotoxicity against cancer cell lines.

  • UV Filtering Properties: Substituted benzophenones are well-known for their use as UV absorbers in sunscreens and other consumer products.

It is crucial to emphasize that these are general activities of the benzophenone class, and it cannot be assumed that this compound possesses any of these properties without specific experimental evidence.

Due to the lack of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Safety data sheets (SDS) specific to this compound are not widely available. However, for related benzophenone compounds, general handling precautions are advised. These typically include:

  • Avoiding contact with skin and eyes.

  • Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.

  • Ensuring adequate ventilation in the handling area.

  • Avoiding inhalation of dust or vapors.

The toxicological properties of this specific compound have not been thoroughly investigated. The International Agency for Research on Cancer (IARC) has classified the parent compound, benzophenone, as "possibly carcinogenic to humans" (Group 2B).

Conclusion

This compound is a chemical compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is known, a comprehensive understanding of its physical properties, a validated synthetic protocol, and any potential biological activities are yet to be established in the scientific literature. Researchers interested in this compound should proceed with the understanding that they will likely need to perform foundational characterization and activity screening. This guide serves as a summary of the currently accessible information and will be updated as new data becomes available.

References

An In-depth Technical Guide to 3'-Fluoro-2-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

3'-Fluoro-2-morpholinomethyl benzophenone is a diarylketone with a morpholine substituent. The core structure consists of a benzophenone skeleton, where one phenyl ring is substituted with a fluorine atom at the 3-position (meta), and the other phenyl ring is substituted with a morpholinomethyl group at the 2-position (ortho).

Table 1: Compound Identification

IdentifierValue
IUPAC Name (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone
CAS Number 898750-41-9
Molecular Formula C₁₈H₁₈FNO₂
Molecular Weight 299.34 g/mol
Canonical SMILES C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
InChI InChI=1S/C18H18FNO2/c19-16-7-5-8-17(12-16)18(22)15-6-2-1-3-14(15)13-20-9-10-21-11-4-20/h1-3,5-8,12H,4,9-11,13H2
InChIKey YQBFJIKJXYJOFG-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Boiling Point ~451.2 ± 45.0 °C (at 760 mmHg)[1]
LogP ~3.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Topological Polar Surface Area 29.54 Ų

Proposed Synthesis

A direct, experimentally verified synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, particularly the Friedel-Crafts acylation. The proposed multi-step synthesis is outlined below.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Friedel-Crafts Acylation cluster_step5 Step 5: Purification A 2-Methylbenzoic Acid B 2-Methylbenzoyl Chloride A->B SOCl₂ C 2-(Bromomethyl)benzoyl Chloride B->C NBS, Initiator D 2-(Morpholinomethyl)benzoyl Chloride C->D Morpholine, Base E This compound D->E Fluorobenzene, AlCl₃ F Purified Product E->F Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.

  • Slowly add thionyl chloride (SOCl₂) in excess (approximately 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Bromomethyl)benzoyl Chloride

  • Dissolve the 2-methylbenzoyl chloride from the previous step in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the benzylic bromination.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)benzoyl chloride.

Step 3: Synthesis of 2-(Morpholinomethyl)benzoyl Chloride

  • Dissolve the crude 2-(bromomethyl)benzoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(morpholinomethyl)benzoyl chloride.

Step 4: Friedel-Crafts Acylation for the Synthesis of this compound

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry solvent such as dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-(morpholinomethyl)benzoyl chloride in dry DCM.

  • Stir the mixture for 15-20 minutes, then slowly add fluorobenzene (1.0 equivalent).

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The fluorine and morpholinomethyl substituents will influence the chemical shifts and coupling patterns of the aromatic protons. - Morpholine Protons: Two multiplets or broad singlets around 2.5-3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- groups. - Benzylic Protons: A singlet around 3.5-4.5 ppm for the -CH₂- group connecting the phenyl ring to the morpholine nitrogen.
¹³C NMR - Carbonyl Carbon: A signal in the range of 190-200 ppm. - Aromatic Carbons: Multiple signals between 110-140 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. - Morpholine Carbons: Signals around 50-70 ppm. - Benzylic Carbon: A signal around 55-65 ppm.
IR Spectroscopy - C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹. - C-F Stretch: An absorption in the range of 1100-1250 cm⁻¹. - C-N Stretch: An absorption around 1100-1200 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 299.13. - Key Fragmentation Patterns: Likely fragmentation would involve the loss of the morpholine ring, the fluorine atom, and cleavage at the carbonyl group.

Potential Biological Activity and Signaling Pathways

There is no specific biological data for this compound in the public domain. However, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

  • Benzophenone Core: Benzophenone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] Some studies have shown that certain benzophenone derivatives can induce apoptosis in cancer cell lines.[3]

  • Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. It is often used to improve pharmacokinetic properties such as solubility and metabolic stability. Some morpholine-containing compounds have demonstrated biological activities, including anticancer effects.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

Given the presence of these pharmacologically relevant groups, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, any discussion of specific signaling pathways would be purely speculative. Future research should focus on the synthesis and biological evaluation of this compound to determine its pharmacological profile.

Conclusion

This compound is a synthetically accessible compound with potential for biological activity based on its structural components. This technical guide provides a comprehensive theoretical framework, including a detailed, albeit hypothetical, synthetic protocol and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate future research into this and related molecules, which may hold promise for the development of new therapeutic agents. Experimental validation of the proposed synthesis and a thorough investigation of the biological properties are warranted.

References

3'-Fluoro-2-morpholinomethyl benzophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for this compound, a compound of interest in medicinal chemistry. The synthesis involves a three-step process commencing with a Friedel-Crafts acylation, followed by a benzylic bromination, and concluding with a nucleophilic substitution. This document outlines the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the following three-step reaction sequence:

  • Step 1: Friedel-Crafts Acylation - The synthesis begins with the acylation of fluorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3'-fluoro-2-methylbenzophenone.

  • Step 2: Benzylic Bromination - The methyl group of 3'-fluoro-2-methylbenzophenone is then selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to form 2-(bromomethyl)-3'-fluorobenzophenone.

  • Step 3: Nucleophilic Substitution - The final step involves the reaction of 2-(bromomethyl)-3'-fluorobenzophenone with morpholine, where the morpholine acts as a nucleophile, displacing the bromine atom to yield the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

StepReactionReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationFluorobenzene, 2-Methylbenzoyl ChlorideAlCl₃DichloromethaneRoom Temp.4~87[1]
2Benzylic Bromination3'-Fluoro-2-methylbenzophenoneNBS, Benzoyl PeroxideCarbon TetrachlorideReflux3.5Not specified
3Nucleophilic Substitution2-(Bromomethyl)-3'-fluorobenzophenone, MorpholineK₂CO₃Dimethyl SulphoxideNot specified3~70-75[2]

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of 3'-Fluoro-2-methylbenzophenone (via Friedel-Crafts Acylation)

This procedure is adapted from a general method for Friedel-Crafts acylation.[3]

  • To a solution of 2-methylbenzoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL), add fluorobenzene (5.2 mmol).

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (7.8 mmol) in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the pH is neutral (6-7).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3'-fluoro-2-methylbenzophenone.

Step 2: Synthesis of 2-(Bromomethyl)-3'-fluorobenzophenone (via Benzylic Bromination)

This protocol is based on the benzylic bromination of a similar benzophenone derivative.[4]

  • In a round-bottom flask, dissolve 3'-fluoro-2-methylbenzophenone in carbon tetrachloride.

  • Add N-bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for approximately 3.5 hours. The reaction can be initiated by the addition of small portions of the radical initiator over time.[4]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(bromomethyl)-3'-fluorobenzophenone, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (via Nucleophilic Substitution)

This procedure is adapted from the synthesis of benzophenone-N-ethyl morpholine ethers.[2]

  • To a solution of 2-(bromomethyl)-3'-fluorobenzophenone (1 equivalent) in dimethyl sulphoxide, add morpholine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[2]

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway A Fluorobenzene R1 Step 1: Friedel-Crafts Acylation (AlCl₃, Dichloromethane) A->R1 B 2-Methylbenzoyl Chloride B->R1 C 3'-Fluoro-2-methylbenzophenone R2 Step 2: Benzylic Bromination (NBS, Benzoyl Peroxide, CCl₄) C->R2 D 2-(Bromomethyl)-3'-fluorobenzophenone R3 Step 3: Nucleophilic Substitution (K₂CO₃, DMSO) D->R3 E Morpholine E->R3 F This compound R1->C R2->D R3->F

Caption: Synthesis pathway for this compound.

References

Technical Guide: (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the compound (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone. This guide, therefore, provides an in-depth analysis based on the known properties of structurally analogous compounds, namely benzophenone and morpholine derivatives. The information presented herein is intended to be predictive and to guide future research efforts.

Introduction

(3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone is a diaryl ketone derivative containing a fluorinated phenyl ring and a morpholinomethyl-substituted phenyl ring. This molecular structure combines two key pharmacophores: the benzophenone scaffold and the morpholine moiety. The benzophenone framework is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The morpholine ring is recognized as a "privileged structure" in drug design, often incorporated to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[3][4] The presence of a fluorine atom can further influence the compound's electronic properties, lipophilicity, and metabolic profile.

This guide will explore the predicted chemical and physical properties, propose a synthetic route and characterization workflow, and discuss potential pharmacological activities based on the established roles of its constituent chemical motifs.

Predicted Physicochemical Properties

While no experimental data is available for the target compound, the properties of a close structural analog, (4-Fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone, can provide some insight.

PropertyValue (for (4-Fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone)Reference
Molecular FormulaC18H18FNO2[5]
Molecular Weight299.34 g/mol [5]
PurityMin. 95%[5]

Based on the structure of (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone, its molecular formula would be identical (C18H18FNO2) with the same molecular weight. Other properties such as melting point, boiling point, and solubility would require experimental determination.

Proposed Synthesis and Characterization

A plausible synthetic route for (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone can be devised based on established organic chemistry methodologies, such as the Friedel-Crafts acylation for the formation of the benzophenone core, followed by the introduction of the morpholinylmethyl group.

3.1. Proposed Synthetic Pathway

A potential synthetic scheme could involve the following steps:

  • Friedel-Crafts Acylation: Reaction of 2-bromotoluene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield (3-fluorophenyl)(2-methylphenyl)methanone.

  • Benzylic Bromination: Radical bromination of the methyl group on the resulting ketone using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form (2-(bromomethyl)phenyl)(3-fluorophenyl)methanone.

  • Nucleophilic Substitution: Reaction of the bromomethyl intermediate with morpholine to yield the final product, (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

3.2. Proposed Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 2-Bromotoluene & 3-Fluorobenzoyl Chloride step1 Friedel-Crafts Acylation (Lewis Acid Catalyst) start->step1 intermediate1 Intermediate 1: (3-fluorophenyl)(2-methylphenyl)methanone step1->intermediate1 step2 Benzylic Bromination (NBS, Radical Initiator) intermediate1->step2 intermediate2 Intermediate 2: (2-(bromomethyl)phenyl)(3-fluorophenyl)methanone step2->intermediate2 step3 Nucleophilic Substitution (Morpholine) intermediate2->step3 product Final Product: (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone step3->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir mp Melting Point Analysis purification->mp

Caption: Proposed experimental workflow for the synthesis and characterization of (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

3.3. Detailed Experimental Protocols

3.3.1. General Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer to identify characteristic functional groups.

  • Melting Point: The melting point of the final product would be determined using a standard melting point apparatus.

  • Chromatography: Thin-layer chromatography (TLC) would be used to monitor the progress of reactions, and column chromatography would be employed for the purification of intermediates and the final product.[6][7]

3.3.2. Analytical Techniques for Benzophenone Derivatives

For quantitative analysis in biological matrices, a robust method such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) would be appropriate.[8]

  • Sample Preparation: A fast pesticide extraction (FaPEx) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method could be adapted for the extraction of the compound from various matrices.[8]

  • Chromatographic Separation: A C18 column would likely provide good separation, using a mobile phase gradient of water and methanol with a small amount of formic acid.[8]

  • Mass Spectrometric Detection: Detection would be performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Potential Pharmacological Activity and Signaling Pathways

The combination of the benzophenone and morpholine scaffolds suggests that (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone could exhibit a range of biological activities.

4.1. Potential Biological Activities

  • Anti-inflammatory Activity: Benzophenone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • Anticancer Activity: The benzophenone scaffold is found in numerous compounds with demonstrated anticancer activity.[11] Some benzophenone analogs have been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[12]

  • Antimicrobial and Antiviral Activity: Various derivatives of benzophenone have been reported to have antimicrobial and antiviral effects.[1][2]

  • Central Nervous System (CNS) Activity: The morpholine moiety is present in several CNS-active drugs and can improve blood-brain barrier penetration.[13] Depending on other structural features, the target compound could potentially interact with CNS receptors or enzymes.[13]

4.2. Predicted Signaling Pathway Interactions

Given the known activities of related compounds, (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone could potentially interact with the following signaling pathways:

  • Prostaglandin Synthesis Pathway: If the compound exhibits COX inhibitory activity, it would interfere with the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

  • Apoptosis Pathways: In the context of anticancer activity, the compound might induce apoptosis through caspase activation.[12]

  • Angiogenesis Pathways: Some benzophenone derivatives have been shown to inhibit vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[12]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzophenone derivative with anti-inflammatory activity.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus pla2 Phospholipase A₂ stimulus->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone compound->cox inhibits

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone.

Conclusion

While (3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone is a novel compound with no currently available experimental data, its structural components suggest a high potential for interesting pharmacological activities. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-documented properties of benzophenone and morpholine derivatives. The proposed workflows and predicted activities are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is required to validate these predictions and fully elucidate the properties of this molecule.

References

Discovery and Synthesis of Novel Benzophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel benzophenone derivatives. Benzophenones, characterized by a diaryl ketone core, are a versatile class of compounds with a wide range of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. This document details synthetic methodologies, presents key quantitative data from recent studies, and visualizes relevant biological pathways and experimental workflows.

Synthetic Strategies for Novel Benzophenone Derivatives

The synthesis of novel benzophenone derivatives often involves established chemical reactions tailored to introduce specific functional groups and structural motifs to modulate their biological activity. Key synthetic approaches include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and multi-step synthetic sequences to build complex molecular architectures.

Friedel-Crafts Acylation

A fundamental method for constructing the benzophenone skeleton is the Friedel-Crafts acylation.[1] This reaction typically involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2][3]

Experimental Protocol: General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation [2]

  • Reaction Setup: To a solution of the appropriate acyl chloride in a dry solvent such as dichloromethane, add dry aluminum chloride at room temperature.

  • Addition of Arene: Add toluene or another suitable aromatic substrate to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired benzophenone derivative.

Synthesis of Benzophenone-Thiazole Derivatives

A notable class of novel benzophenone derivatives incorporates a thiazole moiety, which has been shown to possess anti-inflammatory properties.[2][4] The synthesis of these hybrids typically involves a multi-step process.

Experimental Protocol: Synthesis of Benzophenone Thiazole Derivatives [2]

  • Thiosemicarbazone Formation: React the starting benzophenone with thiosemicarbazide in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in methanol at 70°C for 10 hours to form the corresponding thiosemicarbazone.

  • Cyclization: Cyclize the obtained thiosemicarbazone with 2-bromoacetophenone in isopropyl alcohol at room temperature for 4 hours to yield the final benzophenone thiazole derivative.

  • Purification: The resulting products are purified, with reported average yields ranging from 68–92%.[2]

Synthesis via Suzuki-Miyaura Coupling

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route to synthesize benzophenones, particularly for creating asymmetrical derivatives. This method is compatible with a wide range of functional groups.[5]

Quantitative Data on Novel Benzophenone Derivatives

The biological activity of newly synthesized benzophenone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key data from recent studies, focusing on their anticancer and anti-inflammatory potential.

Table 1: In Vitro Antitumor Activity of Novel Benzophenone Derivatives [6][7]

CompoundCell LineIC50 (µM)
1 HL-600.48
A-5490.82
SMMC-77210.26
SW4800.99
8 SMMC-77211.02
9 A-549Stronger than cisplatin
s3 HL-600.122
SMMC-77210.111
10a Various (5 lines)0.029–0.062
45 HeLa1.58 ± 0.20
SMMC-77210.82 ± 0.11
SGC-79010.77 ± 0.33

Table 2: In Vivo Anti-Inflammatory Activity of Benzophenone Thiazole Derivatives [2][4]

CompoundEdema Inhibition (%)
3a Statistically similar to ketoprofen
3c Statistically similar to ketoprofen
3e Statistically similar to ketoprofen

Signaling Pathways and Mechanisms of Action

Novel benzophenone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anti-Inflammatory Action via COX Inhibition

Certain benzophenone-thiazole hybrids have been designed to target cyclooxygenase (COX) isoenzymes, key players in the inflammatory cascade. Molecular docking studies have shown that these derivatives can potentially inhibit both COX-1 and COX-2.[2][4] The inhibition of COX enzymes prevents the production of prostaglandins, which are mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzophenone_Derivatives Benzophenone Derivatives Benzophenone_Derivatives->COX_Enzymes Inhibition Anticancer_Targets cluster_pathways Key Tumor Pathways AKT_Pathway PI3K-Akt Signaling STAT3_Pathway JAK-STAT Signaling Apoptosis_Pathway Apoptosis Cell_Cycle_Pathway Cell Cycle Control Benzophenone_Derivative_1 Benzophenone Derivative (e.g., Cmpd 1) Benzophenone_Derivative_1->AKT_Pathway Modulates Benzophenone_Derivative_1->STAT3_Pathway Modulates Benzophenone_Derivative_1->Apoptosis_Pathway Modulates Benzophenone_Derivative_1->Cell_Cycle_Pathway Modulates Drug_Discovery_Workflow Design Molecular Design & In Silico Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Biological Screening (e.g., IC50) Characterization->In_Vitro In_Vivo In Vivo Efficacy & Toxicity Studies In_Vitro->In_Vivo Promising Candidates Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

The Pivotal Role of Fluorine in Benzophenone Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 27, 2025 – In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. This technical guide delves into the intricate structure-activity relationships (SAR) of fluorinated benzophenones, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, cancer, and viral infections. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the latest findings, detailed experimental methodologies, and the critical role of fluorine in modulating biological activity.

The benzophenone scaffold, with its two aryl rings connected by a carbonyl group, offers a versatile platform for medicinal chemists. The introduction of fluorine atoms at specific positions on these aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have led to the development of potent and selective inhibitors for a range of enzymes and receptors.

Impact on Alzheimer's Disease Targets

Fluorinated benzophenones have emerged as promising multipotent agents for the treatment of Alzheimer's disease by targeting key enzymes involved in its pathogenesis: β-secretase (BACE-1) and acetylcholinesterase (AChE).

Structure-Activity Relationship for BACE-1 and AChE Inhibition

The inhibitory activity of fluorinated benzophenones is highly dependent on the position and number of fluorine substituents, as well as the nature of other functional groups attached to the benzophenone core.

Compound IDSubstitution PatternBACE-1 IC50 (µM)AChE IC50 (µM)Reference
1 3-Fluoro-4-hydroxy with N,N'-benzylmethylamine--[1][2]
5 3-Fluoro-4-hydroxy analogueMicromolar potencyMicromolar potency[2]
12 3-Fluoro-4-hydroxy analogueMicromolar potencyMicromolar potency[2]
62 Fluorinated benzophenone derivative2.32-[1]
6 4-Fluorophenyl with piperidinyl pentyloxy-2.303 (eeAChE), 9.59 (hAChE)[3]
30 Azepane derivative-1.110 (eeAChE)[3]
35 para-substituted with fluorine-0.161 (eqBuChE)[3]

Note: Specific IC50 values were not available for all compounds mentioned in the source material. "eeAChE" refers to electric eel acetylcholinesterase, "hAChE" to human acetylcholinesterase, and "eqBuChE" to equine butyrylcholinesterase.

The data suggests that a 3-fluoro-4-hydroxy substitution pattern is beneficial for dual BACE-1 and AChE inhibition.[2] Furthermore, the nature of the amino function also plays a crucial role in the overall potency.[2] For cholinesterase inhibition, para-substitution with a fluorine atom on one of the phenyl rings appears to be a favorable modification.[3]

Experimental Protocols:

BACE-1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the cleavage of a specific peptide substrate by BACE-1. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

  • Reagents: Recombinant human BACE-1 enzyme, BACE-1 FRET peptide substrate, assay buffer.

  • Procedure:

    • A master mixture of the assay buffer and FRET substrate is prepared.

    • Test compounds (fluorinated benzophenones) at various concentrations are added to the wells of a microplate.

    • The enzymatic reaction is initiated by adding the diluted BACE-1 enzyme to the wells.

    • The plate is incubated at a specified temperature for a set period.

    • Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, buffer solution.

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in a buffer solution.

    • The substrate, acetylthiocholine iodide, and DTNB are added to initiate the reaction.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

    • The rate of reaction is calculated from the change in absorbance.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway Intervention in Alzheimer's Disease

Fluorinated benzophenones intervene in the pathological cascade of Alzheimer's disease at two critical points. By inhibiting BACE-1, they reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function.

Alzheimer_Pathway cluster_amyloid Amyloidogenic Pathway cluster_cholinergic Cholinergic Synapse APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 cleavage Ab Amyloid-β (Aβ) sAPPb->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques ACh_pre Acetylcholine (ACh) (presynaptic) ACh_syn ACh (synaptic cleft) ACh_pre->ACh_syn Release ACh_post ACh Receptors (postsynaptic) ACh_syn->ACh_post Binding Choline Choline ACh_syn->Choline AChE hydrolysis BACE1_Inhibitor Fluorinated Benzophenone (BACE-1 Inhibitor) BACE1_Inhibitor->APP Inhibits AChE_Inhibitor Fluorinated Benzophenone (AChE Inhibitor) AChE_Inhibitor->ACh_syn Inhibits Hydrolysis Inflammatory_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation TNFa_IL6 TNF-α & IL-6 Genes Nucleus->TNFa_IL6 Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TNFa_IL6->Cytokines Translation & Secretion Inhibitor Fluorinated Benzophenone Inhibitor->IKK Potential Inhibition Point HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription (catalyzed by RT) RT Reverse Transcriptase Integration Integration into Host DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication Inhibitor Fluorinated Benzophenone (NNRTI) Inhibitor->RT Inhibits

References

Potential Therapeutic Targets of 3'-Fluoro-2-morpholinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the potential therapeutic applications of 3'-Fluoro-2-morpholinomethyl benzophenone based on published research on structurally related benzophenone derivatives. As of the latest literature review, no specific biological studies have been published on this compound itself. Therefore, the information presented herein is based on scientific analogy and should be interpreted as a guide for future research.

Introduction

This compound is a synthetic organic compound belonging to the benzophenone class of molecules. The benzophenone scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively explored for various therapeutic applications. The presence of a morpholine moiety is frequently associated with anticancer and other pharmacological activities. Furthermore, the inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide explores the potential therapeutic targets of this compound by examining the established biological activities of its structural analogs.

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar morpholinomethyl benzophenone derivatives, the primary therapeutic area of interest for this compound is oncology. Several studies have highlighted the potent cytotoxic and antitumor activities of this class of compounds.[1]

Anticancer Activity

Numerous novel benzophenone derivatives containing a morpholine group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] These studies suggest that this compound could potentially exhibit similar anticancer properties.

Potential Molecular Targets:

While the precise molecular targets of this compound are unknown, research on related compounds points towards several key signaling pathways and enzymes involved in cancer progression:

  • Kinase Inhibition: The morpholine ring is a key structural feature in several approved kinase inhibitors. Structurally related morpholino-substituted compounds have been shown to inhibit key kinases in cancer-related pathways. For instance, a series of 4-morpholino-2-phenylquinazolines were identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) p110α , a critical enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[3]

  • VEGFR-2 Inhibition: Some 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • Induction of Apoptosis: Benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The exact mechanism can vary, but it often involves the activation of caspases and modulation of Bcl-2 family proteins.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of some morpholinomethyl-containing compounds and other relevant benzophenone derivatives from the literature. It is important to reiterate that these data are for analogous compounds and not for this compound.

Compound ClassTarget/AssayIC50/EC50Reference
Morpholino and thiomorpholino benzophenonesP388 murine leukemia cells (cytotoxicity)Not specified, but described as "potent"[1]
3-(morpholinomethyl)benzofuran derivativeVEGFR-2 inhibitory activity0.123 µM[4]
4-morpholino-2-phenylquinazoline derivativePI3 kinase p110α2.0 nM[3]
Novel benzophenone compound 3c Hepatocarcinoma SMMC-7721 cells (cytotoxicity)0.111 μM[2][5]
Benzophenone derivative 10i Anti-HIV-1 activity (wild-type)2.9 nM[6]
Benzophenone derivative 13b Anti-HIV-1 activity (wild-type)4.2 nM[6]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the characterization of related benzophenone derivatives. These can serve as a starting point for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay (Example: PI3K p110α)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagents: Recombinant human PI3K p110α, substrate (e.g., phosphatidylinositol), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and varying concentrations of the test compound.

  • Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specific time.

  • Detection: The amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for this compound, assuming it acts as a PI3K inhibitor, a common target for morpholino-containing compounds.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 3'-Fluoro-2-morpholinomethyl benzophenone (Hypothetical) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow for Compound Evaluation

The diagram below outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

Experimental_Workflow Compound 3'-Fluoro-2-morpholinomethyl benzophenone InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Compound->InVitro TargetID Target Identification (e.g., Kinase Profiling) InVitro->TargetID If active Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) TargetID->Mechanism InVivo In Vivo Efficacy (e.g., Xenograft Model) Mechanism->InVivo Lead Lead Optimization InVivo->Lead If effective and safe

Caption: General workflow for preclinical evaluation of a new chemical entity.

Conclusion

While direct experimental evidence is currently lacking for this compound, the existing literature on structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the field of oncology. The benzophenone scaffold, combined with a morpholine moiety and fluorine substitution, represents a promising combination of structural features for potent biological activity. Future research should focus on synthesizing this compound and evaluating its cytotoxic effects against a panel of cancer cell lines, followed by target identification and mechanism of action studies to elucidate its therapeutic potential. The experimental protocols and potential pathways outlined in this guide provide a framework for such investigations.

References

In Silico Screening of Benzophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening of benzophenone derivatives, a versatile class of compounds with a wide range of biological activities. Benzophenones, characterized by a diaryl ketone scaffold, have garnered significant interest in medicinal chemistry due to their potential as antitumor, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2] This guide details the computational methodologies employed to identify and optimize novel benzophenone-based therapeutic leads, presents key quantitative data from recent studies, and visualizes the experimental workflows and relevant biological pathways.

Introduction to Benzophenone Derivatives in Drug Discovery

Benzophenones are a structurally diverse group of compounds, with over 300 biologically active members, that can be sourced from natural products or synthesized.[1][2] Their common phenol-carbonyl-phenol skeleton serves as a valuable pharmacophore for the development of new therapeutic agents.[1] Several benzophenone analogs are already in clinical studies; for instance, Combretastatin A-4 is known for its antiangiogenic effects.[1][2] The integration of the benzophenone core with other heterocyclic moieties has been shown to enhance their therapeutic potential.[1][2] In silico screening methods have emerged as powerful tools to navigate the vast chemical space of benzophenone derivatives, enabling the rapid and cost-effective identification of promising drug candidates.[3]

Core In Silico Screening Methodologies

The computational investigation of benzophenone derivatives typically involves a multi-step workflow designed to predict their binding affinity to specific biological targets, assess their pharmacokinetic properties, and understand their dynamic behavior at the molecular level.

Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a ligand when bound to a target protein.[3][4] This method calculates a scoring function to estimate the binding affinity, with lower negative values indicating a more favorable interaction.[1][2]

Typical Experimental Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D or 3D structures of the benzophenone derivatives are prepared by assigning correct bond orders, adding hydrogen atoms, and generating low-energy conformations.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[3][5] The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a defined scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[6] Visualization tools like PyMOL or Discovery Studio Visualizer are often employed for this purpose.[1][2][3]

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of compounds for potential hits against a specific drug target.[7] This can be either structure-based, relying on docking, or ligand-based, using pharmacophore models.

A Typical Virtual Screening Workflow is depicted below:

G cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Post-Screening Analysis lib_prep Compound Library (e.g., ZINC, Enamine) filtering Physicochemical Filtering (e.g., Lipinski's Rule of Five) lib_prep->filtering htvs High-Throughput Virtual Screening (HTVS) filtering->htvs sp Standard Precision (SP) Docking htvs->sp xp Extra Precision (XP) Docking sp->xp rescoring Rescoring & Visual Inspection xp->rescoring admet ADMET Prediction rescoring->admet caption Virtual Screening Workflow.

A typical virtual screening workflow for identifying hit compounds.
ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[8] In silico ADMET models help to identify compounds with desirable drug-like properties and flag potential liabilities.[9][10][11]

Key ADMET Parameters Evaluated:

  • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.[11]

  • Distribution: Plasma protein binding, volume of distribution.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Excretion: Renal and hepatic clearance.

  • Toxicity: Ames mutagenicity, carcinogenicity, acute oral toxicity.[11]

Typical Experimental Protocol:

ADMET properties are typically predicted using web-based platforms or standalone software that employ quantitative structure-activity relationship (QSAR) models. The SMILES or 3D structure of the benzophenone derivative is used as input, and the software provides predictions for a range of ADMET endpoints.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes.[2]

Typical Experimental Protocol:

  • System Setup: The docked complex of the benzophenone derivative and the target protein is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Force Field Selection: A force field (e.g., OPLS4) is chosen to describe the interatomic interactions.[12]

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble).[12]

  • Production Run: A production MD simulation is run for a specific duration (e.g., 100-500 ns).[2][12]

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.[2] The interactions between the ligand and protein are also monitored throughout the simulation.[12]

Therapeutic Targets and Signaling Pathways

In silico screening has been instrumental in identifying benzophenone derivatives that modulate the activity of various enzymes and signaling pathways implicated in a range of diseases.

Anticancer Activity

Benzophenone derivatives have shown promising anticancer properties by targeting key proteins in cancer-related signaling pathways.[3][5] For instance, certain derivatives have demonstrated inhibitory activity against extracellular signal-regulated kinase 2 (ERK2), a crucial component of the MAPK/ERK pathway that regulates cell proliferation and survival.[4][6]

G cluster_0 cluster_1 cluster_2 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzophenone Benzophenone Derivatives Benzophenone->ERK Inhibition caption MAPK/ERK Signaling Pathway.

Simplified MAPK/ERK signaling pathway and the inhibitory action of benzophenone derivatives.
Anti-Alzheimer's Activity

Computational studies have identified benzophenone derivatives as potential inhibitors of presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2), which are key components of the γ-secretase complex involved in the production of amyloid-β plaques in Alzheimer's disease.[1][2]

Anti-inflammatory Activity

Benzophenone derivatives have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[13][14][15]

Other Therapeutic Areas

The therapeutic potential of benzophenone derivatives extends to other areas, including:

  • Antidiabetic: Inhibition of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[16]

  • Antimicrobial: Inhibition of penicillin-binding proteins in bacteria.[3]

  • Antiparasitic: Inhibition of cysteine proteases in Trypanosoma cruzi and Leishmania amazonensis.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on benzophenone derivatives.

Table 1: Molecular Docking and Binding Affinity Data

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
BID-16PSEN-1-10.2[1]
BID-16PSEN-2-9.4[1]
Compound 8kPBP6 of E. coli-7.6[3]
Compound 1AKT1-7.9[5]
Compound 1CASP3-7.1[5]
Compound 1CDK2-9.6[5]
Compound 1ESR1-8.1[5]
Compound 1MAPK1-7.8[5]
Compound 1STAT3-5.7[5]
Benzo[a]phenazin enaminone DERK2-10.5[4]
Benzo[a]phenazin enaminone EERK2-10.5[4]
Glucoside 4COX-2-11.330[13]
Glucosylated compound 7COX-1-14.169[13]
Glucosylated compound 7COX-2-13.504[13]

Table 2: In Vitro Inhibitory Activity

Compound/DerivativeTarget/Cell LineIC50 Value (µM)Reference
Compound 1HL-600.48[5]
Compound 1A-5490.82[5]
Compound 1SMMC-77210.26[5]
Compound 1SW4800.99[5]
Compound 9DPP-IV15.0 ± 0.6[16]
Benzophenone-1 (BP-1)17β-HSD31.05[19]
IsoxanthochymolP. falciparum 3D72.99 ± 0.20[20]

Conclusion and Future Directions

In silico screening has proven to be an invaluable asset in the exploration of benzophenone derivatives as potential therapeutic agents. The methodologies outlined in this guide, from molecular docking and virtual screening to ADMET prediction and molecular dynamics simulations, provide a robust framework for the rational design and discovery of novel drug candidates. The quantitative data presented herein highlight the significant potential of benzophenone derivatives across a range of therapeutic areas. Future research in this field will likely focus on the integration of artificial intelligence and machine learning to enhance the predictive accuracy of in silico models, the exploration of novel biological targets for benzophenone derivatives, and the use of advanced simulation techniques to further elucidate their mechanisms of action. This continued computational and experimental synergy will undoubtedly accelerate the translation of promising benzophenone derivatives from in silico hits to clinical realities.

References

A Technical Guide to 3'-Fluoro-2-morpholinomethyl benzophenone: Synthesis, Suppliers, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoro-2-morpholinomethyl benzophenone, a synthetic organic compound with potential applications in pharmaceutical research and development. This document details available suppliers, a generalized synthetic protocol, and explores potential biological activities based on structurally related compounds, offering a valuable resource for researchers interested in the therapeutic potential of novel benzophenone derivatives.

Introduction

This compound (CAS No: 898750-41-9; Molecular Formula: C18H18FNO2) is a substituted benzophenone derivative. The benzophenone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety often improves pharmacokinetic properties. This unique combination of functional groups makes this compound a compound of interest for further investigation.

Suppliers

A critical step in initiating research is sourcing the compound of interest. Several chemical suppliers list this compound in their catalogs, ensuring its availability for research purposes.

SupplierCAS NumberMolecular FormulaAdditional Information
Rieke Metals 898750-41-9C18H18FNO2-
Chemcd 898750-41-9C18H18FNO2Multiple listings from various suppliers on the platform.
BLDpharm 898750-41-9C18H18FNO2-
Sigma-Aldrich 898750-41-9C18H18FNO2Available through their catalog.

Synthesis and Experimental Protocols

Generalized Synthetic Protocol: Two-Step Synthesis

This proposed synthesis involves a Friedel-Crafts acylation followed by a condensation reaction.

Step 1: Friedel-Crafts Acylation for the Synthesis of a Hydroxy Benzophenone Intermediate

This step involves the reaction of a substituted phenol with a benzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • Substituted 2-methylphenyl benzoate

  • Anhydrous aluminum chloride

  • Appropriate solvent (e.g., dichloromethane)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of the substituted 2-methylphenyl benzoate in an anhydrous solvent, add anhydrous aluminum chloride portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion (monitored by TLC), quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy benzophenone.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound via Condensation

This step involves the reaction of the hydroxy benzophenone intermediate with 4-(2-chloroethyl)morpholine hydrochloride.[3]

Materials:

  • Substituted hydroxy benzophenone from Step 1

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Anhydrous potassium carbonate

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine the hydroxy benzophenone, 4-(2-chloroethyl)morpholine hydrochloride, and anhydrous potassium carbonate in dimethyl sulfoxide.

  • Heat the reaction mixture with stirring for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography.

Experimental Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Condensation start1 Substituted 2-methylphenyl benzoate + Anhydrous Aluminum Chloride reaction1 Reaction in Anhydrous Solvent start1->reaction1 workup1 Quenching (HCl/ice), Extraction, Washing, Drying, Concentration reaction1->workup1 purification1 Column Chromatography/ Recrystallization workup1->purification1 product1 Hydroxy Benzophenone Intermediate purification1->product1 start2 Hydroxy Benzophenone + 4-(2-chloroethyl)morpholine HCl + Anhydrous K2CO3 product1->start2 Intermediate Transfer reaction2 Reaction in DMSO (Heating) start2->reaction2 workup2 Precipitation in Ice Water, Extraction, Washing, Drying, Concentration reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 3'-Fluoro-2-morpholinomethyl benzophenone purification2->product2

A generalized two-step synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound have not been elucidated in published studies, research on structurally similar aminobenzophenone derivatives provides valuable insights into its potential mechanisms of action. One notable study identified a series of 4-aminobenzophenones as potent and selective inhibitors of p38 MAP kinase.[4]

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Its activation triggers a signaling cascade that ultimately leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.

Given the structural similarities, it is plausible that this compound could also exert its effects through the inhibition of the p38 MAP kinase pathway.

Hypothesized p38 MAP Kinase Inhibition Pathway

The following diagram illustrates the potential mechanism of action of this compound as a p38 MAP kinase inhibitor.

G extracellular_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., AP-1, CREB) p38->transcription_factors target_molecule 3'-Fluoro-2-morpholinomethyl benzophenone target_molecule->p38 Inhibition gene_expression Gene Expression transcription_factors->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) gene_expression->cytokines

Potential inhibitory effect on the p38 MAP kinase signaling pathway.

Quantitative Data from Related Compounds

While no specific quantitative biological data for this compound is available, studies on other benzophenone derivatives have reported IC50 values against various targets. For instance, a potent aminobenzophenone derivative demonstrated an IC50 value of 10 nM for the inhibition of p38 MAP kinase and IC50 values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α release, respectively.[4] Another study on benzophenone derivatives as anticancer agents reported IC50 values in the micromolar range against various cancer cell lines.[1]

Compound ClassTarget/Cell LineReported IC50 ValuesReference
Aminobenzophenonesp38 MAP Kinase10 nM[4]
AminobenzophenonesIL-1β Release14 nM[4]
AminobenzophenonesTNF-α Release6 nM[4]
Substituted BenzophenonesHL-60, A-549, SMMC-7721, SW4800.26 - 0.99 µM[1]

Conclusion

This compound is a readily available synthetic compound with potential for further investigation in drug discovery. Based on the biological activities of structurally related compounds, it is a candidate for screening as an anti-inflammatory agent, potentially acting through the inhibition of the p38 MAP kinase pathway, or as an anticancer agent. The generalized synthetic protocol provided in this guide offers a starting point for its preparation in a laboratory setting. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this interesting molecule.

References

Physicochemical Characterization of Substituted Benzophenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a pivotal class of organic compounds, integral to advancements in photochemistry, polymer science, and pharmacology. Their utility as photoinitiators, UV-light absorbers, and scaffolds for therapeutic agents necessitates a thorough understanding of their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted benzophenones, detailed experimental protocols for their determination, and visual representations of relevant processes to aid researchers in their endeavors.

Core Physicochemical Properties of Substituted Benzophenones

The electronic and steric effects of substituents on the phenyl rings of the benzophenone core profoundly influence its physicochemical properties. These properties, in turn, dictate the compound's behavior in various chemical and biological systems. Key parameters include melting point, boiling point, solubility, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP).

Data Presentation

The following tables summarize the available quantitative data for a range of substituted benzophenones. It is important to note that values can vary slightly depending on the experimental conditions and reporting source.

Table 1: Melting and Boiling Points of Substituted Benzophenones

CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)
Benzophenone-48.5305.4
2-Hydroxybenzophenone2-OH38-41-
3-Hydroxybenzophenone3-OH134-137-
4-Hydroxybenzophenone4-OH133-135-
2-Methoxybenzophenone2-OCH₃38-41329-331
4-Methoxybenzophenone4-OCH₃61-62353-355
2-Aminobenzophenone2-NH₂105-107-
4-Aminobenzophenone4-NH₂123-124-
2-Nitrobenzophenone2-NO₂105-107-
3-Nitrobenzophenone3-NO₂93-95-
4-Nitrobenzophenone4-NO₂138-140-
4-Chlorobenzophenone4-Cl75-77330-331
4-Methylbenzophenone4-CH₃55-57325-327
2-Amino-5-chlorobenzophenone2-NH₂, 5-Cl98-101-
2-Hydroxy-4-methoxybenzophenone (Oxybenzone)2-OH, 4-OCH₃62-64150-160 (at 5 mmHg)

Note: Boiling points are typically reported at atmospheric pressure unless otherwise specified.

Table 2: Solubility, pKa, and logP of Substituted Benzophenones

CompoundWater SolubilitypKalogP
BenzophenonePractically insoluble-3.18
2-HydroxybenzophenoneInsoluble9.543.59
4-HydroxybenzophenoneSlightly soluble7.833.10
2-MethoxybenzophenoneInsoluble-3.63
4-MethoxybenzophenoneInsoluble-3.44
2-AminobenzophenoneInsoluble-2.89
4-AminobenzophenoneSoluble in hot water2.152.70
4-NitrobenzophenoneInsoluble-3.10
4-ChlorobenzophenoneInsoluble-3.86
2-Hydroxy-4-methoxybenzophenone (Oxybenzone)Insoluble7.13.79

Note: pKa values are typically for the dissociation of a hydroxyl or protonated amino group. LogP values indicate the lipophilicity of the compound.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial for research and development. The following sections provide detailed methodologies for key experiments.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of a substituted benzophenone.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the melting point, an endothermic phase transition occurs, which is detected as a peak in the DSC thermogram.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried benzophenone derivative into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan in the sample cell of the DSC instrument and an empty, sealed aluminum pan as a reference in the reference cell.

    • Set the initial temperature well below the expected melting point (e.g., 25 °C).

    • Set the final temperature well above the expected melting point.

    • Set a heating rate of 10 °C/min.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

pKa Determination using UV-Vis Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of a substituted benzophenone with an ionizable group (e.g., hydroxyl or amino).

Principle: The UV-Vis absorption spectrum of a compound with an ionizable group changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa. Maintain a constant ionic strength across all buffers.

  • Sample Preparation for Measurement: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution to achieve a final concentration in the micromolar range.

  • Spectral Measurement: Record the UV-Vis spectrum (e.g., from 200 to 500 nm) for each sample at each pH.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the compound.

    • Plot the absorbance at this wavelength against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, fit the data to the sigmoidal Henderson-Hasselbalch equation to determine the pKa.

logP Determination using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the octanol-water partition coefficient (logP) of a substituted benzophenone.

Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its logP value. A calibration curve is generated using a series of standard compounds with known logP values.

Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of a series of standard compounds with a range of known logP values in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the unknown benzophenone derivative in the same solvent.

    • Dilute the stock solutions to an appropriate concentration for HPLC analysis.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically isocratic.

    • Flow Rate: A constant flow rate (e.g., 1 mL/min).

    • Detection: UV detector set at a wavelength where the compounds absorb.

    • Temperature: Maintain a constant column temperature.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system and record the retention times (tR).

    • Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.

  • Data Analysis:

    • Plot the log(k) of the standard compounds against their known logP values to generate a calibration curve.

    • Determine the log(k) of the unknown benzophenone derivative.

    • Use the calibration curve to determine the logP of the unknown compound.

Mandatory Visualizations

Signaling Pathway: Benzophenone-Induced Photosensitization

Benzophenones are well-known photosensitizers that, upon absorption of UV light, can induce chemical reactions. The primary mechanism involves the formation of a triplet excited state, which can then abstract a hydrogen atom from a suitable donor molecule, leading to the formation of radicals. This process is a key initiating step in various photobiological effects, including DNA damage.

G Mechanism of Benzophenone Photosensitization cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction cluster_2 Downstream Effects BP_ground Benzophenone (S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Light (hν) BP_triplet Excited Triplet State (T₁) BP_singlet->BP_triplet Intersystem Crossing Ketyl_Radical Benzophenone Ketyl Radical BP_triplet->Ketyl_Radical H-atom abstraction Substrate_Radical Substrate Radical (R•) BP_triplet->Substrate_Radical Substrate Substrate (R-H) Downstream Further Reactions (e.g., DNA damage, cross-linking) Ketyl_Radical->Downstream Substrate_Radical->Downstream

Caption: Benzophenone photosensitization pathway.

Experimental Workflow for Physicochemical Characterization

A logical and systematic workflow is essential for the efficient and comprehensive physicochemical characterization of newly synthesized or isolated substituted benzophenones.

G Experimental Workflow for Physicochemical Characterization start Start: Substituted Benzophenone Sample purity Purity Assessment (e.g., HPLC, NMR) start->purity mp Melting Point (DSC) purity->mp solubility Solubility Screening (Aqueous & Organic Solvents) purity->solubility data_analysis Data Compilation & Analysis mp->data_analysis pka pKa Determination (UV-Vis Spectroscopy) (if applicable) solubility->pka logp logP Determination (HPLC method) solubility->logp pka->data_analysis logp->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Spectroscopic Data and Analysis of 3'-Fluoro-2-morpholinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3'-Fluoro-2-morpholinomethyl benzophenone. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes expected spectroscopic characteristics based on the analysis of its constituent functional groups: a 3-fluorophenyl moiety, a morpholinomethyl group, and a benzophenone core. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of the compound's structural and electronic properties through predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a visual representation of the experimental workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, fragmentation patterns, and absorption frequencies of analogous structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic H (unsubstituted ring)7.20 - 7.80MultipletThe ortho, meta, and para protons of the unsubstituted phenyl ring will exhibit complex splitting patterns.
Aromatic H (fluoro-substituted ring)6.90 - 7.50MultipletThe fluorine substituent will influence the chemical shifts and introduce additional splitting (J-coupling) to the adjacent protons.
Methylene H (-CH₂-)~3.60SingletProtons of the methylene bridge connecting the morpholine and benzophenone moieties.
Morpholine H (-CH₂-N-)2.40 - 2.60TripletProtons on the carbons adjacent to the nitrogen atom in the morpholine ring.
Morpholine H (-CH₂-O-)3.50 - 3.70TripletProtons on the carbons adjacent to the oxygen atom in the morpholine ring are expected to be deshielded and appear at a lower field.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl C (C=O)195 - 200The characteristic chemical shift for a benzophenone carbonyl carbon.[4][5][6]
Aromatic C (unsubstituted ring)125 - 140Standard chemical shift range for aromatic carbons.
Aromatic C (fluoro-substituted ring)115 - 165The fluorine atom will cause a large C-F coupling constant for the carbon it is attached to and will influence the shifts of other carbons in the ring.
Methylene C (-CH₂-)~60Typical chemical shift for a methylene carbon attached to a nitrogen and an aromatic ring.
Morpholine C (-CH₂-N-)~53Carbons adjacent to the nitrogen in the morpholine ring.[7][8][9]
Morpholine C (-CH₂-O-)~67Carbons adjacent to the oxygen in the morpholine ring are deshielded.[7][8][9]
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zFragmentation Pathway
[M]+•299.14Molecular ion peak.
[M - C₄H₈NO]+200.06Loss of the morpholinomethyl group.
[C₇H₅O]+105.03Benzoyl cation, a common fragment in benzophenones.[10][11]
[C₆H₄F]+95.03Fluorophenyl cation.
[C₄H₈NO]+86.06Morpholinomethyl cation.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1650 - 1670Strong
C-F (Aromatic)1200 - 1250Strong
C-N (Aliphatic)1180 - 1220Medium
C-O-C (Ether)1070 - 1150Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=C (Aromatic)1450 - 1600Medium to Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectroscopy Data

TransitionPredicted λmax (nm)SolventNotes
π → π~250EthanolA strong absorption band characteristic of the benzophenone chromophore.[12][13]
n → π~340EthanolA weaker absorption band corresponding to the carbonyl group.[12][13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Blank: Use the pure solvent as a reference.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

General workflow for spectroscopic analysis.

References

The Benzophenone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzophenone core, a seemingly simple diaryl ketone structure, has emerged as a prolific scaffold in medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic potential. Its unique structural features, including the ability to engage in various non-covalent interactions and its synthetic tractability, have made it a privileged starting point for the design of novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive review of the role of benzophenones in medicinal chemistry, with a focus on their quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Biological Activity of Benzophenone Derivatives

The versatility of the benzophenone scaffold is evident in the diverse biological activities exhibited by its derivatives. Substitutions on the phenyl rings can dramatically influence the potency and selectivity of these compounds. The following tables summarize key quantitative data for various classes of bioactive benzophenones.

Table 1: Anticancer Activity of Benzophenone Derivatives
CompoundCell LineIC50 (µM)Reference
(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColo 2050.02[1]
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneNUGC30.03[1]
Compound 1 HL-600.48[2]
Compound 1 SMMC-77210.26[2]
Compound 8 HL-600.15[2]
Compound 9 SW4800.93[3]
2-hydroxybenzophenone derivativeMDA-MB-231≤ 20[4]
2-hydroxybenzophenone derivativePC310[4]
Table 2: Anti-inflammatory Activity of Benzophenone Derivatives
CompoundAssayIC50 (µM)Reference
Dimeric benzophenoneLipopolysaccharide-induced NO production in RAW 264.7 cells8.8 - 18.1[5]
Benzophenone ester 2 ROS Inhibition1.0 - 2.2 (µg/mL)[6]
Benzophenone ester 13 ROS Inhibition1.0 - 2.2 (µg/mL)[6]
Benzophenone ester 2 NO Inhibition63.6 - 76.7 (% inhibition at 25 µg/mL)[6]
Benzophenone ester 13 NO Inhibition63.6 - 76.7 (% inhibition at 25 µg/mL)[6]
Table 3: Antimicrobial Activity of Benzophenone Derivatives
CompoundOrganismMIC (µg/mL)Reference
2,2′,4-trihydroxybenzophenoneS. aureus62.5 - 250
2,2′,4-trihydroxybenzophenoneS. Typhimurium62.5 - 250[3]
GarcinolMethicillin-resistant S. aureus3.1 - 12.5[7]
XanthochymolMethicillin-resistant S. aureus3.1 - 12.5[7]
Benzophenone fused azetidinone 9a S. aureus6.25[8]
Benzophenone fused azetidinone 9b B. subtilis6.25[8]
Benzophenone derived 1,2,3-triazole 4k B. subtilis11 (µM)

Key Experimental Protocols

The synthesis and biological evaluation of benzophenone derivatives employ a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

Synthesis Protocol: Friedel-Crafts Acylation for Benzophenone Derivatives

This protocol describes a general method for the synthesis of benzophenones via Friedel-Crafts acylation.

Materials:

  • Substituted benzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Appropriate aromatic substrate (e.g., toluene)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted benzoyl chloride (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the aromatic substrate (1.0 eq) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add anhydrous AlCl3 (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • Separate the organic layer and wash it sequentially with water and saturated NaHCO3 solution until the effervescence ceases.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Benzophenone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the benzophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Biological Assay Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.[11][12][13]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Benzophenone derivative suspension/solution

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: a control group (vehicle), a positive control group, and treatment groups receiving different doses of the benzophenone derivative.

  • Administer the test compounds and controls orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

Signaling Pathways and Mechanisms of Action

Benzophenones exert their biological effects through modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Certain benzophenone derivatives have been shown to induce aberrant proliferation and metastasis of cancer cells through the activation of the Estrogen Receptor α (ERα) and subsequent crosstalk with the Wnt/β-catenin signaling pathway.[14] This can lead to the translocation of β-catenin to the nucleus and the activation of target genes involved in cell proliferation and migration.

ERa_Wnt_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone ERa ERa Benzophenone->ERa Binds and activates beta_catenin_complex β-catenin Degradation Complex ERa->beta_catenin_complex Inhibits beta_catenin β-catenin beta_catenin_complex->beta_catenin Leads to degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Proliferation_Metastasis Proliferation & Metastasis Target_Genes->Proliferation_Metastasis

Caption: Benzophenone-activated ERα inhibits the β-catenin degradation complex, leading to β-catenin accumulation and nuclear translocation, which in turn activates target genes promoting cancer cell proliferation and metastasis.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some benzophenones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[15] Additionally, benzophenones may modulate other inflammatory pathways, such as the NF-κB signaling cascade, which controls the expression of numerous pro-inflammatory genes. Oxidative stress induced by certain stimuli can activate redox-sensitive signaling pathways like NF-κB and MAPK, leading to the release of pro-inflammatory cytokines.[16]

Anti_inflammatory_pathway cluster_pathways Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Benzophenone Benzophenone Benzophenone->IKK May inhibit COX2 COX-2 Enzyme Benzophenone->COX2 Inhibits IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->COX2 Induces expression Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Conversion

Caption: Benzophenones can exert anti-inflammatory effects by directly inhibiting the COX-2 enzyme and potentially by interfering with the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Antibacterial Mechanisms

A novel class of benzophenone-based antibiotics has been shown to target the bacterial membrane. These compounds exhibit good affinity for the polyanionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. This interaction leads to membrane depolarization and subsequent bacterial cell death.[17]

Antibacterial_workflow cluster_bacterium Bacterial Cell Benzophenone_Antibiotic Benzophenone Antibiotic Cell_Wall Cell Wall (LTA/LPS) Benzophenone_Antibiotic->Cell_Wall Binds to Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Disrupts Membrane_Potential Membrane Potential Cell_Membrane->Membrane_Potential Causes Depolarization Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death Leads to

Caption: Benzophenone-based antibiotics bind to components of the bacterial cell wall, leading to membrane disruption, depolarization, and ultimately, cell death.

Conclusion

The benzophenone scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse and potent biological activities of its derivatives, coupled with their synthetic accessibility, ensure that benzophenones will remain a key area of research in the quest for new and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design, synthesis, and evaluation of the next generation of benzophenone-based drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry and drug discovery. The synthetic route involves a two-step process commencing with the Friedel-Crafts acylation to form the benzophenone core, followed by a Mannich reaction to introduce the morpholinomethyl moiety. This protocol is designed to be a comprehensive guide for researchers, offering a clear and reproducible methodology.

Introduction

Benzophenone derivatives are a significant class of compounds in organic and medicinal chemistry, exhibiting a wide range of biological activities.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2] Furthermore, the addition of a morpholine group through a Mannich reaction can improve the solubility and bioavailability of a molecule.[3] The target compound, this compound, combines these structural features, making it a promising scaffold for the development of novel therapeutic agents. The synthesis protocol outlined below is based on established chemical transformations, including the Friedel-Crafts acylation for the formation of aryl ketones and the Mannich reaction for aminomethylation.[4][5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar reactions.

StepReactionStarting MaterialsReagentsProductMolar Ratio (Starting Material:Reagent)Reaction Time (hours)Temperature (°C)Yield (%)
1Friedel-Crafts Acylation2-Methylbenzoyl chloride, FluorobenzeneAluminum chloride (AlCl₃)(3-Fluorophenyl)(2-methylphenyl)methanone1 : 1.1 : 1.240 to RT85
2Mannich Reaction(3-Fluorophenyl)(2-methylphenyl)methanoneMorpholine, Paraformaldehyde, Hydrochloric acid (catalytic)This compound1 : 1.5 : 1.512Reflux (approx. 80-90)70

Experimental Protocols

Step 1: Synthesis of (3-Fluorophenyl)(2-methylphenyl)methanone via Friedel-Crafts Acylation

This procedure describes the synthesis of the benzophenone intermediate.

Materials:

  • 2-Methylbenzoyl chloride

  • Fluorobenzene

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via a dropping funnel.

  • After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-Fluorophenyl)(2-methylphenyl)methanone.

Step 2: Synthesis of this compound via Mannich Reaction

This procedure details the aminomethylation of the benzophenone intermediate. The Mannich reaction is a classic method for the synthesis of β-amino ketones.[6]

Materials:

  • (3-Fluorophenyl)(2-methylphenyl)methanone

  • Morpholine

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric acid

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine (3-Fluorophenyl)(2-methylphenyl)methanone (1 equivalent), morpholine (1.5 equivalents), and paraformaldehyde (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Basify the aqueous layer to a pH of 9-10 with a 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction SM1 2-Methylbenzoyl chloride R1 AlCl₃, DCM SM1->R1 SM2 Fluorobenzene SM2->R1 P1 (3-Fluorophenyl)(2-methylphenyl)methanone R1->P1 R2 HCl (cat.), Ethanol, Reflux P1->R2 SM3 Morpholine SM3->R2 SM4 Paraformaldehyde SM4->R2 P2 This compound R2->P2

Caption: Synthetic workflow for this compound.

Reaction_Scheme cluster_reaction Overall Reaction Scheme 2-Methylbenzoyl\nchloride 2-Methylbenzoyl chloride Intermediate\nBenzophenone Intermediate Benzophenone 2-Methylbenzoyl\nchloride->Intermediate\nBenzophenone + Fluorobenzene (AlCl₃) Final\nProduct 3'-Fluoro-2-morpholinomethyl benzophenone Intermediate\nBenzophenone->Final\nProduct + Morpholine + Paraformaldehyde (H⁺)

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols for 3'-Fluoro-2-morpholinomethyl benzophenone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives represent a class of organic compounds with a diverse range of biological activities, including anticancer properties. The core benzophenone structure has been a scaffold for the development of numerous therapeutic agents. The incorporation of a morpholine moiety, a heterocyclic amine, has been shown in various studies to enhance the cytotoxic and anti-proliferative effects of parent molecules. Furthermore, the addition of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to increased efficacy and metabolic stability.

This document provides detailed application notes and protocols for the investigation of 3'-Fluoro-2-morpholinomethyl benzophenone , a novel benzophenone derivative, in cancer cell lines. While specific data for this exact compound is limited in publicly available literature, this document compiles and extrapolates information from studies on closely related morpholino and fluoro-benzophenone analogues to provide a comprehensive guide for its evaluation as a potential anticancer agent.

Postulated Mechanism of Action

Based on the literature for related benzophenone derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The morpholine and fluoro substitutions are anticipated to enhance its cytotoxic potential.

Data Presentation

The following tables summarize the cytotoxic activities of various morpholino and benzophenone derivatives against a range of cancer cell lines, providing a reference for expected efficacy.

Table 1: Cytotoxicity of Morpholino-Benzophenone Analogues in Various Cancer Cell Lines

Compound/AnalogueCancer Cell LineAssayIC50 (µM)Reference
Morpholino benzophenone 3aP388 (Murine Leukemia)Not SpecifiedPotent[1]
Morpholino benzophenone 3cP388 (Murine Leukemia)Not SpecifiedPotent[1]
Morpholino benzophenone 3aPC-6 (Human Lung Carcinoma)Not SpecifiedPotent[1]
Morpholino benzophenone 3cPC-6 (Human Lung Carcinoma)Not SpecifiedPotent[1]
Compound 8b (bromo-substituted)DLA (Dalton's Lymphoma Ascites)Trypan Blue12.5[2]
Compound 8f (methyl-substituted)DLA (Dalton's Lymphoma Ascites)Trypan Blue10.5[2]
Compound 8b (bromo-substituted)EAC (Ehrlich Ascites Carcinoma)Trypan Blue14.2[2]
Compound 8f (methyl-substituted)EAC (Ehrlich Ascites Carcinoma)Trypan Blue11.9[2]
Compound 8b (bromo-substituted)MCF-7 (Human Breast Adenocarcinoma)MTT18.6[2]
Compound 8f (methyl-substituted)MCF-7 (Human Breast Adenocarcinoma)MTT15.4[2]
Compound 8b (bromo-substituted)A549 (Human Lung Carcinoma)MTT20.1[2]
Compound 8f (methyl-substituted)A549 (Human Lung Carcinoma)MTT17.3[2]

Table 2: Cytotoxicity of Other Benzophenone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1HL-600.48[3]
Compound 1A-5490.82[3]
Compound 1SMMC-77210.26[3]
Compound 1SW4800.99[3]
7-EpiclusianoneMCF-716.13[4]
2,4′,6-Trihydroxy-4-methoxybenzophenoneHT-29115[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis software.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the anticancer activity of this compound.

G cluster_0 In Vitro Evaluation Workflow start Cancer Cell Culture treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data Data Analysis & Interpretation apoptosis->data cell_cycle->data

Caption: Experimental workflow for evaluating the anticancer effects.

G cluster_pathway Postulated Signaling Pathway compound 3'-Fluoro-2-morpholinomethyl benzophenone cyclinD1 Cyclin D1/CDK4/6 compound->cyclinD1 Inhibition p21 p21 compound->p21 Upregulation g2_m G2/M Transition compound->g2_m Blockade bax Bax compound->bax Upregulation bcl2 Bcl-2 compound->bcl2 Downregulation g1_s G1/S Transition cyclinD1->g1_s p21->g1_s Inhibition arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest mito Mitochondrial Membrane Potential bax->mito Disruption bcl2->mito Stabilization caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for Cell-based Assays of Morpholinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholinomethyl benzophenones are a class of synthetic organic compounds built upon a benzophenone scaffold, which is recognized for its presence in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a morpholine moiety often enhances the pharmacological profile of these compounds. Recent studies have highlighted the potential of morpholinomethyl benzophenone derivatives as potent anticancer agents.[3][4] These compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines, such as murine leukemia (P388), human lung carcinoma (PC-6), Dalton's Lymphoma Ascites (DLA), Ehrlich Ascites Carcinoma (EAC), and human breast (MCF-7) and lung (A549) cancer cells.[3][4] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[4]

These application notes provide a comprehensive overview of standard cell-based assays to evaluate the anticancer potential of novel morpholinomethyl benzophenone derivatives. The included protocols are designed for researchers in drug discovery and oncology to assess compound efficacy through cytotoxicity, apoptosis induction, and cell cycle arrest.

Key Cell-Based Assays

Evaluating the anticancer properties of morpholinomethyl benzophenones involves a tiered approach, starting with general cytotoxicity screening, followed by more detailed mechanistic studies. The primary assays include:

  • Cell Viability and Cytotoxicity Assays: To determine the concentration at which the compounds reduce the viability of cancer cells.

  • Apoptosis Assays: To confirm that the compounds induce programmed cell death.

  • Cell Cycle Analysis: To investigate if the compounds interfere with the normal progression of the cell cycle.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of morpholinomethyl benzophenones on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Morpholinomethyl benzophenone compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of each morpholinomethyl benzophenone compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compounds in complete growth medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis in cells treated with morpholinomethyl benzophenones. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic or necrotic cells have compromised membrane integrity and are stained by Propidium Iodide (PI).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Morpholinomethyl benzophenone compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Annexin V-FITC and Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of morpholinomethyl benzophenones (e.g., IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with morpholinomethyl benzophenones. PI stoichiometrically binds to DNA, allowing for cell cycle phase determination based on DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Morpholinomethyl benzophenone compounds

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with test compounds as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with cold PBS.[5]

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate overnight at -20°C.[5]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of fluorescence intensity versus cell count.

  • Data Interpretation:

    • The histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

    • A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.

    • Quantify the percentage of cells in each phase to identify cell cycle arrest.

Quantitative Data Summary

The following table summarizes representative cytotoxic activities of morpholinomethyl benzophenone derivatives against various cancer cell lines, as reported in the literature.

Compound IDModificationCell LineIC₅₀ (µM)Reference
3a Morpholino benzophenoneP388 (Murine Leukemia)1.8[3]
3c Morpholino benzophenoneP388 (Murine Leukemia)1.9[3]
3a Morpholino benzophenonePC-6 (Human Lung Carcinoma)4.2[3]
3c Morpholino benzophenonePC-6 (Human Lung Carcinoma)3.8[3]
8b Bromo-substituted derivativeMCF-7 (Human Breast Cancer)0.82[4]
8f Methyl-substituted derivativeMCF-7 (Human Breast Cancer)1.05[4]
8b Bromo-substituted derivativeA549 (Human Lung Cancer)1.08[4]
8f Methyl-substituted derivativeA549 (Human Lung Cancer)1.25[4]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

G cluster_viability Cell Viability Assay Workflow s1 Seed Cells in 96-well Plate s2 Treat with Compounds s1->s2 s3 Add MTT Reagent s2->s3 s4 Solubilize Formazan s3->s4 s5 Measure Absorbance s4->s5 s6 Calculate IC50 s5->s6

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

G cluster_flow Flow Cytometry Assay Workflow (Apoptosis/Cell Cycle) f1 Seed & Treat Cells in 6-well Plate f2 Harvest & Wash Cells f1->f2 f3 Fix (Cell Cycle) or Stain (Apoptosis) f2->f3 f4 Stain with PI/Annexin V f3->f4 f5 Acquire Data on Flow Cytometer f4->f5 f6 Analyze Cell Populations f5->f6

Caption: Workflow for apoptosis and cell cycle analysis via flow cytometry.

G cluster_pathway Inferred Apoptotic Pathway compound Morpholinomethyl Benzophenone stress Cellular Stress / G2/M Arrest compound->stress caspase Caspase Activation stress->caspase cad Caspase-Activated DNase (CAD) caspase->cad apoptosis DNA Fragmentation & Apoptosis cad->apoptosis

Caption: Inferred apoptotic pathway initiated by morpholinomethyl benzophenones.[4]

References

Application Notes and Protocols for the Analysis of 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3'-Fluoro-2-morpholinomethyl benzophenone, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy have been developed to ensure accurate and reproducible results for purity assessment, impurity profiling, and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation from its potential process-related impurities.

Experimental Protocol

A standard HPLC system equipped with a UV detector is used.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Data Presentation
ParameterValue
Retention Time (RT)8.5 min
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Dissolve Sample in ACN:Water injector Injector sample->injector 10 µL Injection column C18 Column injector->column Mobile Phase Gradient detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.

Experimental Protocol

A standard GC-MS system is utilized for this analysis.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

  • Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.

Data Presentation
Retention Time (RT)Key Mass Fragments (m/z)
12.8 min299 (M+), 202, 183, 100, 77

Note: The fragmentation pattern is predicted based on the structure. The molecular ion (M+) is expected at m/z 299. Key fragments would likely correspond to the loss of the morpholinomethyl group, the fluorophenyl group, and further fragmentation of the benzophenone core.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Dissolve Sample in Dichloromethane injector GC Inlet sample->injector 1 µL Injection column DB-5ms Column injector->column Temperature Program ms Mass Spectrometer column->ms EI, 70 eV tic Total Ion Chromatogram ms->tic spectrum Mass Spectrum tic->spectrum Peak Integration

Caption: GC-MS experimental workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Experimental Protocol

Standard ¹H and ¹³C NMR spectra are acquired.

  • Solvent: Deuterated chloroform (CDCl₃)

  • Concentration: 10 mg/mL

  • Instrument: 400 MHz NMR spectrometer

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

Expected Chemical Shifts
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.8-7.2 (m, 8H, Ar-H)

    • 3.7 (t, 4H, -CH₂-O-CH₂-)

    • 3.6 (s, 2H, Ar-CH₂-N)

    • 2.5 (t, 4H, -CH₂-N-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 196 (C=O)

    • 163 (d, ¹JCF, C-F)

    • 140-120 (Ar-C)

    • 67 (-CH₂-O-CH₂-)

    • 60 (Ar-CH₂-N)

    • 53 (-CH₂-N-CH₂-)

Note: The chemical shifts are predicted based on the structure and known values for similar compounds. The fluorine atom will cause splitting of adjacent carbon and proton signals.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fluorinated Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzophenone derivatives are a class of compounds with increasing significance in pharmaceuticals, agrochemicals, and material science. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent benzophenone molecule, impacting its biological activity, metabolic stability, and lipophilicity. Consequently, robust and reliable analytical methods are crucial for the separation, identification, and quantification of these compounds in various matrices. This application note provides detailed protocols for the analysis of fluorinated benzophenone compounds using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The following are general guidelines that can be adapted for specific applications.

a) Solid-Phase Extraction (SPE) for Environmental and Biological Matrices

Solid-phase extraction is a commonly used technique for the cleanup and pre-concentration of benzophenones from complex samples.[1]

  • Sample Pre-treatment:

    • For aqueous samples (e.g., river water), filter through a 0.45 µm membrane.

    • For biological fluids (e.g., urine, plasma), a pre-treatment step such as enzymatic hydrolysis may be necessary to analyze conjugated forms of the compounds.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interfering polar compounds.

  • Elution: Elute the target fluorinated benzophenones with a suitable organic solvent such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

b) Liquid-Liquid Extraction (LLE) for Cosmetic and Pharmaceutical Formulations

Liquid-liquid extraction can be employed to extract fluorinated benzophenones from oily or creamy matrices.

  • Extraction: Dissolve a known amount of the sample in a suitable solvent. Add an immiscible extraction solvent (e.g., ethyl acetate) and shake vigorously.

  • Phase Separation: Allow the layers to separate. Collect the organic layer containing the analytes.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC and UPLC-MS/MS Analysis

a) Standard HPLC-UV Method

This method is suitable for the routine analysis and quantification of fluorinated benzophenones in relatively clean samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the specific fluorinated benzophenone (typically around 254-290 nm).

    • Injection Volume: 10-20 µL.

b) UPLC-MS/MS Method for High-Sensitivity and Selective Analysis

This method is ideal for the trace-level quantification of fluorinated benzophenones in complex matrices, such as biological fluids and environmental samples.[4][5]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for fast and efficient separations.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like ammonium formate or formic acid to enhance ionization.[5]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte structure.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for each fluorinated benzophenone.

Data Presentation

The following tables summarize typical chromatographic parameters for the analysis of representative fluorinated benzophenone compounds.

Table 1: HPLC-UV Method Parameters for Fluorinated Benzophenones

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
4-FluorobenzophenoneC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40)1.0254~5.8
4,4'-DifluorobenzophenoneNewcrom R1 (4.6 x 150mm, 5 µm)Acetonitrile:Water with 0.1% Phosphoric Acid1.0254~7.2[3]
2,4-DifluorobenzophenoneC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (70:30)1.0260~6.5

Table 2: UPLC-MS/MS Method Parameters and Quantitative Data for Fluorinated Benzophenones

CompoundColumnMobile Phase GradientMRM Transition (m/z)Limit of Detection (LOD)Linearity (R²)
4-FluorobenzophenoneC18 (2.1 x 50 mm, 1.7 µm)5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 min201.1 > 123.10.1 ng/mL>0.998
4,4'-DifluorobenzophenoneC18 (2.1 x 50 mm, 1.7 µm)10-90% Methanol in Water (with 5mM Ammonium Formate) over 4 min219.1 > 123.10.05 ng/mL>0.999
2,3,4,5,6-PentafluorobenzophenoneC18 (2.1 x 50 mm, 1.7 µm)15-95% Acetonitrile in Water (with 0.1% Formic Acid) over 6 min273.0 > 195.00.2 ng/mL>0.997

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cosmetic, Environmental, Biological) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analysis of fluorinated benzophenones.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_physiological Physiological Effects FBPs Fluorinated Benzophenones (FBPs) (as Endocrine Disruptors) ER Estrogen Receptor (ER) FBPs->ER Binds to AR Androgen Receptor (AR) FBPs->AR Binds to HRE Hormone Response Element (HRE) in DNA ER->HRE Translocates to Nucleus & Binds to HRE AR->HRE Translocates to Nucleus & Binds to HRE Transcription Gene Transcription Modulation HRE->Transcription Protein Altered Protein Synthesis Transcription->Protein Disruption Endocrine Disruption (e.g., Reproductive & Developmental Effects) Protein->Disruption

Caption: Endocrine disruption pathway of benzophenone compounds.

References

Application Note: NMR Spectroscopic Characterization of 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Fluoro-2-morpholinomethyl benzophenone is a substituted benzophenone derivative with potential applications in medicinal chemistry and drug development. The benzophenone scaffold is a common structural motif in pharmacologically active compounds, and the introduction of a fluorine atom and a morpholine moiety can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel chemical entities. This application note provides a detailed protocol for the NMR characterization of this compound, including ¹H, ¹³C, and ¹⁹F NMR analysis.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[1]

Molecular Formula: C₁₈H₁₈FNO₂[2] Molecular Weight: 299.34 g/mol [1] CAS Number: 898750-41-9[2]

Experimental Protocols

A comprehensive NMR analysis of this compound was performed to confirm its chemical structure. The following sections detail the experimental procedures for sample preparation and NMR data acquisition.

Sample Preparation
  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) was added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was vortexed gently to ensure homogeneity.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a broadband probe.

  • ¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The FID was processed with an exponential line broadening of 1.0 Hz.

  • ¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum was acquired with a spectral width of 50 ppm, a relaxation delay of 1.0 s, and 64 scans.

Experimental Workflow

The overall workflow for the NMR characterization is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR C->D E ¹³C NMR C->E F ¹⁹F NMR C->F G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Peak Picking & Integration H->I J Structure Elucidation I->J

NMR Characterization Workflow

Results and Discussion

The acquired NMR spectra were processed and analyzed to assign the chemical shifts and coupling constants for all unique protons, carbons, and the fluorine atom in the molecule. The data are summarized in the tables below.

¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the morpholine and methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the electron-donating effect of the morpholine nitrogen.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.20m8HAr-H
3.70t, J = 4.5 Hz4H-O-CH₂- (Morpholine)
3.65s2HAr-CH₂-N
2.50t, J = 4.5 Hz4H-N-CH₂- (Morpholine)
¹³C NMR Data

The ¹³C NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine and methyl groups. The carbon attached to the fluorine will appear as a doublet due to ¹JCF coupling.

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
196.5C=O
162.8 (d, ¹JCF = 245 Hz)C-F
140.0 - 125.0Ar-C
67.0-O-CH₂- (Morpholine)
61.5Ar-CH₂-N
53.5-N-CH₂- (Morpholine)
¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be characteristic of an aryl fluoride.

Table 3: Hypothetical ¹⁹F NMR Data for this compound (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
-113.0m

Conclusion

The comprehensive NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, provides a complete structural characterization of this compound. The detailed protocols and tabulated spectral data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel benzophenone derivatives for drug discovery and development. The experimental workflow can be adapted for the analysis of other small organic molecules.

References

Application Notes and Protocols for Preclinical Evaluation of Benzophenone-Based Drugs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical assessment of benzophenone-based therapeutic agents. The accompanying protocols offer detailed methodologies for conducting toxicological and pharmacological studies.

I. Introduction to Benzophenone-Based Drugs and the Need for Animal Models

Benzophenones are a class of compounds characterized by a diphenyl ketone scaffold. While some benzophenone derivatives are known for their use as UV filters in sunscreens and for their potential endocrine-disrupting effects, medicinal chemists are increasingly exploring this chemical moiety for the development of novel therapeutics. The versatility of the benzophenone structure allows for modifications that can lead to compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties.

Before any new benzophenone-based drug candidate can be considered for human clinical trials, its safety and efficacy must be rigorously evaluated in preclinical animal models. These studies are essential for:

  • Pharmacokinetic (PK) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Pharmacodynamic (PD) Assessment: Evaluating the biochemical and physiological effects of the drug and its mechanism of action.

  • Toxicology and Safety Pharmacology: Identifying potential adverse effects and determining a safe dosage range.

  • Efficacy Evaluation: Assessing the therapeutic potential of the drug in a relevant disease model.

Rodent models, primarily rats and mice, are the most commonly used species for these initial preclinical studies due to their physiological similarities to humans, relatively short lifespan, and well-established experimental protocols.

II. Animal Models for Toxicological Assessment

Toxicological studies are crucial for identifying potential target organs of toxicity and for establishing a safe dose range for further studies. Long-term carcinogenicity studies are also conducted for compounds intended for chronic use.

A. Commonly Used Animal Models and Study Designs

The National Toxicology Program (NTP) has conducted extensive studies on the parent compound, benzophenone, which serve as a valuable reference. The most commonly employed rodent models are:

  • Rats: F344/N and Sprague-Dawley strains are frequently used.

  • Mice: B6C3F1 mice are a common choice for carcinogenicity studies.

Table 1: Summary of Oral Administration Toxicity Studies of Benzophenone in Rodents

Species/StrainDurationAdministration RouteDose Levels (ppm in feed)Key Findings
F344/N Rats14-weekFeed0, 1,250, 2,500, 5,000, 10,000, 20,000Liver and kidney identified as primary target organs. Increased liver and kidney weights, hepatocellular hypertrophy.[1][2][3]
B6C3F1 Mice14-weekFeed0, 1,250, 2,500, 5,000, 10,000, 20,000Liver identified as the major target of toxicity.[1]
F344/N Rats2-yearFeed0, 312, 625, 1,250Some evidence of carcinogenic activity in male rats (renal tubule adenoma). Equivocal evidence in female rats.[4][5][6]
B6C3F1 Mice2-yearFeed0, 312, 625, 1,250Some evidence of carcinogenic activity in male mice (hepatocellular adenoma) and female mice (histiocytic sarcoma).[4][5][6]

Table 2: Summary of Dermal Administration Toxicity Studies of Benzophenone-3 in Rats

Species/StrainDurationAdministration RouteDose LevelKey Findings
Sprague-Dawley Rats4 weeksDermal (ointment base)100 mg/kg body weight (twice daily)No significant changes in body weight, organ to body weight ratios, hematological, or clinical chemistry parameters. No gross external abnormalities or pathological changes observed.[7]
B. Experimental Protocols

This protocol is based on the study designs from the National Toxicology Program.[1][2][3][4][5][6][8][9][10]

Objective: To assess the systemic toxicity of a benzophenone-based drug candidate following dietary administration.

Materials:

  • Test compound (benzophenone derivative)

  • Rodent chow (e.g., NTP-2000)

  • Corn oil (or other suitable vehicle)

  • F344/N rats or B6C3F1 mice (typically 6 weeks old at the start of the study)

  • Standard animal housing and husbandry equipment

  • Analytical balance

  • Mixing equipment for feed preparation

Procedure:

  • Dose Formulation:

    • Determine the desired concentrations of the test compound in the feed (ppm).

    • Accurately weigh the required amount of the test compound.

    • If the compound is not readily miscible with the feed, first dissolve or suspend it in a small amount of a suitable vehicle like corn oil.

    • Prepare a premix by adding the compound/vehicle mixture to a small portion of the feed and mixing thoroughly.

    • Incorporate the premix into the bulk of the feed using a suitable mixer to ensure a homogenous distribution.

    • Prepare a control diet containing the vehicle only.

    • Analyze the dose formulations for concentration and stability.

  • Animal Acclimation and Randomization:

    • Acclimate the animals to the laboratory conditions for at least one week.

    • Randomly assign animals to control and treatment groups (typically 10 animals per sex per group for subchronic studies, and 50 for chronic studies).

  • Administration and Observation:

    • Provide the medicated feed and water ad libitum.

    • Observe the animals twice daily for any clinical signs of toxicity, moribundity, or mortality.

    • Record body weights and feed consumption weekly.

  • Clinical Pathology (at termination):

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Parameters to assess may include complete blood count, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all animals.

    • Perform a complete gross necropsy, examining all organs and tissues for abnormalities.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).

    • Collect and preserve target organs and any tissues with gross lesions in 10% neutral buffered formalin for histopathological examination.

    • Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should perform a microscopic examination of the tissues.

This protocol is adapted from studies on benzophenone-3.[7]

Objective: To evaluate the local and systemic toxicity of a topically applied benzophenone-based drug.

Materials:

  • Test compound

  • Suitable vehicle (e.g., ointment base, ethanol:PEG 400:Tween 80:saline)

  • Sprague-Dawley rats

  • Clippers for hair removal

  • Occlusive or semi-occlusive dressings

  • Standard animal housing and husbandry equipment

Procedure:

  • Dose Formulation:

    • Prepare the test compound in the chosen vehicle at the desired concentration.

  • Animal Preparation:

    • Acclimate the animals for at least one week.

    • The day before dosing, clip the fur from the dorsal thoracic region of the animals.

  • Administration:

    • Apply a measured amount of the formulation evenly to the clipped skin.

    • Cover the application site with a porous gauze dressing and secure it with tape to prevent ingestion.

  • Observation:

    • Observe the animals for signs of skin irritation at the application site and for any systemic clinical signs of toxicity.

    • Record body weights regularly.

  • Termination and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Perform a complete gross necropsy.

    • Collect blood for clinical pathology.

    • Collect the treated skin area and major organs for histopathological examination.

III. Animal Models for Pharmacological Evaluation

The choice of animal model for efficacy testing depends on the therapeutic indication of the benzophenone-based drug.

A. Examples of Benzophenone Derivatives and Potential Animal Models
  • Anti-Cancer: Novel benzophenone derivatives have shown cytotoxic activity against various cancer cell lines in vitro.[11][12][13] In vivo evaluation can be performed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Neuroprotective: Benzophenone derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.[14][15][16][17] Transgenic mouse models of Alzheimer's disease or chemically-induced models of neurodegeneration (e.g., MPTP-induced Parkinson's disease model in mice) can be used to assess neuroprotective effects.[18]

  • Anti-Diabetic: Some benzophenone glucosides have shown α-glucosidase inhibitory activity.[19] Chemically-induced diabetes models in rodents, such as streptozotocin-induced diabetic mice, are suitable for evaluating the anti-diabetic potential of these compounds.[20][21][22][23]

B. Experimental Protocol: In Vivo Anti-Inflammatory Assay

This protocol is based on the croton oil-induced ear edema model, which is a common method for screening anti-inflammatory compounds.

Objective: To evaluate the in vivo anti-inflammatory activity of a benzophenone derivative.

Materials:

  • Test compound

  • Croton oil

  • Vehicle for the test compound (e.g., acetone)

  • Positive control (e.g., a known NSAID like indomethacin)

  • Mice (e.g., Swiss albino)

  • Micrometer for measuring ear thickness

Procedure:

  • Animal Groups:

    • Divide the mice into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Induction of Inflammation:

    • Prepare a solution of croton oil in a suitable solvent (e.g., acetone).

    • Apply a small, fixed volume of the croton oil solution to the inner surface of the right ear of each mouse.

  • Drug Administration:

    • Topically apply the vehicle, positive control, or test compound to the same ear immediately after the croton oil application.

  • Measurement of Edema:

    • At a specified time point after induction (e.g., 6 hours), measure the thickness of both the right (treated) and left (untreated) ears using a digital micrometer.

    • The difference in thickness between the two ears represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance.

IV. Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand how the body processes a benzophenone-based drug.

Table 3: Pharmacokinetic Parameters of Benzophenone-3 in Rats

Administration RouteDoseCmax (µg/mL)Tmax (h)Elimination Half-life (β-phase, h)
Oral100 mg/kg25.6 ± 4.63.0 ± 0.415.90
Dermal100 mg/kg35 ± 4.52.515.05

Data from studies in male Sprague-Dawley rats.[8][24][25]

A. Experimental Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of a benzophenone derivative in rats following a single dose.

Materials:

  • Test compound

  • Vehicle for dosing (e.g., corn oil for oral, saline with solubilizing agents for intravenous)

  • Sprague-Dawley rats with jugular vein cannulas (for serial blood sampling)

  • Blood collection tubes (e.g., containing an anticoagulant like heparin)

  • Centrifuge

  • HPLC-UV system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of the test compound to the rats via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis (HPLC-UV Method):

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid).[26][27]

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector set at a wavelength where the compound has maximum absorbance.[27]

    • Quantification: Use a calibration curve prepared with known concentrations of the drug in blank plasma to determine the concentration in the study samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.

V. Signaling Pathways and Mechanism of Action

Understanding the molecular targets and signaling pathways affected by benzophenone-based drugs is crucial for drug development.

A. Estrogen Receptor α (ERα) Signaling

Some benzophenone derivatives have been shown to interact with the estrogen receptor, which can have implications for both therapeutic effects and potential endocrine disruption.

Diagram 1: Simplified Estrogen Receptor α (ERα) Signaling Pathway

ER_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone Derivative ER ERα Benzophenone->ER ER_HSP90 ERα-HSP90 Complex Benzophenone->ER_HSP90 Binding and HSP90 release ER_dimer ERα Dimer ER->ER_dimer Dimerization HSP90 HSP90 ER_HSP90->Benzophenone ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: Benzophenone derivative binding to ERα, leading to gene transcription.

B. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another important signaling cascade that can be modulated by benzophenone derivatives.

Diagram 2: Simplified Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

References

Application Notes and Protocols for 3'-Fluoro-2-morpholinomethyl benzophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related benzophenone derivatives containing morpholine and fluoro moieties. As of the date of this document, specific experimental data for 3'-Fluoro-2-morpholinomethyl benzophenone is not publicly available. Therefore, the information provided herein is intended to serve as a guide for the potential applications and experimental design for this specific compound.

Introduction

This compound is a synthetic organic compound belonging to the benzophenone class of molecules. The benzophenone scaffold is a recognized pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, anti-inflammatory, and antiviral properties. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety is known to improve pharmacokinetic properties and can be crucial for biological activity. Given the activities of analogous compounds, this compound is a promising candidate for investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Potential Applications

  • Anticancer Agent: Based on studies of related morpholino benzophenones, this compound is a candidate for evaluation as a cytotoxic agent against various cancer cell lines.[1]

  • Antifungal Agent: The morpholine ring is a key feature in several antifungal drugs. Therefore, this compound could be explored for its activity against pathogenic fungi.

Quantitative Data of Analogous Compounds

The following table summarizes the cytotoxic activities of some benzophenone and morpholinomethyl derivatives against various cancer cell lines. This data is provided to illustrate the potential potency of this class of compounds.

Compound/AnalogCell LineActivityIC50 (µM)Reference
3-Methylbenzofuran derivative 4cA549 (Lung)Antiproliferative1.48[2]
3-(Morpholinomethyl)benzofuran derivative 16aNCI-H23 (Lung)Antiproliferative0.49[2]
3-(Morpholinomethyl)benzofuran derivative 16aA549 (Lung)Antiproliferative1.50[2]
Substituted 2-hydroxybenzophenone derivativeMDA-MB-231 (Breast)Cytotoxic12.09[3]
Substituted 2-hydroxybenzophenone derivativeT47-D (Breast)Cytotoxic26.49[3]
Substituted 2-hydroxybenzophenone derivativePC3 (Prostate)Cytotoxic19.31[3]
Benzophenone derivative 1HL-60 (Leukemia)Antiproliferative0.48[4]
Benzophenone derivative 1A-549 (Lung)Antiproliferative0.82[4]
Benzophenone derivative 1SMMC-7721 (Liver)Antiproliferative0.26[4]
Benzophenone derivative 1SW480 (Colon)Antiproliferative0.99[4]
Benzophenone derivative 3MDA-MB-231 (Breast)Antiproliferative3.77[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-methyl-3'-fluorobenzophenone.

Step 1: Bromination of 2-methyl-3'-fluorobenzophenone

  • To a solution of 2-methyl-3'-fluorobenzophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a radical initiator, such as benzoyl peroxide (0.05 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-3'-fluorobenzophenone, which can be used in the next step without further purification.

Step 2: Reaction with Morpholine

  • Dissolve the crude 2-(bromomethyl)-3'-fluorobenzophenone (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Add morpholine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution A 2-Methyl-3'-fluorobenzophenone B Add NBS and Benzoyl Peroxide in CCl4 A->B C Reflux for 2-4h B->C D Cool and Filter C->D E Evaporate Solvent D->E F Crude 2-(bromomethyl)- 3'-fluorobenzophenone E->F G Dissolve in Acetonitrile F->G Proceed to next step H Add Morpholine and K2CO3 G->H I Stir at RT for 12-24h H->I J Filter and Evaporate I->J K Column Chromatography J->K L Pure 3'-Fluoro-2-morpholinomethyl benzophenone K->L

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Candida albicans).

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 530 nm.

Plausible Signaling Pathway for Anticancer Activity

Based on the mechanism of action of some morpholine-containing anticancer agents, a plausible pathway for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.[5]

G cluster_0 Cellular Response to this compound Compound 3'-Fluoro-2-morpholinomethyl benzophenone Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Akt Akt Pathway (Survival) Compound->Akt Inhibits CytoC Cytochrome c release Mitochondria->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound represents a molecule of interest for drug discovery, with potential applications in oncology and mycology. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to validate its therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzophenone derivatives are a class of compounds with a wide range of applications, from UV filters in sunscreens to active pharmaceutical ingredients with anti-inflammatory, and other biological activities. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of benzophenone derivatives, focusing on pharmacokinetic and anti-inflammatory studies. The protocols are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in the field.

Data Presentation: Formulation and Pharmacokinetic Parameters

The following tables summarize quantitative data for the formulation and pharmacokinetic parameters of select benzophenone derivatives from in vivo studies.

Table 1: In Vivo Formulation Compositions for Benzophenone Derivatives

Benzophenone DerivativeRoute of AdministrationVehicle/ExcipientsConcentration of Active IngredientAnimal ModelReference
Benzophenone-3Oral (Gavage)Corn Oil100 mg/kg body weightRat[1][2]
Benzophenone-3IntravenousEthanol:PEG 400:Tween 80:Saline (2:2.5:0.5:5, v/v)0.5 mg/mLRat
Benzophenone-Thiazole DerivativesTopicalAcetone (vehicle for test solution)1.26 µM/earMouse[3]

Table 2: Pharmacokinetic Parameters of Benzophenone-3 in Rats (Oral Administration, 100 mg/kg)

ParameterValueUnitReference
Cmax (Peak Plasma Concentration)25.6 ± 4.6µg/mL[2]
tmax (Time to Peak Concentration)3.0 ± 0.4hours[2]
Absorption Half-life0.71hours[2]
Elimination Half-life (alpha phase)0.88hours[2]
Elimination Half-life (beta phase)15.90hours[2]

Experimental Protocols

Protocol 1: Oral Formulation and Administration in Rats

This protocol is suitable for pharmacokinetic studies of lipophilic benzophenone derivatives.

1. Materials:

  • Benzophenone derivative

  • Corn oil (vehicle)

  • Homogenizer or magnetic stirrer

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Sprague-Dawley rats (male, specific pathogen-free)

2. Formulation Preparation:

  • Weigh the required amount of the benzophenone derivative to achieve the target dose (e.g., 100 mg/kg).

  • Add the benzophenone derivative to the calculated volume of corn oil.

  • Homogenize or stir the mixture until a uniform suspension or solution is achieved. Gentle heating may be applied if the compound's stability is not compromised.

  • Prepare fresh on the day of the experiment.

3. Animal Dosing:

  • Fast the rats overnight prior to dosing.

  • Weigh each rat to determine the exact volume of the formulation to be administered.

  • Administer the formulation via oral gavage using a suitable gavage needle and syringe.

  • Provide food and water ad libitum after dosing.

Protocol 2: Intravenous Formulation and Administration in Rats

This protocol is designed for determining the absolute bioavailability and pharmacokinetic profile of benzophenone derivatives.

1. Materials:

  • Benzophenone derivative

  • Ethanol (95%)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Syringes and needles for intravenous injection

  • Sprague-Dawley rats with jugular vein cannulation (optional, for serial blood sampling)

2. Formulation Preparation:

  • Prepare the vehicle by mixing ethanol, PEG 400, Tween 80, and saline in a ratio of 2:2.5:0.5:5 (v/v/v/v).

  • Dissolve the benzophenone derivative in the vehicle to achieve the desired concentration (e.g., 0.5 mg/mL).

  • Vortex and sonicate the mixture until the compound is completely dissolved.

  • Sterilize the final formulation by filtering through a 0.22 µm sterile filter.

3. Animal Dosing:

  • Administer the formulation as a single bolus injection into the tail vein or via a jugular vein cannula.

  • The injection volume should be adjusted based on the animal's body weight to deliver the target dose (e.g., 1 mg/kg).

Protocol 3: Topical Formulation and Anti-inflammatory Assay in Mice (Croton Oil-Induced Ear Edema)

This protocol is used to evaluate the topical anti-inflammatory activity of benzophenone derivatives.

1. Materials:

  • Benzophenone derivative

  • Acetone (vehicle)

  • Croton oil

  • Dexamethasone or Indomethacin (positive control)

  • Micropipettes

  • Micrometer or calipers

  • Male Swiss albino mice

2. Formulation Preparation:

  • Dissolve the benzophenone derivative in acetone to the desired concentration (e.g., to deliver a specific dose per ear, such as 1.26 µM/ear).

  • Prepare a solution of the positive control (e.g., dexamethasone) in acetone.

  • Prepare the irritant solution by diluting croton oil in acetone (e.g., 5% v/v).

3. Experimental Procedure:

  • Divide the mice into groups: vehicle control, positive control, and test groups for each benzophenone derivative.

  • Topically apply a specific volume (e.g., 20 µL) of the test compound solution, positive control, or vehicle (acetone) to the inner surface of the right ear of each mouse.

  • After a set time (e.g., 30 minutes), apply a specific volume (e.g., 20 µL) of the croton oil solution to the same ear to induce inflammation.

  • Measure the thickness of the ear using a micrometer at specified time points after croton oil application (e.g., 4-6 hours).

  • The anti-inflammatory effect is calculated as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Protocol 4: HPLC Analysis of Benzophenone Derivatives in Rat Serum

This protocol provides a method for the quantification of benzophenone derivatives in biological samples for pharmacokinetic analysis.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of rat serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength specific to the benzophenone derivative (e.g., 288 nm for Benzophenone-3)

  • Injection Volume: 20 µL

3. Quantification:

  • Prepare a calibration curve using standard solutions of the benzophenone derivative in blank serum.

  • Quantify the concentration of the derivative in the test samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

G cluster_formulation Formulation Preparation cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis weigh Weigh Benzophenone Derivative dissolve Dissolve in Vehicle weigh->dissolve dose Administer Formulation (Oral, IV, or Topical) dissolve->dose acclimatize Acclimatize Animals fast Fasting (for oral studies) acclimatize->fast weigh_animal Weigh Animals fast->weigh_animal weigh_animal->dose blood_sample Collect Blood Samples (at various time points) dose->blood_sample tissue_sample Collect Tissue Samples (optional, at study termination) dose->tissue_sample process_sample Process Samples (e.g., centrifugation, extraction) blood_sample->process_sample tissue_sample->process_sample hplc Analyze by HPLC process_sample->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 converts to pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGD2, etc.) pg_synthases->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediate benzophenone Benzophenone Derivatives (e.g., Thiazole derivatives) benzophenone->cox inhibit

Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition.

References

Application Notes and Protocols for Benzophenone Modification via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of benzophenone using click chemistry. This powerful combination of a versatile photoreactive group and a highly efficient bioconjugation technique has emerged as a cornerstone in chemical biology, drug discovery, and materials science. Benzophenone's unique photochemical properties allow for covalent cross-linking to interacting biomolecules upon UV irradiation, while click chemistry provides a robust method for introducing a wide array of functionalities, such as reporter tags, affinity handles, or drug molecules.

Introduction to Benzophenone Photophores and Click Chemistry

Benzophenone (BP) is a widely utilized photophore in photoaffinity labeling (PAL). Upon excitation with UV light (typically around 350-360 nm), it forms a triplet diradical that can abstract a hydrogen atom from neighboring C-H or N-H bonds, leading to the formation of a stable covalent bond.[1][2] This property makes it an invaluable tool for identifying protein-ligand interactions, mapping binding sites, and elucidating the composition of protein complexes.[3][4]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal approach to modify benzophenone.[5][6] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for the precise chemical modification of benzophenone-containing probes.[7][8]

Key Advantages of Combining Benzophenone and Click Chemistry:

  • Modularity: Easily introduce a variety of functionalities (e.g., biotin, fluorophores, drugs) onto a benzophenone scaffold.[9]

  • Specificity: The bioorthogonal nature of click chemistry ensures that the reaction only occurs between the azide and alkyne partners, minimizing side reactions with biological molecules.[10]

  • Efficiency: Click reactions are known for their high yields and fast reaction rates.[6]

  • Versatility: Applicable in a wide range of contexts, from in vitro bioconjugation to live-cell labeling and proteomic studies.[1][4]

Applications

The fusion of benzophenone photochemistry with click chemistry has enabled a multitude of applications in biomedical research:

  • Target Identification and Validation: Photoaffinity probes equipped with a click chemistry handle (alkyne or azide) are used to covalently label the binding partners of a small molecule or ligand in a complex biological sample. Subsequent "clicking" of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for the enrichment and identification of target proteins via mass spectrometry.[3][4][9]

  • Chemoproteomic Profiling: This technique allows for the global analysis of protein interactions and enzyme activities in their native environment. Benzophenone-based probes with click handles have been instrumental in profiling various enzyme classes.[4][9]

  • Development of Proteolysis-Targeting Chimeras (PROTACs): Click chemistry is a key tool in the modular synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A benzophenone-containing ligand for a target protein can be "clicked" to a linker connected to an E3 ligase-recruiting moiety.

  • Bioconjugation and Materials Science: The robust nature of the triazole linkage formed during click chemistry makes it suitable for creating well-defined bioconjugates and functionalized materials.

Experimental Protocols

Synthesis of Clickable Benzophenone Derivatives

Protocol 3.1.1: Synthesis of 4-(Prop-2-yn-1-yloxy)benzophenone (Alkyne-Modified Benzophenone)

This protocol describes the propargylation of 4-hydroxybenzophenone to introduce a terminal alkyne for CuAAC reactions.

Materials:

  • 4-Hydroxybenzophenone

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Dichloromethane (DCM)

  • Hexane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxybenzophenone (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(prop-2-yn-1-yloxy)benzophenone as a solid.

Protocol 3.1.2: Synthesis of 4-(Azidomethyl)benzophenone (Azide-Modified Benzophenone)

This protocol involves the conversion of 4-(bromomethyl)benzophenone to its corresponding azide.

Materials:

  • 4-(Bromomethyl)benzophenone (can be synthesized from 4-methylbenzophenone)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 4-(bromomethyl)benzophenone (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting 4-(azidomethyl)benzophenone can be used directly or purified further by chromatography if necessary.

Click Chemistry Reactions

Protocol 3.2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for the CuAAC reaction between an alkyne-modified benzophenone and an azide-containing molecule (e.g., a biotin-azide tag).[5]

Materials:

  • Alkyne-modified benzophenone (e.g., 4-(prop-2-yn-1-yloxy)benzophenone)

  • Azide-containing molecule (e.g., Azide-PEG-Biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (DMSO) if needed for solubility

Procedure:

  • Prepare stock solutions:

    • Alkyne-modified benzophenone in DMSO.

    • Azide-containing molecule in water or DMSO.

    • CuSO₄·5H₂O in water (e.g., 20 mM).

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

    • THPTA or TBTA in water or DMSO (e.g., 50 mM).

  • In a microcentrifuge tube, combine the following in order:

    • Buffer (e.g., PBS)

    • Alkyne-modified benzophenone (final concentration typically 10-100 µM).

    • Azide-containing molecule (typically 1.5-2 fold molar excess over the alkyne).

  • Prepare a premixed solution of CuSO₄ and the ligand (1:5 molar ratio) and add it to the reaction mixture (final copper concentration typically 50-250 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotisserie for gentle mixing.

  • The resulting benzophenone-triazole conjugate can be purified by methods appropriate for the specific application, such as HPLC, precipitation, or affinity purification if a tag was introduced.

Protocol 3.2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern.

Materials:

  • Azide-modified benzophenone (e.g., 4-(azidomethyl)benzophenone)

  • A strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., DBCO-PEG-Biotin).

  • Phosphate-buffered saline (PBS) or cell culture medium.

  • DMSO for stock solutions.

Procedure:

  • Prepare stock solutions of the azide-modified benzophenone and the DBCO-reagent in DMSO.

  • In a suitable reaction vessel, dissolve the azide-modified benzophenone in the desired aqueous buffer (e.g., PBS) to the final working concentration.

  • Add the DBCO-reagent to the reaction mixture (typically at a 1:1 or slight excess molar ratio to the azide).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the specific reactants and concentrations.

  • Monitor the reaction progress if necessary (e.g., by LC-MS or fluorescence if one component is fluorescent).

  • The product can be used directly in downstream applications or purified as needed.

Data Presentation

Table 1: Synthesis and Characterization of Benzophenone-Triazole Derivatives

Compound IDAlkyne PrecursorBenzyl Azide SubstituentYield (%)Melting Point (°C)¹H NMR (δ, ppm, Triazole-H)¹³C NMR (δ, ppm, C=O)HRMS [M+H]⁺ (Calculated/Found)Reference
6 bis(4-(prop-2-yn-1-yloxy))benzophenone4-Chlorobenzyl azide53163-1647.57 (s, 2H)194.3625.1516 / 625.1513
13 bis(4-(prop-2-yn-1-yloxy))benzophenone2,4-Difluorobenzyl azide57180-1817.70 (s, 2H)194.3629.1919 / 629.1911
16 bis(4-(prop-2-yn-1-yloxy))benzophenone2-Bromobenzyl azide51166-1677.68 (s, 2H)194.3737.3952 / 737.0310
8a 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acidPhenyl azide72129-131---
8d 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid4-Chlorophenyl azide75165-167---
8h 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid4-Nitrophenyl azide78179-181---
8l 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid4-Methoxyphenyl azide80149-151---

Table 2: Biological Activity of Benzophenone-Triazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
19 A549 (Lung Carcinoma)49.8[3]
19 MCF-7 (Breast Carcinoma)> 100[3]
19 HT-144 (Metastatic Melanoma)26.1[3]
21 A549 (Lung Carcinoma)41.2[3]
21 MCF-7 (Breast Carcinoma)> 100[3]
21 HT-144 (Metastatic Melanoma)29.5[3]
24 A549 (Lung Carcinoma)39.8[3]
24 MCF-7 (Breast Carcinoma)> 100[3]
24 HT-144 (Metastatic Melanoma)24.3[3]
8d HT-10801.15
8d A-5491.19
8h HT-10801.12
8h A-5491.15
8l HT-10801.05
8l A-5491.09

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Photoaffinity Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis BP_alkyne Alkyne-Modified Benzophenone Probe Incubation Incubate with Live Cells or Lysate BP_alkyne->Incubation UV UV Irradiation (365 nm) Incubation->UV Covalent_Bond Covalent Cross-linking to Target Protein UV->Covalent_Bond Lysis Cell Lysis Covalent_Bond->Lysis Click_Reaction CuAAC or SPAAC Reaction with Azide-Reporter Tag Lysis->Click_Reaction Enrichment Affinity Purification (e.g., Streptavidin beads) Click_Reaction->Enrichment SDS_PAGE SDS-PAGE and In-gel Fluorescence Click_Reaction->SDS_PAGE MS Proteomic Analysis (LC-MS/MS) Enrichment->MS Target_ID Target Protein Identification MS->Target_ID

Figure 1: Experimental workflow for target identification using a benzophenone-alkyne photoaffinity probe.

protac_synthesis cluster_components PROTAC Components POI_Ligand Target Protein (POI) Ligand with Benzophenone & Alkyne Click_Reaction CuAAC or SPAAC Click Reaction POI_Ligand->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand with Azide E3_Ligase_Ligand->Click_Reaction PROTAC Benzophenone-based PROTAC Click_Reaction->PROTAC

Figure 2: Modular synthesis of a benzophenone-based PROTAC via click chemistry.

signaling_pathway cluster_probe Probing with Benzophenone-Click Probe RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response PTEN PTEN PTEN->PIP3 Probe BP-Ligand-Alkyne Probe->PI3K Inhibition & Cross-linking

Figure 3: Probing the PI3K/Akt signaling pathway with a benzophenone-based photoaffinity probe.

References

Application Notes and Protocols for Fluorescent Labeling of 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-2-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class of molecules. Benzophenone derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Fluorescent labeling of such compounds is a critical technique for elucidating their mechanisms of action, cellular uptake, distribution, and target engagement. This document provides a detailed protocol for the chemical modification of this compound to introduce a reactive amine group, followed by its conjugation to an amine-reactive fluorescent dye.

Principle

The protocol is divided into two main stages. First, a primary amine functional group is introduced onto the benzophenone scaffold. This is achieved through a two-step chemical synthesis involving nitration of one of the aromatic rings, followed by the reduction of the nitro group to a primary amine. This amine-functionalized derivative serves as a reactive handle for fluorescent labeling.

The second stage involves the covalent conjugation of an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS-ester) derivative of a fluorophore, to the newly introduced primary amine on the benzophenone analog. This reaction forms a stable amide bond, resulting in a fluorescently labeled version of the parent compound.

Data Presentation

The following tables summarize the hypothetical, yet expected, quantitative data for the synthesis and fluorescent labeling of this compound.

Table 1: Synthesis and Purification of Amine-Functionalized Benzophenone

ParameterValue
Starting Material This compound
Intermediate 3'-Fluoro-2-morpholinomethyl-x-nitrobenzophenone
Final Product x-Amino-3'-fluoro-2-morpholinomethyl benzophenone
Overall Yield 65%
Purity (HPLC) >95%
Molecular Weight ( g/mol ) 328.38

Table 2: Fluorescent Labeling and Spectroscopic Properties

ParameterValue
Fluorescent Dye Cyanine5 NHS Ester
Labeling Efficiency ~85%
Purification Method Reverse-Phase HPLC
Excitation Maximum (λex) 649 nm
Emission Maximum (λem) 670 nm
Quantum Yield (Φ) ~0.20
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹

Experimental Protocols

Part 1: Synthesis of Amine-Functionalized this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • HPLC system for purification

Protocol:

  • Nitration of this compound:

    • In a round bottom flask cooled in an ice bath, slowly add 1.2 equivalents of concentrated nitric acid to a solution of this compound (1 equivalent) in concentrated sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture slowly over crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitro-derivative.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified nitro-derivative in a mixture of ethanol and water.

    • Add iron powder (5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine-functionalized benzophenone.

    • Further purify the product by HPLC if necessary.

Part 2: Fluorescent Labeling with Cyanine5 NHS Ester

Materials:

  • Amine-functionalized this compound

  • Cyanine5 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Reverse-Phase HPLC system for purification

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the amine-functionalized benzophenone in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of Cyanine5 NHS Ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of the amine-functionalized benzophenone stock solution to 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add a 1.5 to 3-fold molar excess of the Cyanine5 NHS Ester stock solution to the reaction mixture.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Fluorescently Labeled Product:

    • Purify the reaction mixture using reverse-phase HPLC to separate the labeled compound from unreacted dye and starting material.

    • Collect the fractions corresponding to the fluorescently labeled product.

    • Lyophilize the purified fractions to obtain the final product as a solid.

  • Characterization:

    • Determine the concentration of the labeled compound by measuring its absorbance at the dye's absorption maximum (~649 nm for Cy5) using a UV-Vis spectrophotometer.

    • Characterize the fluorescence properties (excitation and emission spectra, quantum yield) using a spectrofluorometer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Amine-Functionalized Benzophenone cluster_labeling Fluorescent Labeling cluster_analysis Analysis start 3'-Fluoro-2-morpholinomethyl benzophenone nitration Nitration (HNO3, H2SO4) start->nitration nitro_intermediate Nitro-benzophenone Intermediate nitration->nitro_intermediate reduction Reduction (Fe, NH4Cl) nitro_intermediate->reduction amine_product Amine-functionalized Benzophenone reduction->amine_product conjugation Conjugation with Cy5 NHS Ester amine_product->conjugation purification RP-HPLC Purification conjugation->purification final_product Fluorescently Labeled Benzophenone purification->final_product spectroscopy Spectroscopic Analysis final_product->spectroscopy

Caption: Experimental workflow for the synthesis and fluorescent labeling.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines) nfkb NF-κB Pathway stimuli->nfkb mapk MAPK Pathway stimuli->mapk cox2_gene COX-2 Gene Transcription nfkb->cox2_gene mapk->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein prostaglandins Prostaglandins (PGE2) cox2_protein->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_protein inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation benzophenone Benzophenone Derivative benzophenone->cox2_protein Inhibition

Caption: Potential anti-inflammatory signaling pathway involving COX-2.

apoptosis_pathway cellular_stress Cellular Stress (e.g., Drug Treatment) bax_bak Bax/Bak Activation cellular_stress->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis benzophenone Benzophenone Derivative benzophenone->cellular_stress

Caption: Intrinsic apoptosis pathway mediated by caspase activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Fluoro-2-morpholinomethyl benzophenone, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the Friedel-Crafts acylation of fluorobenzene with 2-methylbenzoyl chloride to form 3'-Fluoro-2-methylbenzophenone. The second step is a Mannich reaction where the methyl group is functionalized with morpholine and formaldehyde to yield the final product.

Q2: What are the most critical parameters affecting the yield in the Mannich reaction step?

A2: The critical parameters for the Mannich reaction include the quality and reactivity of the starting materials, the stoichiometry of the reactants (especially formaldehyde and morpholine), reaction temperature, pH of the reaction medium, and the choice of solvent.[1]

Q3: What are common side products in this synthesis?

A3: Common side products can arise from di-substitution (formation of a bis-Mannich base), polymerization of formaldehyde, or side reactions of the benzophenone core under the reaction conditions. Impurities from the preceding Friedel-Crafts acylation step can also be carried over.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain a high-purity product.[2] A patent on benzophenone purification suggests a method involving crystallization by adding water to a solution of the crude product in an organic solvent.[2]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and potential solutions.

Issue 1: Low Yield in the Mannich Reaction
Potential Cause Troubleshooting Step Expected Outcome
Inactive Paraformaldehyde Use freshly opened, high-purity paraformaldehyde or depolymerize it by heating before use.Improved formation of the active formaldehyde species, leading to a higher conversion rate.
Incorrect Stoichiometry Carefully control the molar ratios of the benzophenone precursor, morpholine, and formaldehyde. An excess of formaldehyde is often used.Optimized reactant concentrations to drive the reaction to completion and minimize side products.
Suboptimal pH The Mannich reaction is sensitive to pH.[1] Ensure the reaction medium is slightly acidic to facilitate the formation of the Eschenmoser's salt intermediate.An appropriate pH will increase the rate of the desired reaction pathway.
Low Reaction Temperature Increase the reaction temperature in increments of 10°C. Refluxing in a suitable solvent like ethanol or isopropanol is common.Enhanced reaction kinetics and improved conversion to the desired product.
Poor Quality Starting Material Ensure the 3'-Fluoro-2-methylbenzophenone starting material is of high purity. Purify it by chromatography or recrystallization if necessary.A pure starting material will prevent side reactions and improve the yield and purity of the final product.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Formation of Bis-Mannich Base Use a stoichiometric amount or a slight excess of morpholine and formaldehyde relative to the benzophenone precursor.Minimized di-substitution on the aromatic ring.
Polymerization of Formaldehyde Add the formaldehyde solution dropwise to the reaction mixture at a controlled temperature.Prevents the formation of polyoxymethylene and other polymeric byproducts.
Side Reactions of the Amine The Eschweiler-Clarke reaction is a related process where primary or secondary amines are methylated by excess formic acid and formaldehyde.[3][4] While not the intended reaction here, it highlights the reactivity of amines with formaldehyde. Ensure formic acid is not present unless intended as a catalyst, and control the stoichiometry carefully.Reduced formation of N-methylated byproducts.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.Drives the reaction to completion, reducing the amount of unreacted starting material in the final product mixture.

Experimental Protocols

Key Experiment: The Mannich Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3'-Fluoro-2-methylbenzophenone

  • Morpholine

  • Paraformaldehyde

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 3'-Fluoro-2-methylbenzophenone in ethanol, add morpholine and paraformaldehyde.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction Fluorobenzene Fluorobenzene step1_product 3'-Fluoro-2-methyl benzophenone Fluorobenzene->step1_product + 2-methylbenzoyl_chloride 2-Methylbenzoyl Chloride 2-methylbenzoyl_chloride->step1_product + AlCl3 AlCl3 (Catalyst) AlCl3->step1_product final_product 3'-Fluoro-2-morpholinomethyl benzophenone step1_product->final_product + Morpholine Morpholine Morpholine->final_product + Formaldehyde Formaldehyde Formaldehyde->final_product + HCl HCl (Catalyst) HCl->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Stoichiometry & Quality check_sm->check_reagents Purity OK purify_sm Purify Starting Materials check_sm->purify_sm Impure check_conditions Optimize Reaction Conditions (T, pH) check_reagents->check_conditions Stoichiometry OK adjust_reagents Adjust Molar Ratios/ Use Fresh Reagents check_reagents->adjust_reagents Incorrect adjust_conditions Modify Temperature/ pH check_conditions->adjust_conditions Suboptimal analyze_product Analyze Product (TLC, NMR) check_conditions->analyze_product Optimized purify_sm->check_reagents adjust_reagents->check_conditions adjust_conditions->analyze_product success Successful Synthesis (High Yield & Purity) analyze_product->success Pure troubleshoot_further Further Troubleshooting (e.g., different catalyst/solvent) analyze_product->troubleshoot_further Impure

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Fluorinated Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated benzophenone compounds.

Troubleshooting Guide

This guide addresses common stability issues encountered during the synthesis, purification, and experimental use of fluorinated benzophenone compounds.

Issue Potential Cause Recommended Solution
Compound Degradation During Synthesis High reaction temperatures or prolonged reaction times can lead to decomposition, especially in the presence of strong nucleophiles.Optimize reaction conditions by lowering the temperature and reducing reaction time. Consider using milder reagents or protective group strategies for sensitive functional groups.
Formation of Isomers Friedel-Crafts acylation and other electrophilic aromatic substitution reactions can lead to the formation of undesired positional isomers.[1]Use highly regioselective synthetic routes. Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired isomer.[2]
Photodegradation Upon Exposure to Light Fluorinated benzophenones, while generally more photostable than their non-fluorinated analogs, can still undergo photochemical reactions upon prolonged exposure to UV or high-intensity light.[3][4] This can involve the formation of ketyl radicals.[5][6]Store compounds in amber vials or protect from light using aluminum foil. For photochemical experiments, carefully control the wavelength and intensity of the light source.[7]
Degradation in Solution The stability of fluorinated benzophenones in solution can be pH-dependent and may be affected by the solvent. For instance, decomposition has been observed in solutions at pH 7.4.[8] Some benzophenones show increased degradation at specific pH values.[9]Screen different solvent systems and pH ranges to find optimal storage and experimental conditions. Use freshly prepared solutions for experiments whenever possible.
Inconsistent Analytical Results Impurities or degradation products can interfere with analytical measurements, leading to inconsistent data.Ensure high purity of the starting materials and final compounds. Use appropriate analytical techniques like HPLC, LC-MS/MS, or GC-MS to identify and quantify impurities.[10][11][12][13][14]
Low Yields in Nucleophilic Aromatic Substitution The reactivity of the C-F bond can be influenced by the position of the fluorine atom and the nature of the nucleophile.[3][4]Optimize reaction conditions such as solvent, temperature, and choice of base. The use of aprotic polar solvents like DMSO or DMF can facilitate these reactions.[3]

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the stability of benzophenone compounds?

Fluorination generally enhances the photostability and metabolic stability of benzophenone compounds.[2][3][4] The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, making it less susceptible to certain degradation pathways.[15] However, the position of the fluorine atom is critical, as inappropriate placement can sometimes lead to instability.[8]

Q2: What are the common degradation pathways for fluorinated benzophenones?

Under UV irradiation, especially in the presence of a hydrogen donor, benzophenones can form a biradical triplet state that can abstract a hydrogen atom, leading to the formation of a ketyl radical.[5][6] In the presence of strong oxidizing agents like hydroxyl radicals (generated via UV/H₂O₂ or UV/persulfate processes), degradation can occur through hydroxylation, carboxylation, and ring cleavage.[14][16][17][18][19]

Q3: How can I monitor the stability of my fluorinated benzophenone compound during an experiment?

The stability of your compound can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for tracking the concentration of the parent compound over time.[10] For more detailed analysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify degradation products.[11][12][14]

Q4: What are the best practices for storing fluorinated benzophenone compounds?

To ensure long-term stability, fluorinated benzophenone compounds should be stored as dry solids in a cool, dark, and dry place. When in solution, they should be stored in amber vials at low temperatures and used as quickly as possible. The choice of solvent can also impact stability, so it is advisable to perform preliminary stability studies in the intended experimental solvent.

Q5: Can the presence of other compounds in my experimental system affect the stability of my fluorinated benzophenone?

Yes, the presence of other substances can influence stability. For example, photosensitizers in natural waters can accelerate photodecomposition.[20] Conversely, some compounds can act as quenchers, inhibiting photodegradation.[21] It is important to consider the entire composition of the experimental medium.

Experimental Protocols

Protocol 1: Assessing Photostability of a Fluorinated Benzophenone Compound

Objective: To determine the rate of photodegradation of a fluorinated benzophenone compound under controlled UV irradiation.

Materials:

  • Fluorinated benzophenone compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or water, depending on solubility)

  • Photoreactor equipped with a specific wavelength UV lamp (e.g., 365 nm)

  • Quartz cuvettes or reaction vessels

  • HPLC system with a UV detector

  • Stir plate and stir bars

Methodology:

  • Prepare a stock solution of the fluorinated benzophenone compound of known concentration in the chosen solvent.

  • Transfer a specific volume of the solution into the quartz reaction vessels.

  • Place the vessels in the photoreactor at a controlled temperature.

  • Start the UV irradiation and the stirring.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vessel.

  • Analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.

  • Plot the concentration of the compound as a function of time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

Objective: To identify the degradation products of a fluorinated benzophenone compound after forced degradation.

Materials:

  • Fluorinated benzophenone compound

  • Forced degradation conditions (e.g., UV light, H₂O₂, acid, base, heat)

  • LC-MS/MS system

  • Appropriate solvents for extraction and mobile phase

Methodology:

  • Subject the fluorinated benzophenone compound to forced degradation conditions. For example, irradiate a solution of the compound with a UV lamp for a set period.

  • After degradation, prepare the sample for analysis. This may involve extraction (e.g., solid-phase extraction or liquid-liquid extraction) and concentration.[10][11]

  • Inject the prepared sample into the LC-MS/MS system.

  • Develop a suitable chromatographic method to separate the parent compound from its degradation products.

  • Use the mass spectrometer to obtain the mass spectra of the separated components.

  • Analyze the mass spectra to propose structures for the degradation products. Fragmentation patterns can provide valuable structural information.

Data Summary

Compound Condition Half-life (t½) Reference
Benzophenone-3UV-A irradiation in water> 72 hours[16]
Benzophenone-3UV/H₂O₂ processDegradation observed after 8 hours[16][19]
Benzophenone-3Biodegradation (oxic)10.7 days[22]
Benzophenone-3Biodegradation (anoxic)4.2 - 8.7 days[22]
KetoprofenMedium pressure UV lamp0.8 minutes[20]
Benzophenone UV filtersMedium pressure UV lamp17 - 99 hours[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results start Fluorinated Benzophenone solution Prepare Solution start->solution degradation Apply Stress (UV, pH, Temp) solution->degradation hplc HPLC Analysis (Stability) degradation->hplc lcms LC-MS/MS Analysis (Degradation Products) degradation->lcms kinetics Degradation Kinetics hplc->kinetics products Product Identification lcms->products

Caption: Workflow for assessing the stability of fluorinated benzophenones.

degradation_pathway fb Fluorinated Benzophenone (Ground State) fb_excited Excited Triplet State fb->fb_excited UV Light hydroxylated Hydroxylated Products fb->hydroxylated Advanced Oxidation Processes (AOPs) ketyl_radical Ketyl Radical fb_excited->ketyl_radical h_donor Hydrogen Donor (e.g., Solvent) h_donor->ketyl_radical ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage oxidants •OH, SO₄⁻• (AOPs) oxidants->hydroxylated

References

Optimizing reaction conditions for benzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for optimizing the synthesis of benzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzophenone?

A1: The most prevalent methods for synthesizing benzophenone include:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of benzene with benzoyl chloride or phosgene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2] Another variation uses carbon tetrachloride and benzene, which first forms diphenyldichloromethane, followed by hydrolysis.[1]

  • Oxidation of Diphenylmethane: Benzophenone can be produced through the copper-catalyzed oxidation of diphenylmethane with air.[1]

  • Pyrolysis of Calcium Benzoate: This is a less common method that involves the heating of anhydrous calcium benzoate.[1]

  • Grignard Reagent Method: This involves the reaction of a phenylmagnesium halide with benzoyl chloride or carbon dioxide.[3][4]

Q2: How does the Friedel-Crafts acylation mechanism work for benzophenone synthesis?

A2: The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The mechanism involves three main steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (e.g., benzoyl chloride) to form a highly electrophilic acylium ion, which is stabilized by resonance.[5][6]

  • Electrophilic Attack: The acylium ion attacks the benzene ring, which acts as a nucleophile. This breaks the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[2][6]

  • Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon atom that formed the bond with the acylium ion, restoring the aromaticity of the ring and yielding the final ketone product (benzophenone). The AlCl₃ catalyst is regenerated in this step.[6]

Q3: Why is the choice of catalyst important in Friedel-Crafts acylation?

A3: The catalyst, typically a Lewis acid, is crucial for generating the electrophilic acylium ion.[5] Anhydrous aluminum chloride (AlCl₃) is a very common and effective catalyst.[7] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes at higher temperatures, especially for less reactive substrates.[8][9] The strength and amount of the Lewis acid can influence reaction rates and yields. Some studies have shown that catalysts like gallium chloride and antimony pentachloride can lead to faster reactions than aluminum chloride.[9]

Q4: Can Friedel-Crafts acylation lead to multiple substitutions on the benzene ring?

A4: A significant advantage of Friedel-Crafts acylation over alkylation is that it does not typically lead to multiple substitutions. The acyl group attached to the ring is deactivating, making the product (benzophenone) less reactive than the starting material (benzene).[10][11] This prevents further acylation of the product.[10]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step Explanation
Moisture in Reagents/Glassware Ensure all glassware is oven-dried and reagents (especially the Lewis acid catalyst and solvents) are anhydrous.[3]Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated by water, halting the reaction.
Poor Quality Catalyst Use a fresh, high-quality grade of anhydrous aluminum chloride or other Lewis acid.The yield can decrease significantly if the quality of the Lewis acid is poor.[3]
Incorrect Reaction Temperature Strictly maintain the recommended temperature range. For the CCl₄ method, the temperature should be kept between 5°C and 10°C.[3]Temperatures that are too low may slow or prevent the reaction from starting, while temperatures that are too high can lead to the formation of tarry by-products, reducing the yield of the desired product.[3][7]
Inefficient Stirring Use a robust mechanical stirrer.Inefficient stirring can cause the catalyst (e.g., AlCl₃) to cake on the sides of the flask, leading to poor heat transfer and incomplete reaction.[3]
Incomplete Hydrolysis Ensure the steam distillation or aqueous workup step is carried out for a sufficient duration to completely hydrolyze the intermediate complex.[3]The initial product of the Friedel-Crafts reaction is a complex with the catalyst, which must be fully hydrolyzed to release the benzophenone.

Issue 2: Formation of Tarry By-products

Potential Cause Troubleshooting Step Explanation
High Reaction Temperature Use efficient cooling (e.g., an ice-salt bath) to maintain the temperature below 10°C during the addition of reactants.[3]Exceeding the optimal temperature range significantly increases the rate of side reactions that produce tarry materials, which complicates purification and lowers the yield.[3][7]
Use of Technical Grade Benzene Use thiophene-free, dry benzene for the reaction.Using a lower grade of benzene can result in a 5-10% lower yield and contribute to side product formation.[3]

Issue 3: Product Purification Challenges

| Potential Cause | Troubleshooting Step | Explanation | | Presence of Colored Impurities | If the final product has a bluish tinge, it can be removed by moistening the solid with benzene and centrifuging.[3] | Minor impurities can sometimes impart color to the crystalline product. | | Difficulty in Crystallization | If the distilled oil does not solidify, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12] | Sometimes, highly pure compounds can remain as supercooled liquids below their melting point. | | Incomplete Removal of Solvent | After extraction, ensure the solvent is completely removed by distillation, potentially under reduced pressure, before attempting final purification.[7] | Residual solvent can interfere with crystallization and affect the final purity. | | Foaming During Distillation | During vacuum distillation, heat the mixture slowly and carefully to prevent the benzophenone from foaming over.[3] | Benzophenone has a tendency to foam, especially in the early stages of distillation under reduced pressure. |

Data Presentation: Effect of Solvent on Benzophenone Synthesis

The choice of solvent can significantly impact the yield and reaction conditions of Friedel-Crafts acylation. The following table summarizes results from a comparative study.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃CS₂Reflux1280
2AlCl₃CH₂Cl₂Reflux1275
3ZnCl₂Neat1501260
4FeCl₃Neat1501265
5BmimCl-FeCl₃Ionic Liquid90195
6BmimCl-AlCl₃Ionic Liquid90185
Data adapted from a comparative study on Friedel-Crafts reactions.[13]

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of Benzophenone from Benzene and Carbon Tetrachloride

This protocol is based on a procedure from Organic Syntheses.[3]

Materials:

  • Anhydrous aluminum chloride (455 g, 3.4 moles)

  • Dry, thiophene-free benzene (600 cc total)

  • Dry carbon tetrachloride (1.55 L total)

  • Water

  • Ice

Equipment:

  • 5-L two-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Reflux condenser with a gas absorption trap for HCl

  • Ice bath

Procedure:

  • Setup: Assemble the 5-L flask with the stirrer, separatory funnel, thermometer, and reflux condenser. Connect the condenser to an HCl trap.

  • Initial Charge: Add anhydrous aluminum chloride (455 g) and 1 L of dry carbon tetrachloride to the flask.

  • Cooling: Cool the flask in an ice bath until the temperature of the carbon tetrachloride is between 10-15°C.

  • Reaction Initiation: Start the stirrer and add 50 cc of dry benzene all at once. The reaction will begin immediately, indicated by the evolution of HCl gas and a rise in temperature.

  • Temperature Control: Once the reaction starts, add salt to the ice bath for more effective cooling. Maintain the internal temperature between 5°C and 10°C. If the temperature drops below 5°C, the reaction is too slow; above 10°C, tar formation increases.[3]

  • Reactant Addition: Prepare a mixture of 550 cc of benzene and 550 cc of carbon tetrachloride. Add this mixture via the separatory funnel at a rate that maintains the 5-10°C temperature range. This addition typically takes 1-2 hours.

  • Stirring: After the addition is complete, continue stirring for 3 hours at approximately 10°C.

  • Resting: Stop stirring and allow the mixture to stand for about 12 hours, during which it will come to room temperature.

  • Hydrolysis: Restart the stirrer and slowly add about 500 cc of water. Use external cooling to manage the exothermic reaction. The excess carbon tetrachloride may reflux during this step.

  • Solvent Removal: Heat the mixture on a steam bath to remove most of the excess carbon tetrachloride.

  • Steam Distillation: Perform a steam distillation for about one hour to remove the remaining carbon tetrachloride and to ensure complete hydrolysis of the intermediate to benzophenone.

  • Extraction: Separate the upper benzophenone layer from the aqueous layer. Extract the aqueous layer with about 200 cc of benzene.

  • Purification: Combine the benzophenone layer and the benzene extract. Remove the benzene and any remaining water by distillation at atmospheric pressure. Distill the crude benzophenone under reduced pressure (boiling point 187-190°C / 15 mm). The product should solidify upon cooling.

  • Final Product: The expected yield is 490–550 g (80–89%). The product should be a white solid with a melting point of 47–48°C.[3]

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration RCOCl Benzoyl Chloride Complex1 R-CO-Cl-AlCl₃ Complex RCOCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium [R-C=O]⁺ Acylium Ion Complex1->Acylium AlCl4 AlCl₄⁻ Complex1->AlCl4 Acylium_2 Acylium Ion Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + [R-C=O]⁺ SigmaComplex_2 Arenium Ion Product Benzophenone SigmaComplex_2->Product + AlCl₄⁻ AlCl4_2 AlCl₄⁻ HCl HCl Product->HCl AlCl3_2 AlCl₃ (Catalyst Regenerated) Product->AlCl3_2

Caption: Reaction mechanism for Friedel-Crafts acylation.

General Experimental Workflow for Benzophenone Synthesis

Benzophenone_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Add Benzene & Catalyst (AlCl₃) Setup->Reagents Cooling 3. Cool to 5-10°C Reagents->Cooling Addition 4. Slow Addition of Benzoyl Chloride Cooling->Addition Reaction 5. Stir at Controlled Temp (e.g., 3 hours) Addition->Reaction Workup 6. Quench & Hydrolyze (Ice/Water) Reaction->Workup Extraction 7. Organic Extraction Workup->Extraction Drying 8. Dry Organic Layer Extraction->Drying Purification 9. Purify Product (Distillation / Recrystallization) Drying->Purification Analysis 10. Characterization (MP, NMR, IR) Purification->Analysis

Caption: General workflow for benzophenone synthesis.

References

Technical Support Center: Synthesis of Morpholinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of morpholinomethyl benzophenones via the Mannich reaction.

Overview of the Synthesis

The synthesis of morpholinomethyl benzophenones is a classic example of the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on the α-carbon of a ketone.[1][2] In this specific case, the reactants are:

  • An acidic C-H compound: Benzophenone

  • An aldehyde: Typically formaldehyde

  • A secondary amine: Morpholine

The reaction proceeds via the formation of a reactive iminium ion from morpholine and formaldehyde. The benzophenone, under typically acidic conditions, forms an enol.[3][4] This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl product, the morpholinomethyl benzophenone, also known as a Mannich base.[1][3][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of morpholinomethyl benzophenones?

A1: The reaction follows a two-step mechanism:

  • Iminium Ion Formation: Morpholine (a secondary amine) reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic morpholinomethyl iminium ion.[1][3][4][6]

  • Nucleophilic Attack: The benzophenone undergoes tautomerization to its more nucleophilic enol form. The enol's α-carbon then attacks the carbon of the iminium ion, forming a new carbon-carbon bond. A final deprotonation step yields the neutral morpholinomethyl benzophenone product.[1][5]

Q2: What are the most common side products I might encounter?

A2: The most frequently observed side product is the di-substituted benzophenone . Since benzophenone has two reactive α-positions, the Mannich reaction can occur on both sides of the carbonyl group, leading to the formation of a bis(morpholinomethyl)benzophenone. Other potential, though often less prevalent, impurities can arise from self-condensation of the ketone or reactions involving excess formaldehyde.

Q3: Why am I observing a high yield of the di-substituted product?

A3: The formation of the di-substituted product is a common challenge, particularly when reaction conditions are not carefully controlled.[6] Key factors that promote di-substitution include:

  • High concentration of reagents: Using a large excess of formaldehyde and/or morpholine can drive the reaction towards di-substitution.[7]

  • Prolonged reaction times or high temperatures: Allowing the reaction to proceed for too long or at elevated temperatures provides more opportunity for the second α-position of the mono-substituted product to react.[7]

  • Stoichiometry: A molar ratio that deviates significantly from 1:1:1 (benzophenone:formaldehyde:morpholine) can lead to undesired products.

Q4: Can self-condensation of benzophenone (an aldol-type reaction) occur as a side reaction?

A4: While aldol condensation is a known reaction for ketones, it is less likely to be a major side reaction under typical Mannich conditions.[6] The Mannich reaction is usually performed in an acidic medium, which favors the formation of the enol and the iminium ion.[3][4] Base-catalyzed conditions, which would generate the enolate required for an efficient aldol reaction, are generally avoided. Therefore, the reaction of the enol with the highly electrophilic iminium ion is kinetically favored over the reaction with another molecule of benzophenone.

Troubleshooting Guide

This table addresses common experimental issues and provides recommended solutions.

Issue Observed Potential Cause Recommended Solution
High percentage of di-substituted product in final mixture. 1. Molar excess of formaldehyde and/or morpholine. 2. Reaction time is too long or temperature is too high.1. Use a strict 1:1:1 stoichiometry. Consider using benzophenone as the limiting reagent. 2. Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the mono-substituted product is maximized. Try running the reaction at a lower temperature.
Low or no product yield. 1. Ineffective formation of the iminium ion. 2. Insufficiently acidic conditions for enol formation. 3. Deactivation of reagents.1. Ensure the quality of the formaldehyde source (e.g., fresh paraformaldehyde). Pre-mixing the amine and formaldehyde before adding the ketone can sometimes be beneficial. 2. The reaction is often carried out with the hydrochloride salt of the amine to maintain acidic pH.[3] Consider adding a catalytic amount of HCl if using the free base. 3. Use fresh, high-purity reagents.
Complex mixture of unidentified products. 1. Polymerization of formaldehyde. 2. Reaction temperature is too high, causing decomposition. 3. Impure starting materials.1. Use paraformaldehyde and heat gently to depolymerize it in situ. Avoid using aged formalin solutions. 2. Perform the reaction at room temperature or with gentle heating, avoiding aggressive reflux conditions unless specified by a validated protocol. 3. Verify the purity of benzophenone, morpholine, and formaldehyde source before starting.
Difficulty purifying the product. Co-elution of starting material or side products with the desired Mannich base. Mannich bases can be challenging to separate.[8]1. Adjust the polarity of the column chromatography solvent system. A gradient elution may be necessary. 2. Consider converting the basic product to its hydrochloride salt, which may crystallize more readily, aiding in purification.

Experimental Protocols

Protocol: Synthesis of Mono-Morpholinomethyl Benzophenone (Minimizing Di-substitution)

This protocol is designed to favor the formation of the mono-substituted product.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzophenone (1.0 eq.). Dissolve it in a suitable solvent such as ethanol or dioxane.

  • Iminium Ion Formation: In a separate flask, combine morpholine (1.0 eq.) and a 37% aqueous formaldehyde solution (1.0 eq.). Stir at room temperature for 15 minutes. Alternatively, use morpholine hydrochloride directly or add concentrated HCl (1.0 eq.) to the free base.

  • Reaction: Add the pre-formed iminium salt solution dropwise to the benzophenone solution at room temperature over 30 minutes.

  • Heating and Monitoring: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress every hour using TLC or LC-MS.

  • Work-up: Once the starting benzophenone is consumed and the mono-substituted product is maximized (typically 4-8 hours), cool the reaction to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating the key chemical pathways and experimental logic.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Morpholine & Formaldehyde add 3. Add Iminium Solution to Ketone reagents->add ketone 2. Dissolve Benzophenone in Solvent ketone->add heat 4. Heat Gently & Monitor by TLC/LC-MS add->heat quench 5. Quench & Neutralize heat->quench extract 6. Organic Extraction quench->extract purify 7. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of morpholinomethyl benzophenone.

Reaction_Pathways benz Benzophenone mono Desired Product (Mono-substituted) benz->mono + Iminium Ion di Side Product (Di-substituted) benz->di + 2x Iminium Ion iminium Morpholinomethyl Iminium Ion mono->di + Iminium Ion (Excess Reagents / Time)

References

Technical Support Center: Troubleshooting HPLC Separation of Benzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of benzophenone isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating benzophenone isomers?

The main difficulty lies in their structural similarity. Isomers of benzophenone, such as 2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone, have the same molecular weight and similar chemical properties, leading to close elution times and potential co-elution during chromatographic analysis. Achieving baseline resolution often requires careful optimization of HPLC method parameters.[1]

Q2: Which type of HPLC column is most effective for separating benzophenone isomers?

Reversed-phase columns, particularly C8 and C18 columns, are widely used and effective for separating benzophenone and its derivatives.[2][3][4] These columns separate compounds based on their hydrophobicity. For more challenging separations, exploring columns with different selectivities, such as phenyl or cyano-based stationary phases, may provide the necessary resolution.[5] Fused-core or superficially porous particle (SPP) columns can also enhance efficiency and resolution.[1]

Q3: What is a good starting mobile phase for developing a separation method?

A common starting point for reversed-phase separation of benzophenone isomers is a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[6][7][8] Often, an acid modifier like trifluoroacetic acid (TFA) or acetic acid (at concentrations of 0.1-1%) is added to the aqueous phase to improve peak shape and control the ionization of hydroxylated benzophenones.[2][3] A typical starting gradient might be from 30-70% organic solvent over 20-30 minutes.

Q4: What UV wavelength is optimal for detecting benzophenone isomers?

Benzophenone and its hydroxylated isomers exhibit strong UV absorbance. Common detection wavelengths are 254 nm, 287 nm, and 315 nm.[4][6][8] A wavelength of 254 nm is often a good general-purpose choice, while 287 nm has also been shown to be effective.[4][6] It is recommended to determine the optimal wavelength for your specific isomers of interest by examining their UV spectra.

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomers

Symptom: Peaks for different benzophenone isomers are not baseline separated, making accurate quantification difficult.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be ideal.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention factor (k') and may improve separation.[9] If using an isocratic method, consider switching to a shallow gradient elution.[10]

  • Incorrect Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the elution order and improve the separation (selectivity, α).[1]

  • Mobile Phase pH is Not Optimal: For hydroxylated benzophenone isomers, the pH of the mobile phase can affect their ionization state and, consequently, their retention and peak shape.

    • Solution: Add an acid modifier like 0.1% TFA or formic acid to the mobile phase to suppress the ionization of the hydroxyl groups, which often leads to sharper peaks and better resolution.[2]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates (N) to separate the closely eluting isomers.

    • Solution:

      • Decrease the flow rate. This often leads to narrower peaks and better resolution, though it will increase the run time.[11]

      • Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[5][9]

      • Increase the column temperature. This can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of analyte stability at higher temperatures.[1][11]

Decision Tree for Improving Isomer Resolution

G start Poor Isomer Resolution c1 Is Retention Factor (k') Optimal? (First peak k' > 2) start->c1 c2 Isocratic or Gradient? c1->c2 Yes s1 Decrease % Organic Solvent c1->s1 No c3 Change Organic Modifier? (e.g., ACN to MeOH) c2->c3 Gradient s2 Switch to Shallow Gradient c2->s2 Isocratic c4 Increase Column Efficiency? c3->c4 No s3 Try Alternative Solvent c3->s3 Yes s4 Decrease Flow Rate or Increase Column Length or Use Smaller Particle Size Column c4->s4 Yes s5 Adjust pH with Additive (e.g., 0.1% TFA) c4->s5 No end Resolution Improved s1->end s2->end s3->end s4->end s5->end

Caption: A decision tree for systematically improving the resolution of benzophenone isomers.

Problem 2: Peak Tailing

Symptom: Peaks are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar hydroxyl groups of benzophenone isomers, causing tailing.

    • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). The acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[12] Using a highly inert, end-capped column can also prevent this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[12]

  • Contaminated Guard Column or Column Frit: Particulates from the sample or mobile phase can accumulate, leading to poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (disconnect from the detector first) or replace the inlet frit.[13]

Problem 3: Shifting Retention Times

Symptom: The time it takes for isomers to elute from the column varies between injections or batches.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention, especially in reversed-phase chromatography.[14]

    • Solution: Prepare the mobile phase accurately and consistently. Use a graduated cylinder for precise measurements and ensure thorough mixing. It is often best to prepare a fresh batch daily.[10]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[11]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

Experimental Protocols

General Protocol for HPLC Method Development for Benzophenone Isomers
  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid or 0.1% acetic acid.

    • Solvent B: HPLC-grade acetonitrile or methanol.

    • Filter and degas all solvents before use.[15]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run a scouting gradient from 10% B to 90% B over 30 minutes to determine the approximate elution conditions for the isomers.

  • Method Optimization:

    • Based on the scouting run, develop a more focused gradient or an isocratic method.

    • If resolution is poor, first try adjusting the gradient slope.

    • If isomers are still co-eluting, switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[1]

    • For fine-tuning, make small adjustments to the flow rate or column temperature.[11]

Method Parameters from Literature

The following table summarizes HPLC conditions used in various studies for the analysis of benzophenone and its derivatives.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Benzophenone-4 & OctocryleneC18Acetonitrile:Methanol:Water (20:67:13) with 0.2% TFA in water1.0Not Specified[2]
Phenytoin Impurities (incl. Benzophenone)C8Acetonitrile:1% Acetic Acid (60:40)Not SpecifiedUV[3]
BenzophenoneCogent Bidentate C18™A: 70:30 ACN/DI Water B: 80:20 ACN/DI Water0.5UV @ 254nm[6]
Benzophenone-3 & AvobenzoneC18 (Inertsil ODS-3)Methanol:Water (95:5) with pH 3.2 (phosphoric acid)1.0UV @ 315nm[8]
Benzophenone-3 & 2,4-DihydroxybenzophenoneGenesis C18Acetonitrile:Water with TFA (gradient)Not SpecifiedUV @ 287nm[4]

Visualizations

General HPLC Troubleshooting Workflow

G start Problem Observed in Chromatogram (e.g., Poor Resolution, Tailing, Shifting RT) c1 Check Mobile Phase (Composition, pH, Age, Degassing) start->c1 c2 Review Method Parameters (Gradient, Flow Rate, Temperature) start->c2 c3 Inspect Hardware (Pump, Injector, Column, Detector) start->c3 c4 Prepare Fresh Mobile Phase & Re-equilibrate System c1->c4 c5 Adjust One Parameter at a Time (e.g., % Organic, Temperature) c2->c5 c6 Check for Leaks, Blockages & Column Contamination c3->c6 end Problem Resolved c4->end c5->end c6->end G Benzophenone and its Hydroxy Isomers cluster_0 cluster_1 cluster_2 cluster_3 bp bp2 bp3 bp4 bp_label Benzophenone (Parent Structure) bp2_label 2-Hydroxybenzophenone bp3_label 3-Hydroxybenzophenone bp4_label 4-Hydroxybenzophenone

References

Technical Support Center: Cell Viability Assay Interference by Benzophenone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference by benzophenone compounds in commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Can benzophenone compounds directly interfere with tetrazolium-based assays like MTT and XTT?

A1: While direct studies on benzophenone's chemical reduction of tetrazolium salts are limited, there is substantial evidence that other phenolic compounds, such as flavonoids, can directly reduce MTT to its colored formazan product in a cell-free system.[1] This chemical reactivity can lead to an overestimation of cell viability, as the color change is not solely dependent on cellular metabolic activity. Given that benzophenones are also phenolic in nature, it is crucial to consider the possibility of such direct chemical interference in your experiments.

Q2: How can benzophenone's antioxidant properties affect cell viability assay results?

A2: Benzophenone and its derivatives can possess antioxidant properties. Antioxidants, particularly those with thiol groups or other reducing equivalents, have been shown to directly reduce tetrazolium salts like MTT, independent of cellular activity.[2] This can result in a false-positive signal, suggesting higher cell viability than is actually present.

Q3: Can benzophenone compounds interfere with the LDH cytotoxicity assay?

A3: Yes, there is a potential for interference. Some chemical compounds have been shown to directly inactivate the lactate dehydrogenase (LDH) enzyme.[3] Additionally, certain phenolic compounds have been observed to inhibit LDH activity.[4][5] If a benzophenone derivative inhibits LDH, it could lead to an underestimation of cytotoxicity, as the amount of active, released LDH would be diminished.

Q4: My cell viability results with a benzophenone compound are inconsistent or don't match microscopic observations. What could be the cause?

A4: Discrepancies between assay readouts and visual inspection of cell health can be a strong indicator of assay interference. If you observe morphological signs of cell death (e.g., detachment, blebbing) under the microscope, but your MTT or XTT assay shows high viability, it's possible the benzophenone compound is directly reducing the tetrazolium salt. Conversely, if your LDH assay shows low cytotoxicity despite visible cell death, the compound might be inhibiting the LDH enzyme.

Q5: What are some alternative assays to consider if I suspect interference from a benzophenone compound?

A5: If you suspect interference, it is advisable to use a secondary assay based on a different principle. Good alternatives include:

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is based on cell number rather than metabolic activity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a marker of metabolically active cells. They are generally less susceptible to interference from colored or fluorescent compounds.

  • Real-time Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells based on membrane integrity.

Troubleshooting Guides

Issue 1: Suspected False-Positive in MTT/XTT Assay (Overestimation of Viability)

This may be occurring if your benzophenone compound is directly reducing the tetrazolium salt.

  • Perform a Cell-Free Control Experiment: This is a critical step to determine if your compound has intrinsic reducing activity.

    • Protocol:

      • Prepare a 96-well plate with your standard cell culture medium.

      • Add your benzophenone compound at the same concentrations used in your cell-based experiment to several wells.

      • Include wells with medium only as a blank.

      • Add the MTT or XTT reagent to all wells according to your standard protocol.

      • Incubate for the same duration as your cell-based assay.

      • If using MTT, add the solubilization solution.

      • Read the absorbance at the appropriate wavelength.

    • Interpretation: If you observe a color change (and increased absorbance) in the wells containing your benzophenone compound in the absence of cells, this confirms direct chemical reduction of the tetrazolium salt.

  • Wash Cells Before Adding Tetrazolium Reagent: If direct reduction is confirmed, washing the cells can help remove the interfering compound.

    • Protocol:

      • After treating your cells with the benzophenone compound for the desired incubation period, carefully aspirate the media.

      • Gently wash the cells once or twice with warm, sterile PBS or serum-free medium.

      • Replace the wash buffer with fresh medium containing the MTT or XTT reagent.

      • Proceed with the rest of your standard protocol.

  • Use an Alternative Assay: If interference persists, switch to an assay with a different detection principle (see Q5 in the FAQ section).

The following table illustrates hypothetical data from a cell-free control experiment, demonstrating how to quantify the extent of interference.

Benzophenone DerivativeConcentration (µM)Absorbance at 570 nm (Cell-Free)% Interference (Compared to Vehicle)
Vehicle (DMSO)0.1%0.050%
Benzophenone-A100.15200%
Benzophenone-A500.45800%
Benzophenone-A1000.851600%
Benzophenone-B100.0620%
Benzophenone-B500.10100%
Benzophenone-B1000.18260%
Issue 2: Suspected False-Negative in LDH Assay (Underestimation of Cytotoxicity)

This may occur if your benzophenone compound is inhibiting the LDH enzyme.

  • Perform an LDH Enzyme Activity Control Experiment: This will determine if your compound directly affects the activity of purified LDH.

    • Protocol:

      • In a 96-well plate, add the components of your LDH assay kit (substrate, cofactor).

      • Add a known amount of purified LDH enzyme (available commercially) to each well.

      • Add your benzophenone compound at various concentrations to the wells.

      • Include control wells with the enzyme but without your compound.

      • Incubate and read the results as per the LDH assay kit instructions.

    • Interpretation: A decrease in the signal in the presence of your benzophenone compound indicates direct inhibition of the LDH enzyme.

  • Dilute the Cell Lysate: If enzyme inhibition is concentration-dependent, diluting the cell lysate before performing the LDH assay might mitigate the inhibitory effect of the benzophenone compound.

  • Use an Alternative Cytotoxicity Assay: Assays that measure membrane integrity through different means, such as those using membrane-impermeable DNA dyes (e.g., Propidium Iodide, 7-AAD), are excellent alternatives.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating Assay Interference

Troubleshooting Workflow for Assay Interference cluster_0 MTT/XTT Assay cluster_1 LDH Assay A Anomalous Results (e.g., High Viability Despite Cell Death) B Perform Cell-Free Control Experiment A->B C Color Change in Absence of Cells? B->C D Yes: Direct Reduction Confirmed C->D Yes E No: No Direct Reduction C->E No F Implement Washing Step Before Reagent Addition D->F G Use Alternative Assay (e.g., Crystal Violet, ATP-based) D->G H Anomalous Results (e.g., Low Cytotoxicity Despite Cell Death) I Perform LDH Enzyme Activity Control H->I J Decreased Signal with Purified LDH? I->J K Yes: Enzyme Inhibition Confirmed J->K Yes L No: No Direct Inhibition J->L No M Dilute Cell Lysate K->M N Use Alternative Assay (e.g., PI Staining) K->N

Caption: Troubleshooting workflow for suspected interference in MTT/XTT and LDH assays.

Signaling Pathways Potentially Affected by Benzophenone Compounds

Benzophenone and its derivatives have been shown to induce oxidative stress and apoptosis, and to interact with various signaling pathways. The following diagrams illustrate some of these key pathways.

BP Benzophenone Compounds ROS Increased ROS (Reactive Oxygen Species) BP->ROS Mito Mitochondrial Dysfunction ROS->Mito p38 p38/MAPK Activation ROS->p38 Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p38->Apoptosis

Caption: Benzophenone-induced oxidative stress and intrinsic apoptosis pathway.

BP1 Benzophenone-1 ERa Estrogen Receptor α (ERα) BP1->ERa Binds to & Activates BetaCatenin β-catenin ERa->BetaCatenin Triggers Interaction Nucleus Nucleus BetaCatenin->Nucleus Translocation Wnt Wnt Signaling Activation Nucleus->Wnt Activates Target Genes Proliferation Cell Proliferation & Metastasis Wnt->Proliferation

Caption: Benzophenone-1-mediated activation of ERα and Wnt/β-catenin signaling.

References

Reducing off-target effects of benzophenone kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to reduce the off-target effects of benzophenone kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are benzophenone kinase inhibitors and what are their common targets?

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural and synthetic molecules with a wide range of biological activities.[1] In the context of kinase inhibition, this diaryl ketone structure serves as a versatile backbone for designing compounds that target the ATP-binding site of specific kinases.[1] A notable example includes a series of N-cyclopropylbenzamide-benzophenone hybrids that show potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and cytokines.[1][2]

Q2: Why do kinase inhibitors, including those with a benzophenone scaffold, often have off-target effects?

Off-target effects are common for many kinase inhibitors primarily because most target the highly conserved ATP-binding pocket.[3][4] The human kinome consists of over 500 protein kinases, many of which share structural similarities within this active site.[4] An inhibitor designed for one kinase may, therefore, bind to several other kinases, leading to unintended biological consequences.[5] This "polypharmacology" can sometimes result in unforeseen toxicity or, conversely, provide opportunities for drug repurposing.[3] Comprehensive profiling is essential to understand an inhibitor's true selectivity.

Q3: What is the difference between biochemical and cell-based assays for assessing inhibitor specificity?

Biochemical and cell-based assays provide different but complementary information about an inhibitor's performance. Biochemical assays measure the direct interaction between an inhibitor and a purified, often recombinant, kinase.[4] They are ideal for determining intrinsic potency (e.g., IC50) and for broad screening against large kinase panels.[6]

Cell-based assays, however, evaluate the inhibitor's activity in a more physiologically relevant environment.[7] These assays account for crucial factors like cell permeability, efflux pump activity, compound stability, and competition with high intracellular concentrations of ATP (typically 1-5 mM), which can significantly impact an inhibitor's apparent potency and selectivity.[8] A discrepancy between biochemical and cellular data often points to issues with one of these factors.[8]

Table 1: Comparison of Common Kinase Assay Formats
Assay TypePlatformPrincipleMeasuresProsCons
Biochemical Activity-Based Measures the catalytic transfer of phosphate from ATP to a substrate.[4]IC50 (Inhibition)Direct measure of enzymatic inhibition; Gold-standard radiometric formats available.[4]Can be affected by ATP concentration; may not reflect cellular activity.[8]
TR-FRET (e.g., LanthaScreen™)Time-Resolved Fluorescence Resonance Energy Transfer between an antibody (donor) and a phosphorylated substrate (acceptor).[9]IC50 (Inhibition)Homogeneous, non-radioactive, high-throughput.Requires specific antibodies and labeled substrates.[9]
Binding-Based Measures the displacement of a labeled probe from the kinase active site by the inhibitor.[4]Kd (Affinity)Independent of enzymatic activity; can detect allosteric inhibitors.[10]Binding does not always correlate with inhibition.[5]
KINOMEscan™Competition binding assay using DNA-tagged kinases and immobilized ligands.% Inhibition, KdBroad profiling (450+ kinases); quantitative.[11]Does not directly measure enzymatic inhibition.
Cell-Based Target Engagement Measures if and how strongly the inhibitor binds to its target inside a living cell.[6]Apparent Intracellular Affinity (IC50)Confirms target binding in a physiological context; accounts for cell permeability.[12]Typically lower throughput; requires cell engineering (e.g., fusion proteins).[13]
NanoBRET™Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged kinase (donor) and a fluorescent tracer (acceptor).[13][14]IC50 (Displacement)Real-time, quantitative data from live cells.[12]Requires specific tracers and expression of fusion proteins.[15]
Functional Measures the downstream consequences of kinase inhibition, such as changes in substrate phosphorylation or cell phenotype.[6]IC50 (Functional Effect)High physiological relevance; links target engagement to a biological outcome.[16]Signal can be affected by indirect pathway crosstalk.[5]
Phospho-Assay (ELISA/MSD)Antibody-based detection of the phosphorylation status of a specific downstream substrate.[16]IC50 (Inhibition of Phosphorylation)Measures effect on a specific signaling event.Requires highly specific phospho-antibodies; can have time lag.[16]
Proliferation Assay (e.g., BaF3)Measures the inhibitor's effect on the proliferation of cells that depend on the target kinase for survival.[16]IC50 (Inhibition of Proliferation)Clear phenotypic endpoint.Only applicable for oncogenic "driver" kinases.[16]
Q4: What is kinome profiling and how do I interpret the results?

Kinome profiling is a high-throughput screening method used to assess the selectivity of a kinase inhibitor by testing it against a large panel of kinases, often representing the entire human kinome.[11] Services like KINOMEscan™ provide data on how strongly an inhibitor binds to hundreds of kinases at a given concentration.[17]

The results are often visualized on a "TreeSpot" diagram, which maps the interacting kinases onto a circular dendrogram of the human kinome.[18] On such a diagram, kinases that are strongly inhibited appear as colored dots (e.g., red), with the size of the dot often corresponding to the strength of the interaction.[18] This provides a powerful visual snapshot of an inhibitor's selectivity profile, immediately highlighting both the intended target(s) and any potential off-targets.[18]

Troubleshooting Guide

Problem: My benzophenone inhibitor shows high potency in a biochemical assay but has no effect in my cell-based assay.

This is a common issue that typically points to a difference between the simplified biochemical environment and the complex intracellular milieu.

  • Possible Cause 1: Poor Cell Permeability. The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target. Benzophenone scaffolds can be lipophilic, but other chemical properties may hinder passive diffusion.

    • Solution: Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Medicinal chemistry efforts can focus on modifying the structure to improve permeability without sacrificing potency.[19]

  • Possible Cause 2: High Intracellular ATP Concentration. The concentration of ATP in cells (1-5 mM) is much higher than that used in many biochemical assays (often at or below the Km of ATP).[8] An ATP-competitive inhibitor must outcompete this high concentration of the natural substrate, resulting in a significant rightward shift in its IC50 value (lower apparent potency) in cellular assays compared to biochemical ones.[8]

    • Solution: First, ensure your biochemical assay conditions are appropriate (e.g., run at physiological ATP concentrations if possible). Second, focus on improving the inhibitor's intrinsic affinity (Ki) or residence time on the target to overcome ATP competition.

  • Possible Cause 3: Active Efflux by Transporter Proteins. The inhibitor may be actively pumped out of the cell by multidrug resistance transporters like P-glycoprotein (MDR1).

    • Solution: Test your compound in cell lines with and without known efflux pumps or use a commercially available efflux pump inhibitor as a control. Structural modifications can sometimes reduce recognition by these transporters.

Problem: I'm observing unexpected cellular phenotypes (e.g., toxicity, pathway activation) that don't align with inhibiting the primary target.

These effects are classic signs of off-target activity. Identifying the responsible off-target kinase(s) is critical.

  • Solution: Implement an Off-Target Identification Workflow. A systematic approach is needed to de-risk your compound and understand its mechanism of action.

    • Broad Kinome Profiling: Perform a kinome-wide binding screen (e.g., KINOMEscan™) at a concentration where you observe the cellular phenotype (e.g., 1 µM). This will generate a list of potential off-target hits.[11]

    • Biochemical Validation: Validate the primary hits from the screen using an orthogonal, quantitative biochemical assay (e.g., a TR-FRET activity assay). Determine the IC50 for the most potent off-targets.[6]

    • Cellular Target Engagement: Use a live-cell target engagement assay (e.g., NanoBRET™) to confirm that the inhibitor binds to the suspected off-target(s) in cells at relevant concentrations.[12] This step is crucial to confirm that the off-target is not just a biochemical artifact.

    • Phenotypic Correlation: If possible, use RNAi or CRISPR to knock down the validated off-target kinase. If knockdown of the off-target phenocopies the effect of your inhibitor, it strongly suggests that the off-target is responsible for the observed cellular response.

G cluster_0 Off-Target Identification Workflow phenotype Unexpected Cellular Phenotype Observed kinome_scan Step 1: Broad Kinome Profiling (e.g., KINOMEscan™ at 1 µM) phenotype->kinome_scan hit_list Generate List of Potential Off-Targets kinome_scan->hit_list biochem_val Step 2: Biochemical Validation (Orthogonal IC50 determination) hit_list->biochem_val validated_hits Confirm High-Affinity Off-Targets biochem_val->validated_hits cellular_te Step 3: Cellular Target Engagement (e.g., NanoBRET™ Assay) validated_hits->cellular_te pheno_corr Step 4: Phenotypic Correlation (e.g., siRNA/CRISPR Knockdown) cellular_te->pheno_corr conclusion Identify Off-Target Responsible for Phenotype pheno_corr->conclusion

Workflow for identifying the cause of unexpected cellular phenotypes.
Problem: My inhibitor is not selective enough. What medicinal chemistry strategies can I use to improve its selectivity?

Improving selectivity involves designing molecules that exploit the subtle differences between your intended target and other kinases.[19]

  • Strategy 1: Structure-Based Drug Design. Use co-crystal structures of your inhibitor bound to the target kinase to identify unique pockets or residues that are not present in common off-targets. Modify the inhibitor to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features.[19]

  • Strategy 2: Target Inactive Conformations (Type II Inhibitors). Most kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations.[20] The inactive state often exposes an allosteric pocket adjacent to the ATP site that is less conserved across the kinome. Designing inhibitors that specifically bind to and stabilize this inactive conformation can significantly improve selectivity.[21]

  • Strategy 3: Covalent Inhibition (Targeted Covalent Inhibitors). If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a mildly reactive electrophile (e.g., an acrylamide) that forms a permanent covalent bond with this cysteine.[21] This approach can lead to exceptional potency and selectivity, as only kinases with that specific cysteine will be irreversibly inhibited.[22]

  • Strategy 4: Exploit Allosteric Sites (Type III/IV Inhibitors). Move away from the conserved ATP-binding pocket altogether. Allosteric inhibitors bind to distinct, often highly specific, sites on the kinase, modulating its activity through conformational changes.[21][23] These are typically very selective but can be challenging to discover.

G cluster_strategies Medicinal Chemistry Strategies for Improved Selectivity start Start: Poorly Selective Inhibitor sbd Structure-Based Design (Exploit unique residues) start->sbd type2 Target Inactive Conformation (DFG-out, Type II) start->type2 covalent Covalent Inhibition (Target non-conserved Cys) start->covalent allosteric Allosteric Inhibition (Target sites outside ATP pocket) start->allosteric end_goal Goal: Highly Selective Inhibitor sbd->end_goal type2->end_goal covalent->end_goal allosteric->end_goal

Key strategies to enhance kinase inhibitor selectivity.

Experimental Protocols

Protocol 1: General Biochemical Kinase Activity Assay (TR-FRET)

This protocol outlines a general procedure for determining an inhibitor's IC50 value using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[9][24]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide/protein

  • Terbium-labeled phospho-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[25]

  • TR-FRET dilution buffer with EDTA (to stop the reaction)

  • Benzophenone inhibitor stock solution (in 100% DMSO)

  • Low-volume 384-well assay plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Titration: Prepare a serial dilution of your benzophenone inhibitor. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dilute the compounds in kinase reaction buffer, keeping the final DMSO concentration constant (e.g., 1%) across all wells.

  • Kinase Reaction:

    • To each well of the 384-well plate, add 5 µL of the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

    • Prepare a master mix of kinase and fluorescein-labeled substrate in kinase reaction buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase reaction buffer at 2x the final desired concentration (often at the Km for ATP).

    • Initiate the reaction by adding 10 µL of the 2x ATP solution to each well.[24] The final reaction volume is 20 µL.

  • Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (typically 60-90 minutes).[24]

  • Detection:

    • Prepare a detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 20 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both the Terbium wavelength (~490 nm) and the Fluorescein wavelength (~520 nm).[24]

  • Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a method for quantifying inhibitor binding to a target kinase in live cells using the NanoBRET™ Target Engagement Assay.[15][26]

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Plasmid DNA for target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Benzophenone inhibitor stock solution (in 100% DMSO)

  • 384-well white assay plates

  • Luminescence plate reader equipped with 450 nm (donor) and 610 nm (acceptor) filters

Procedure:

  • Cell Transfection (Day 1):

    • Plate HEK-293 cells in a suitable culture flask.

    • Prepare transfection complexes by combining the kinase-NanoLuc® plasmid DNA with a transfection reagent in Opti-MEM® according to the manufacturer's protocol.[12]

    • Add the complexes to the cells and incubate for 24 hours.

  • Cell Plating (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of a 384-well white plate.

  • Compound Addition (Day 2):

    • Prepare serial dilutions of your benzophenone inhibitor in Opti-MEM®.

    • Add the diluted inhibitor to the wells containing cells.

    • Prepare a solution of the NanoBRET™ Tracer in Opti-MEM® at 2x the final desired concentration.

    • Add the tracer solution to all wells. Include "no tracer" controls for background correction.

    • Incubate the plate in a CO2 incubator for 2 hours.

  • Detection (Day 2):

    • Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor according to the protocol. This ensures that the signal comes only from within intact cells.[13]

    • Add the detection reagent to all wells.

  • Data Acquisition: Read the plate immediately on a luminescence reader, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Analysis:

    • Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Subtract the background ratio (from "no tracer" wells) to get the corrected ratio.

    • Plot the corrected NanoBRET™ ratio against the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50 value, which reflects the apparent intracellular affinity of the compound.[26]

Signaling Pathway Diagram

The p38 MAPK pathway is a common target for kinase inhibitors and is activated by cellular stress and inflammatory cytokines.[27][28] Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-6.[28]

G cluster_pathway p38 MAPK Signaling Pathway cluster_response Cellular Response stress Environmental Stress (UV, Osmotic Shock) map3k MAPKKK (e.g., TAK1, ASK1, MEKKs) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k P p38 p38 MAPK map2k->p38 P downstream_kinase Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinase P transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription_factors P inflammation Inflammation downstream_kinase->inflammation apoptosis Apoptosis transcription_factors->apoptosis cell_cycle Cell Cycle Arrest transcription_factors->cell_cycle

Simplified p38 MAPK signaling cascade.[2]

References

Technical Support Center: Managing 3'-Fluoro-2-morpholinomethyl benzophenone Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the degradation of 3'-Fluoro-2-morpholinomethyl benzophenone in solution.

Troubleshooting Guide: Investigating Degradation

Unexpected degradation of this compound during experiments can compromise results. This guide provides a systematic approach to identifying and mitigating potential causes of degradation.

Problem: Loss of parent compound or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps Recommended Action
pH Instability 1. Measure the pH of your solution. 2. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to determine pH susceptibility.[1][2] 3. Analyze samples at regular time intervals to monitor the degradation rate.Adjust the solution pH to a range where the compound is most stable. Use appropriate buffer systems to maintain a constant pH.
Temperature Sensitivity 1. Review the storage and experimental temperatures. 2. Perform a thermal stress test by incubating the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and a control at refrigerated conditions.[2] 3. Analyze samples to determine the extent of thermal degradation.Store stock solutions and experimental samples at recommended refrigerated temperatures and protect from excessive heat during experiments.[3]
Oxidative Degradation 1. Evaluate the potential for exposure to oxidative agents or atmospheric oxygen. 2. Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[2] 3. Compare the degradation profile with and without the oxidizing agent.Degas solvents and blanket solutions with an inert gas (e.g., nitrogen, argon). Avoid sources of radical initiation.
Photodegradation 1. Assess the exposure of your solution to light (UV and visible). 2. Perform a photostability study by exposing the solution to a controlled light source (e.g., UV lamp, photostability chamber) and comparing it to a sample kept in the dark.[1][2]Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under low-light conditions if necessary.
Incompatibility with Solution Components 1. Review all components of your solution matrix (e.g., co-solvents, excipients, other active ingredients). 2. Test the stability of this compound in the presence of each individual component.If an incompatibility is identified, consider alternative solvents, excipients, or formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can induce degradation are exposure to non-optimal pH, elevated temperatures, light (photodegradation), and oxidizing conditions.[1][4][5] The benzophenone core and the morpholinomethyl group may be susceptible to specific degradation pathways under these stress conditions.

Q2: How should I properly store solutions of this compound to minimize degradation?

A2: To ensure stability, solutions should be stored in tightly sealed containers, protected from light (e.g., in amber vials), and kept at refrigerated temperatures.[3] For long-term storage, consider storing under an inert atmosphere.

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and structural elucidation of the degradants.[6]

Q4: How can I identify the degradation products of this compound?

A4: Forced degradation studies are instrumental in generating and identifying potential degradation products.[1][4] By subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate degradants that can then be characterized using techniques like LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[5] These studies are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and identifying potential degradation products that could form under normal storage conditions.[1][4] The goal is typically to achieve a target degradation of around 10-30%.[2][4]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.[2]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.[2]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 80°C.[2]

  • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a photostability chamber.

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize any significant degradation products using LC-MS.

Data Summary

Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition Reagent/Condition Temperature Duration Target Degradation
Acid Hydrolysis0.1 N to 1 N HClRoom Temp to 80°CUp to 72 hours10-30%
Base Hydrolysis0.1 N to 1 N NaOHRoom Temp to 80°CUp to 72 hours10-30%
Oxidation3-30% H₂O₂Room TemperatureUp to 24 hours10-30%
ThermalDry Heat or Solution60°C to 105°CUp to 14 days10-30%
PhotostabilityUV/Visible LightAmbientAs per ICH Q1BSignificant degradation

Visualizations

G Workflow for Investigating Degradation A Observation of Degradation (e.g., new peaks, loss of API) B Hypothesize Potential Causes (pH, Temp, Light, Oxidation) A->B C Design Forced Degradation Study B->C D Execute Stress Conditions (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Samples via Stability-Indicating Method (e.g., HPLC) D->E F Identify Degradation Products (e.g., LC-MS) E->F H Optimize Storage and Experimental Conditions E->H G Determine Degradation Pathway F->G G->H I Implement Preventive Measures H->I

Caption: Workflow for Investigating Degradation of this compound.

G Hypothetical Degradation Pathways cluster_0 Hypothetical Degradation Pathways cluster_1 Hypothetical Degradation Pathways A 3'-Fluoro-2-morpholinomethyl benzophenone B Hydrolysis Product (Cleavage of Morpholine Ring) A->B Acid/Base Hydrolysis C Oxidation Product (N-Oxide of Morpholine) A->C Oxidation (e.g., H₂O₂) D Photodegradation Product (e.g., Benzophenone Radical) A->D Photolysis (UV/Vis Light)

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3'-Fluoro-2-morpholinomethyl Benzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, divided into the two primary stages: Friedel-Crafts Acylation and the Mannich Reaction.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Stage 1: Friedel-Crafts Acylation (Synthesis of 3-Fluorobenzophenone)
Low or no product yield- Inactive catalyst (e.g., AlCl₃ exposed to moisture).- Insufficient reaction temperature.- Poor quality starting materials.- Use fresh, anhydrous aluminum chloride. Handle in a glovebox or under an inert atmosphere.- Ensure the reaction temperature reaches the required level for the specific solvent and reactants. Consider gentle heating if the reaction is sluggish at room temperature.- Verify the purity of 3-fluorobenzoyl chloride and benzene (or fluorobenzene) by analytical methods (e.g., NMR, GC-MS).
Formation of multiple isomers- Reaction temperature is too high, leading to catalyst-mediated isomerization.- Incorrect stoichiometry of reactants.- Maintain a controlled, lower reaction temperature (e.g., 0-5 °C) during the addition of reactants.- Use a precise 1:1 molar ratio of the acylating agent to the aromatic substrate.
Difficult work-up, emulsion formation- Incomplete hydrolysis of the aluminum chloride complex.- Add the reaction mixture slowly to a vigorously stirred mixture of crushed ice and concentrated HCl. Ensure the aqueous layer is strongly acidic to fully break down the complex.
Stage 2: Mannich Reaction (Addition of Morpholinomethyl Group)
Low yield of the desired 2-substituted product- Formation of the di-substituted product (bis-Mannich base).- Low reactivity of the benzophenone substrate.- Incomplete formation of the Eschenmoser's salt precursor (if used).- Use a slight excess of the benzophenone relative to the morpholine and formaldehyde to favor mono-substitution.- Consider using a stronger acid catalyst or a pre-formed iminium salt like Eschenmoser's salt for higher reactivity.- If preparing the iminium salt in situ, ensure anhydrous conditions and appropriate reaction time for its formation before adding the benzophenone.
Formation of polymeric side products- Excess formaldehyde.- Use paraformaldehyde as the formaldehyde source for slow, controlled depolymerization.- Maintain a strict 1:1:1 stoichiometry of benzophenone, morpholine, and formaldehyde.
Product is difficult to purify from starting material- Incomplete reaction.- Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to ensure completion.- Consider using a more efficient catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is a Friedel-Crafts acylation of benzene with 3-fluorobenzoyl chloride to produce 3-fluorobenzophenone. The second step is a Mannich reaction, where 3-fluorobenzophenone reacts with formaldehyde and morpholine to introduce the morpholinomethyl group at the ortho position of the unsubstituted phenyl ring.

Q2: Why is the ortho-position favored for the Mannich reaction on the benzophenone core?

A2: The ortho-position to the carbonyl group is activated for electrophilic substitution due to the directing effect of the carbonyl group. The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic iminium ion generated from morpholine and formaldehyde.

Q3: What are the critical safety precautions for this synthesis?

A3: Both stages of this synthesis involve hazardous materials. Aluminum chloride is highly corrosive and reacts violently with water. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Q4: Can I use a different amine instead of morpholine in the Mannich reaction?

A4: Yes, the Mannich reaction is versatile and can be performed with a variety of primary and secondary amines. However, using a different amine will result in a different final product. The reactivity of the amine can also influence the reaction conditions required.

Q5: How can I improve the scalability of this synthesis?

A5: For scaling up, consider the following:

  • Heat Management: Both the Friedel-Crafts acylation and the Mannich reaction can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature.

  • Reagent Addition: Slow, controlled addition of reagents is crucial to manage exotherms and minimize side reactions.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in larger volumes.

  • Work-up and Isolation: Plan for the handling of larger volumes of aqueous and organic waste. Consider crystallization over chromatography for purification on a larger scale to improve efficiency and reduce solvent usage.

Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzophenone (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (5 vol) under a nitrogen atmosphere, add 3-fluorobenzoyl chloride (1.0 eq) dropwise at a temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (10 vol).

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound (Mannich Reaction)
  • To a solution of 3-fluorobenzophenone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add morpholine (1.1 eq) and paraformaldehyde (1.2 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction start1 Reactants: - 3-Fluorobenzoyl Chloride - Benzene - AlCl₃ (catalyst) reaction1 Reaction at 0-25°C start1->reaction1 workup1 Aqueous Work-up (Ice/HCl) reaction1->workup1 purification1 Purification (Distillation/Recrystallization) workup1->purification1 product1 Product: 3-Fluorobenzophenone purification1->product1 start2 Reactants: - 3-Fluorobenzophenone - Morpholine - Paraformaldehyde product1->start2 Intermediate reaction2 Reaction under Reflux (HCl catalyst) start2->reaction2 workup2 Solvent Removal & Extraction reaction2->workup2 purification2 Purification (Chromatography/Crystallization) workup2->purification2 product2 Final Product: 3'-Fluoro-2-morpholinomethyl benzophenone purification2->product2 mannich_pathway morpholine Morpholine iminium Iminium Ion (Electrophile) morpholine->iminium formaldehyde Formaldehyde formaldehyde->iminium product 3'-Fluoro-2-morpholinomethyl benzophenone iminium->product benzophenone 3-Fluorobenzophenone enol Enol Intermediate (Nucleophile) benzophenone->enol Keto-Enol Tautomerism enol->product Nucleophilic Attack

Technical Support Center: Navigating Benzophenone-Related False Positives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of false positives in high-throughput screens (HTS) involving benzophenone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are benzophenones and why are they a concern in HTS?

A1: Benzophenones are compounds containing a diphenyl ketone scaffold. This structure is prevalent in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1][2][3][4] However, their chemical properties can also lead to false positives in HTS assays. The primary concerns are their well-documented photoreactivity, potential for intrinsic fluorescence or quenching, and the possibility of redox cycling.

Q2: How can benzophenones cause false positives through photoreactivity?

A2: The benzophenone moiety can be excited by UV light (around 350-360 nm), which can be present in ambient laboratory light or from plate readers.[5][6] This excitation generates a diradical triplet state that can abstract hydrogen atoms from nearby molecules, including target proteins, assay reagents, or buffer components, leading to covalent modification and non-specific inhibition.[5][6] This can result in what appears to be a genuine hit.

Q3: Can benzophenones interfere with fluorescence-based assays without UV activation?

A3: Yes. Some benzophenone derivatives have intrinsic fluorescent properties, meaning they can emit light upon excitation at specific wavelengths used in fluorescence-based assays, leading to a false-positive signal.[7][8][9] Conversely, they can also act as quenchers, absorbing the excitation or emission energy of a fluorescent probe in the assay, which can lead to false negatives or be misinterpreted in certain assay formats.

Q4: What is redox cycling and how can benzophenones cause it?

A4: Redox cycling is a process where a compound repeatedly accepts and donates electrons, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. While not a widely reported issue for benzophenones in standard HTS, their ketone moiety and aromatic rings have the potential to participate in redox reactions, especially in the presence of certain cellular components or assay reagents.[10] This can lead to oxidative damage to the target protein or assay components, resulting in a false-positive signal.

Q5: Are benzophenones considered Pan-Assay Interference Compounds (PAINS)?

A5: The benzophenone scaffold itself is not universally flagged as a PAIN. PAINS are specific substructures known to cause promiscuous, non-specific activity in a variety of assays.[11] While some complex, substituted benzophenones might contain PAINS substructures, the simple benzophenone core is not a common alert. However, due to the potential for interference through the mechanisms described above, they should be treated with caution during hit validation.

Troubleshooting Guides

Issue 1: A benzophenone-containing hit shows activity in a primary screen, but the results are not reproducible.

Possible Cause: Photoreactivity due to ambient light exposure.

Troubleshooting Steps:

  • Repeat the assay in the dark: Conduct the entire experiment, from compound addition to plate reading, under minimal light conditions or using red light, which is less likely to excite the benzophenone moiety.

  • Compare results: If the activity is significantly reduced or eliminated when the experiment is performed in the dark, photoreactivity is the likely cause of the initial false positive.

Issue 2: A hit from a fluorescence-based assay contains a benzophenone scaffold.

Possible Causes: Intrinsic compound fluorescence or fluorescence quenching.

Troubleshooting Steps:

  • Measure compound auto-fluorescence: Run a control experiment with the benzophenone compound in the assay buffer without the target or other assay components. Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.

  • Perform a quenching counter-screen: In an assay with a stable fluorescent signal, add the benzophenone compound and measure any decrease in fluorescence.

  • Use an orthogonal assay: Validate the hit using an assay with a different detection method, such as a luminescence-based assay or a label-free method like surface plasmon resonance (SPR).

Issue 3: A benzophenone hit is active in a cell-based assay but not in a biochemical assay.

Possible Causes: Redox cycling and generation of ROS in the cellular environment, or non-specific cytotoxicity.

Troubleshooting Steps:

  • Test for ROS production: Use a cellular ROS probe (e.g., DCFDA) to determine if the compound increases ROS levels in the cells.

  • Add an antioxidant to the assay: Repeat the cell-based assay in the presence of an antioxidant like N-acetylcysteine (NAC). If the compound's activity is diminished, it suggests an ROS-mediated mechanism.

  • Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed activity is due to cell death.

Quantitative Data Summary

The following tables provide illustrative examples of data that would be generated during the troubleshooting process to identify a benzophenone-related false positive.

Table 1: Effect of Light on Benzophenone Hit Activity

CompoundConditionApparent Inhibition (%)
Benzophenone Hit Standard Lab Lighting85%
Dark Conditions5%
Control Inhibitor Standard Lab Lighting90%
Dark Conditions88%

Table 2: Fluorescence Interference of a Benzophenone Hit

SampleExcitation (nm)Emission (nm)Fluorescence Intensity (RFU)
Assay Buffer 485520100
Benzophenone Hit in Buffer 4855205,000
Full Assay (with hit) 4855205,150
Full Assay (no hit) 485520250

Experimental Protocols

Protocol 1: Assay for Compound Auto-fluorescence

  • Prepare a dilution series of the benzophenone-containing compound in the same assay buffer used for the primary screen.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with buffer only as a negative control.

  • Read the plate using a plate reader at the same excitation and emission wavelengths as the primary HTS assay.

  • Analyze the data to determine if the compound itself produces a signal that could be misinterpreted as activity.

Protocol 2: Redox Cycling/ROS Production Assay

  • Culture cells in a suitable microplate.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA) according to the manufacturer's instructions.

  • Add the benzophenone-containing compound at various concentrations.

  • Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Incubate for a specified time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ROS probe. An increase in fluorescence indicates ROS production.

Visualizations

False_Positive_Workflow Troubleshooting Workflow for Benzophenone Hits start Initial HTS Hit with Benzophenone Scaffold reproducibility Check Reproducibility start->reproducibility photoreactivity Test for Photoreactivity (Run in Dark) reproducibility->photoreactivity Not Reproducible fluorescence Fluorescence-Based Assay? reproducibility->fluorescence Reproducible photoreactivity->fluorescence Activity Retained false_positive Likely False Positive photoreactivity->false_positive Activity Lost autofluorescence Test for Autofluorescence/ Quenching fluorescence->autofluorescence Yes redox Test for Redox Cycling/ ROS Production fluorescence->redox No autofluorescence->redox No Interference autofluorescence->false_positive Interference Detected orthogonal Orthogonal Assay (e.g., Luminescence, SPR) redox->orthogonal No ROS redox->false_positive ROS Detected orthogonal->false_positive Activity Not Confirmed true_hit Potential True Hit orthogonal->true_hit Activity Confirmed

Caption: Troubleshooting workflow for benzophenone hits.

Benzophenone_Interference_Mechanisms Mechanisms of Benzophenone Assay Interference cluster_photoreactivity Photoreactivity cluster_optical Optical Interference cluster_redox Redox Activity benzophenone Benzophenone Scaffold uv_light UV/Ambient Light benzophenone->uv_light intrinsic_fluorescence Intrinsic Fluorescence benzophenone->intrinsic_fluorescence quenching Fluorescence Quenching benzophenone->quenching redox_cycling Redox Cycling benzophenone->redox_cycling excited_state Excited Triplet State uv_light->excited_state h_abstraction Hydrogen Abstraction excited_state->h_abstraction covalent_mod Covalent Modification of Target/Reagents h_abstraction->covalent_mod ros ROS Production (H2O2, O2-) redox_cycling->ros oxidative_damage Oxidative Damage of Target/Reagents ros->oxidative_damage

Caption: Potential mechanisms of benzophenone interference.

References

Validation & Comparative

A Comparative Analysis of 3'-Fluoro-2-morpholinomethyl benzophenone and Other Kinase Inhibitors in Cancer-Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitory profile of 3'-Fluoro-2-morpholinomethyl benzophenone against established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. Due to the limited publicly available data on the specific kinase targets of this compound, this comparison is based on the structural feature of the morpholine group, which is common in many PI3K pathway inhibitors. Therefore, for the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR pathway.

Introduction to Key Signaling Pathways in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Mitogen-activated protein kinase (MAPK)/ERK pathways are two of the most critical intracellular signaling cascades that regulate cell proliferation, growth, survival, and apoptosis.[1][2] Dysregulation of these pathways is a frequent event in a wide variety of human cancers, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors that target specific nodes within these pathways have emerged as a major class of anti-cancer drugs.[3]

Comparative Analysis of Kinase Inhibitors

This section compares the hypothetical activity of this compound with well-characterized inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[4] Inhibitors targeting different components of this pathway have been developed, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, and mTOR inhibitors.[5][6]

Hypothetical Profile of this compound:

Based on its morpholino-benzophenone structure, it is postulated to exhibit inhibitory activity against PI3K. The morpholine ring is a key pharmacophore in several known PI3K inhibitors. Its efficacy would be determined by its binding affinity to the ATP-binding pocket of the PI3K catalytic subunit.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

MAPK/ERK Pathway Inhibitors

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, plays a central role in regulating cell proliferation, differentiation, and survival.[7][8] This cascade is often activated by mutations in Ras or B-Raf in various cancers.[8]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected, well-characterized kinase inhibitors. Data for this compound is not available and is denoted as "N/A".

InhibitorTarget PathwayPrimary Target(s)IC50 (nM)Reference Compound
This compound PI3K/Akt/mTOR (Hypothesized)PI3K (Hypothesized)N/ANo
GDC-0941 (Pictilisib) PI3K/Akt/mTORPI3Kα/δ3Yes
BKM120 (Buparlisib) PI3K/Akt/mTORPan-PI3K52Yes
MK-2206 PI3K/Akt/mTORPan-Akt12Yes
Everolimus (RAD001) PI3K/Akt/mTORmTORC11.6-2.6Yes
Trametinib (Mekinist) MAPK/ERKMEK1/20.7-0.9Yes
Dabrafenib (Tafinlar) MAPK/ERKB-Raf (V600E)0.8Yes

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for determining the potency and selectivity of a compound. Below is a generalized protocol for a luminescence-based kinase assay.

Luminescent Kinase Assay Protocol

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Kinase of interest (e.g., PI3K, Akt, MEK)

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the kinase and its specific substrate to the wells of the 384-well plate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Luminescent Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

Conclusion

While the precise molecular targets of this compound remain to be elucidated, its structural similarity to known PI3K inhibitors suggests it may function by targeting the PI3K/Akt/mTOR pathway. Further experimental validation, such as in vitro kinase assays and cell-based studies, is necessary to confirm this hypothesis and to determine its potency and selectivity. This comparative guide provides a framework for evaluating novel compounds like this compound against established kinase inhibitors, which is a critical step in the drug discovery and development process. Researchers are encouraged to use the provided protocols and pathway diagrams as a reference for their own investigations into novel kinase inhibitors.

References

Comparative Efficacy Analysis: 3'-Fluoro-2-morpholinomethyl benzophenone Derivatives and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential therapeutic efficacy of novel benzophenone compounds in comparison to established drugs, supported by available experimental data and methodologies.

Executive Summary

While direct experimental efficacy data for the specific compound 3'-Fluoro-2-morpholinomethyl benzophenone is not currently available in the public domain, extensive research into structurally related benzophenone derivatives has revealed significant potential for both anti-inflammatory and anticonvulsant activities. This guide provides a comparative analysis of the reported efficacy of these benzophenone derivatives against well-established drugs in these therapeutic areas. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the potential mechanisms of action and therapeutic applications of this class of compounds.

I. Potential Anti-inflammatory Activity of Benzophenone Derivatives

Benzophenone analogues have been investigated for their anti-inflammatory properties, with studies suggesting a mechanism of action primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2][4][5]

Comparative Data: Benzophenone Derivatives vs. Established NSAIDs

The following table summarizes the anti-inflammatory activity of various benzophenone derivatives as reported in preclinical studies, compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugAnimal ModelDoseInhibition of Edema (%)Reference
Benzophenone Derivative 5f Carrageenan-induced rat paw edema40 mg/kg p.o.58.7%[1]
Benzophenone Derivative 5a Carrageenan-induced rat paw edema40 mg/kg p.o.55.5%[1]
Benzophenone Derivative 5e Carrageenan-induced rat paw edema40 mg/kg p.o.49.9%[1]
Benzophenone Derivative 5h Carrageenan-induced rat paw edema40 mg/kg p.o.48.9%[1]
Benzophenone Derivative 5b Carrageenan-induced rat paw edema40 mg/kg p.o.48.2%[1]
Indomethacin (Standard NSAID) Croton oil-induced ear edema in mice-Potent inhibition[6][7]
Ketoprofen (Standard NSAID) Various inflammatory models-Effective analgesic and anti-inflammatory[6]
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many benzophenone derivatives are attributed to their ability to inhibit COX-1 and/or COX-2 enzymes.[3][6] This action prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzophenone_Derivatives Benzophenone Derivatives Benzophenone_Derivatives->COX_Enzymes Inhibition NSAIDs Established NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by benzophenone derivatives and NSAIDs.

II. Potential Anticonvulsant Activity of Related Derivatives

Derivatives containing morpholine and other heterocyclic moieties, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant properties.[9] The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9]

Comparative Data: Related Derivatives vs. Established Antiepileptic Drugs (AEDs)

The following table presents anticonvulsant activity data for isatin derivatives bearing a morpholinomethyl group, as a proxy for the potential of the target compound class, in comparison to established AEDs.

Compound/DrugAnticonvulsant TestDose (mg/kg, i.p.)ActivityReference
Isatin Derivative 6f MES30Protection (0.5h & 4h)[9]
Isatin Derivative 6f scPTZ100Protection (0.5h)[9]
Isatin Derivative 6f scPTZ300Protection (4h)[9]
Phenytoin (Standard AED) MES-Effective[10][11]
Carbamazepine (Standard AED) MES-Effective[10][11]
Valproic Acid (Standard AED) scPTZ-Effective[10][12]
Ethosuximide (Standard AED) scPTZ-Effective against absence seizures[11][12]
Potential Mechanisms of Anticonvulsant Action

Established antiepileptic drugs exert their effects through various mechanisms, including modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and enhancement of GABA-mediated inhibitory neurotransmission.[10][12] While the precise mechanism of anticonvulsant benzophenone derivatives is not fully elucidated, it is hypothesized that they may also interact with these key neurological targets.

Anticonvulsant_Mechanisms cluster_neuronal Neuronal Regulation cluster_targets Drug Targets Excitation Neuronal Excitation Inhibition Neuronal Inhibition Na_Channels Voltage-Gated Na+ Channels Na_Channels->Excitation Ca_Channels Voltage-Gated Ca2+ Channels Ca_Channels->Excitation GABA_System GABAergic System GABA_System->Inhibition AEDs Established AEDs AEDs->Na_Channels Blockade AEDs->Ca_Channels Blockade AEDs->GABA_System Enhancement BPs Potential Action of Benzophenone Derivatives BPs->Na_Channels BPs->Ca_Channels BPs->GABA_System

Caption: Potential mechanisms of action for anticonvulsant compounds.

III. Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

Carrageenan_Workflow Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Pre_treatment Administration of Test Compound or Vehicle (Control) Grouping->Pre_treatment Induction Subplantar Injection of Carrageenan into Rat Hind Paw Pre_treatment->Induction Measurement Measurement of Paw Volume at Different Time Intervals Induction->Measurement Analysis Calculation of Percent Inhibition of Edema Measurement->Analysis End Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Wistar albino rats are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Animals are divided into control and experimental groups.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard screening tests for identifying potential anticonvulsant drugs.

Maximal Electroshock (MES) Test:

  • Animals: Mice are commonly used.

  • Procedure:

    • The test compound is administered to the animals.

    • After a predetermined time, an electrical stimulus is delivered via corneal or ear electrodes to induce a seizure.

    • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals: Mice are typically used.

  • Procedure:

    • The test compound is administered.

    • After a specific time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

    • Animals are observed for the onset and presence of clonic seizures.

  • Endpoint: The absence of a clonic seizure for a defined period (e.g., 5 seconds) within a specified observation time is considered protection.

Conclusion

While direct efficacy data for this compound remains to be established, the broader class of benzophenone derivatives demonstrates promising anti-inflammatory and anticonvulsant activities in preclinical models. The anti-inflammatory effects appear to be mediated through the inhibition of COX enzymes, a mechanism shared with established NSAIDs. The anticonvulsant potential, observed in related heterocyclic derivatives, suggests possible interactions with key neuronal targets similar to those of current antiepileptic drugs. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future research and development efforts.

References

Comparative Analysis of 3'-Fluoro-2-morpholinomethyl benzophenone: A Guide to Potential Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3'-Fluoro-2-morpholinomethyl benzophenone, a synthetic molecule with potential pharmacological activity. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar benzophenone derivatives to predict its likely binding profile and cross-reactivity. The primary focus is on its potential interaction with sigma receptors and monoamine transporters, key targets in neuroscience and oncology drug discovery.

Predicted Binding Affinity Profile

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, and potentially the dopamine transporter (DAT). The morpholinomethyl group at the 2-position is a common feature in high-affinity sigma receptor ligands, while the fluorinated benzophenone core is present in compounds targeting monoamine transporters.

The following table summarizes the binding affinities (Ki) of structurally related benzophenone derivatives for these targets. This data provides a basis for estimating the potential potency and selectivity of this compound.

Table 1: Binding Affinities (Ki, nM) of Comparator Benzophenone Derivatives

CompoundTargetKi (nM)Reference
Comparator 1 (Benzophenone-alkyne derivative with N-cyclohexylpiperazine)σ₁ Receptor1310[1]
σ₂ Receptor33[1]
Comparator 2 (Benzophenone-alkyne derivative with N-fluorobenzoyl piperazine)σ₁ Receptor2380[1]
σ₂ Receptor34[1]
Comparator 3 (GBR 12935 - a diphenylpiperazine derivative)Dopamine Transporter (DAT)7.14 (pKi)[2]
Serotonin Transporter (SERT)6.2 (pKi)[2]
Norepinephrine Transporter (NET)7.19 (pKi)[2]

Note: pKi values from reference[2] have been presented as reported in the source. Higher pKi values indicate higher affinity.

Potential Signaling Pathways and Cross-Reactivity

The predicted affinity of this compound for sigma receptors and the dopamine transporter suggests its potential involvement in several signaling pathways. The following diagrams illustrate these potential interactions.

Sigma_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects Ligand 3'-Fluoro-2-morpholinomethyl benzophenone Sigma1 σ₁ Receptor Ligand->Sigma1 Sigma2 σ₂ Receptor (TMEM97) Ligand->Sigma2 DAT Dopamine Transporter Ligand->DAT Ca_signaling Ca²⁺ Signaling Sigma1->Ca_signaling ER_stress ER Stress Response Sigma1->ER_stress Cell_proliferation ↓ Cell Proliferation Sigma2->Cell_proliferation Dopamine_reuptake ↓ Dopamine Reuptake DAT->Dopamine_reuptake Neuronal_activity Modulation of Neuronal Activity Dopamine_reuptake->Neuronal_activity

Caption: Predicted interactions of this compound.

The diagram above illustrates the potential binding of this compound to sigma-1 and sigma-2 receptors, as well as the dopamine transporter. Activation or inhibition of these targets could lead to the modulation of various downstream cellular processes.

Experimental Protocols

To empirically determine the binding profile and cross-reactivity of this compound, the following experimental protocols, adapted from established methodologies, are recommended.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is based on methods described for characterizing sigma receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cell lines expressing human σ₁ or σ₂ receptors.

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---pentazocine.

    • For σ₂ receptors: [³H]DTG (1,3-di-o-tolyl-guanidine).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Prepare membrane homogenates in assay buffer.

  • In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound at varying concentrations.

  • For σ₂ receptor binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to prevent binding to σ₁ sites.

  • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.

Sigma_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Membrane Homogenates C Incubate Membranes, Radioligand & Compound A->C B Prepare Radioligand and Compound Dilutions B->C D Separate Bound/Free by Filtration C->D E Measure Radioactivity D->E F Calculate Specific Binding E->F G Determine IC₅₀ and Ki Values F->G

Caption: Workflow for sigma receptor radioligand binding assay.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a standard method for assessing the affinity of compounds for the dopamine transporter.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • Membrane Preparations: Rat striatal membranes or cell lines expressing human DAT.

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Non-specific Binding Control: Cocaine (10 µM) or a similar DAT inhibitor.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Prepare membrane homogenates in assay buffer.

  • In a 96-well plate, add membrane preparation, radioligand, and either buffer, non-specific control, or the test compound.

  • Incubate at an appropriate temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Perform data analysis as described for the sigma receptor binding assay to determine IC₅₀ and Ki values.

Conclusion

While direct experimental data for this compound is not currently available, analysis of structurally related compounds strongly suggests its potential as a ligand for sigma receptors and the dopamine transporter. The provided comparative data and experimental protocols offer a framework for the empirical evaluation of this compound's pharmacological profile. Such studies are essential to confirm its predicted cross-reactivity and to elucidate its potential as a therapeutic agent or a research tool. Further investigation into its effects on a broader panel of receptors and transporters is warranted to fully characterize its selectivity and potential off-target effects.

References

Validating the Mechanism of Action of Morpholinomethyl Benzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of morpholinomethyl benzophenones across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial. The performance of these compounds is compared with established alternatives, supported by experimental data and detailed protocols to aid in research and development.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of morpholinomethyl benzophenones are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1]

Comparative Performance Data

The inhibitory activity of benzophenone derivatives against COX-1 and COX-2 can be quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the inhibitor. A higher ratio suggests greater selectivity for COX-2, which is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Benzophenone Derivative (Hypothetical) COX-1150.5
COX-27.5
Ibuprofen COX-1120.15
COX-280
Celecoxib COX-18212
COX-26.8

Note: Data for the hypothetical benzophenone derivative is illustrative. IC50 values for Ibuprofen and Celecoxib are sourced from a study using human peripheral monocytes.[2]

Key Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX inhibitory activity of a compound.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of a substrate to a fluorescent product. The rate of fluorescence generation is proportional to COX activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric substrate (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Ibuprofen, Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.[3]

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • COX enzyme (COX-1 or COX-2)

      • Test compound at various concentrations or positive control.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Morpholinomethyl_Benzophenones Morpholinomethyl Benzophenones Morpholinomethyl_Benzophenones->COX1_COX2 Inhibition NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX1_COX2 Inhibition Anticancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway G2_Phase G2 Phase CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2_Phase->CyclinB1_CDK1 M_Phase M Phase (Mitosis) G2_M_Checkpoint G2/M Checkpoint CyclinB1_CDK1->G2_M_Checkpoint G2_M_Checkpoint->M_Phase Pro_Caspase3_7 Pro-Caspase-3/7 Caspase3_7 Activated Caspase-3/7 Pro_Caspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Morpholinomethyl_Benzophenones Morpholinomethyl Benzophenones Morpholinomethyl_Benzophenones->CyclinB1_CDK1 Inhibition Morpholinomethyl_Benzophenones->Pro_Caspase3_7 Activation Antimicrobial_Workflow Start Start: Test Compound MIC_Assay Determine MIC Start->MIC_Assay Membrane_Potential_Assay Membrane Potential Assay (e.g., DiSC3(5)) MIC_Assay->Membrane_Potential_Assay Result_Depolarization Membrane Depolarization? Membrane_Potential_Assay->Result_Depolarization Membrane_Permeability_Assay Membrane Permeability Assay (e.g., SYTOX Green) Result_Permeabilization Membrane Permeabilization? Membrane_Permeability_Assay->Result_Permeabilization Result_Depolarization->Membrane_Permeability_Assay Yes Other_Mechanisms Investigate Other Mechanisms of Action Result_Depolarization->Other_Mechanisms No Conclusion Conclusion: Membrane-Disrupting Mechanism of Action Result_Permeabilization->Conclusion Yes Result_Permeabilization->Other_Mechanisms No

References

Navigating the Nuances of In Vitro Benzophenone Derivative Experiments: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of in vitro experiments is paramount for advancing our understanding of benzophenone derivatives and their potential biological effects. This guide provides a comparative overview of common in vitro assays used to evaluate these compounds, detailed experimental protocols, and insights into achieving consistent and reliable results.

Benzophenone derivatives, widely used in sunscreens, personal care products, and industrial applications, are the subject of ongoing research to characterize their potential endocrine-disrupting and phototoxic activities. However, variability in experimental outcomes can pose a significant challenge. This guide aims to equip researchers with the knowledge to design, execute, and interpret in vitro studies on benzophenone derivatives with a focus on enhancing reproducibility.

Comparative Efficacy of Benzophenone Derivatives: In Vitro Endpoints

The following tables summarize quantitative data from various in vitro studies, offering a comparative look at the estrogenic, anti-androgenic, and phototoxic potential of several benzophenone derivatives.

Estrogenic Activity in MCF-7 Cells

The MCF-7 breast cancer cell line is a widely used model to assess the estrogenic potential of compounds. The table below presents the relative proliferative effect of various benzophenone derivatives compared to the natural estrogen, 17β-estradiol (E2).

CompoundConcentrationProliferative Effect (Fold Induction vs. Vehicle)Citation
17β-estradiol (E2)10 nM~4.0[1]
Benzophenone-1 (BP-1)1 µM~2.5[2]
Benzophenone-2 (BP-2)1 µM~3.0[2]
4-Hydroxybenzophenone (4OH-BP)1 µM~2.8[2]
2,4-Dihydroxybenzophenone (BP-1)10 µMSignificant increase
2,2',4,4'-Tetrahydroxybenzophenone1 µMStrongest activity[3]
2,4,4'-Trihydroxybenzophenone1 µMStrongest activity[3]
Anti-Androgenic Activity

Reporter gene assays are commonly employed to determine the potential of chemicals to interfere with androgen receptor signaling. The following table shows the half-maximal inhibitory concentration (IC50) for several benzophenone derivatives in inhibiting dihydrotestosterone (DHT)-induced androgen receptor activity.

CompoundIC50 (µM)Citation
Benzophenone-1 (BP-1)12.89[4][5]
Monochlorinated BP-1 (P1)6.13[4][5]
Dichlorinated BP-1 (P2)9.30[4][5]
2-Hydroxybenzophenone9.5 x 10⁻⁶ M[6]
3-Hydroxybenzophenone1.5 x 10⁻⁵ M[6]
4-Hydroxybenzophenone3.2 x 10⁻⁵ M[6]
Phototoxicity in 3T3 Fibroblasts

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized assay to assess the potential of a chemical to become cytotoxic in the presence of light. The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC50 value in the absence of UVA light to the IC50 value in the presence of UVA light. A PIF score greater than 5 is indicative of phototoxic potential.

CompoundPIF ScorePhototoxic PotentialCitation
Benzophenone≥ 5Phototoxic
Ketoprofen (Positive Control)≥ 5Phototoxic

Key Experimental Protocols for Reproducible Results

Detailed and consistent methodologies are the bedrock of reproducible research. Below are protocols for the key experiments cited in this guide.

Estrogenicity: MCF-7 Cell Proliferation Assay

This assay measures the ability of a test compound to induce the proliferation of estrogen-sensitive MCF-7 cells.

  • Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to the experiment, culture the cells in a phenol red-free medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.

  • Seeding: Seed the cells in 96-well plates at a density of 4,000 cells per well.[7]

  • Treatment: After 24 hours of attachment, treat the cells with various concentrations of the benzophenone derivatives or 17β-estradiol (positive control) for 6 days, with media changes every 2 days.[8]

  • Quantification of Proliferation: Assess cell viability and proliferation using a methylene blue assay or BrdU incorporation assay.[1]

  • Data Analysis: Express the results as a fold induction of cell proliferation compared to the vehicle control.

Anti-Androgenicity: Androgen Receptor (AR) Reporter Gene Assay

This assay evaluates the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Line: Utilize a cell line stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.

  • Cell Culture and Seeding: Culture and seed the cells in 96-well plates according to standard protocols for the specific cell line.

  • Treatment: Co-treat the cells with a fixed concentration of dihydrotestosterone (DHT) and varying concentrations of the benzophenone derivative for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay (OECD TG 432)

This standardized assay is used to identify the phototoxic potential of a test substance.[9]

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in DMEM supplemented with 10% calf serum, L-glutamine, and antibiotics.

  • Seeding: Seed the cells in two separate 96-well plates and incubate for 24 hours to form a monolayer.[10]

  • Treatment: Treat both plates with a range of concentrations of the benzophenone derivative for 1 hour.[9]

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.[11]

  • Incubation: Replace the treatment medium with culture medium and incubate for another 24 hours.[10]

  • Neutral Red Uptake: Incubate the cells with neutral red dye for 3 hours, then extract the dye and measure the absorbance.

  • Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated plates and determine the Photo-Irritation-Factor (PIF).

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone ER_HSP90 ER-HSP90 Complex Benzophenone->ER_HSP90 Binds ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP90 HSP90 ER_HSP90->ER HSP90 Dissociation ERE Estrogen Response Element ER_Dimer->ERE Binds cluster_nucleus cluster_nucleus ER_Dimer->cluster_nucleus Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow Start Start: Select Benzophenone Derivatives Cell_Culture Cell Culture (e.g., MCF-7, 3T3) Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection Estrogenicity Estrogenicity Assay (e.g., MCF-7 Proliferation) Assay_Selection->Estrogenicity Anti_Androgenicity Anti-Androgenicity Assay (e.g., Reporter Gene) Assay_Selection->Anti_Androgenicity Phototoxicity Phototoxicity Assay (e.g., 3T3 NRU) Assay_Selection->Phototoxicity Data_Acquisition Data Acquisition Estrogenicity->Data_Acquisition Anti_Androgenicity->Data_Acquisition Phototoxicity->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50, Fold Change) Data_Acquisition->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General In Vitro Experimental Workflow.

Best Practices for Ensuring Reproducibility

Achieving reproducible results in in vitro experiments with benzophenone derivatives requires meticulous attention to detail and adherence to best practices.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to prevent cross-contamination or misidentification.[12]

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Standardized Protocols: Adhere strictly to well-documented and standardized protocols. Any deviations should be carefully recorded.[13]

  • Reagent and Media Consistency: Use reagents and media from the same lot or supplier whenever possible to minimize variability.

  • Passage Number: Maintain a consistent and low passage number for cell lines, as high passage numbers can lead to phenotypic and genotypic drift.

  • Detailed Record-Keeping: Maintain comprehensive records of all experimental parameters, including cell seeding densities, treatment concentrations, incubation times, and instrument settings.

  • Appropriate Controls: Always include positive, negative, and vehicle controls in every experiment to ensure the assay is performing as expected.

  • Transparent Reporting: When publishing results, provide a detailed description of the methods and materials used to allow for replication by other researchers.

By implementing these measures, researchers can increase the reliability and reproducibility of their in vitro findings, contributing to a more robust and accurate understanding of the biological effects of benzophenone derivatives.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzophenones, offering insights into their synthesis, photophysical characteristics, and cytotoxic activities. The data presented herein is intended to support informed decisions in the design and development of novel compounds for various applications, from photochemistry to medicinal chemistry.

Benzophenones, a class of aromatic ketones, are widely recognized for their applications as UV filters, photosensitizers, and as scaffolds in medicinal chemistry. The introduction of fluorine atoms to the benzophenone core can profoundly influence properties such as photostability, quantum yield, and biological efficacy due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize key quantitative data for representative fluorinated and non-fluorinated benzophenone derivatives.

Photophysical Properties

The substitution of hydrogen with fluorine can enhance the photostability and modulate the spectroscopic properties of benzophenones.[1][2] Fluorination has been shown to be a valuable strategy for developing advanced fluorophores.[1][2] The following table compares the absorption maxima (λmax) and fluorescence quantum yields (Φ) of selected fluorinated and non-fluorinated benzophenones.

CompoundStructureλmax (nm)Quantum Yield (Φ)Reference
Non-Fluorinated
4,4'-Dimethoxybenzophenone(CH₃OC₆H₄)₂CO~315 (in ethanol)-[3]
Fluorinated
Bis(4-fluorophenyl)methanone(FC₆H₄)₂CO306 (in ethanol)< 0.1[1]
Bis(2,4,5-trifluorophenyl)methanone(F₃C₆H₂)₂CO--[1]

Note: Direct comparative data for quantum yields under identical conditions is limited. The provided data is based on available literature.

Cytotoxic Activity

Benzophenone derivatives have been extensively studied for their potential as anticancer agents.[4][5][6] Fluorination can impact the cytotoxic activity of these compounds. The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzophenone derivatives against the HeLa (cervical cancer) cell line.

CompoundStructureCell LineIC50 (µM)Reference
Non-Fluorinated
4,4'-Dihydroxybenzophenone(HOC₆H₄)₂COHeLa>100Estimated based on general cytotoxicity data
Fluorinated
4,4'-Difluorobenzophenone(FC₆H₄)₂COHeLa~50Estimated based on general cytotoxicity data

Note: The IC50 values are estimations based on available literature on the cytotoxicity of related compounds and should be considered indicative. Direct comparative studies on the same cell line are scarce.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general protocols for the synthesis and characterization of benzophenone derivatives.

Synthesis of Benzophenones

General Procedure for Friedel-Crafts Acylation (Non-Fluorinated & Fluorinated):

A common method for synthesizing benzophenones is the Friedel-Crafts acylation.[2][7]

  • To a solution of the appropriate aromatic substrate (e.g., anisole for methoxy-substituted benzophenones, or fluorobenzene for fluorinated benzophenones) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Slowly add the corresponding benzoyl chloride derivative to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the desired benzophenone.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the absorption maxima (λmax) of the compounds.[8][9][10]

  • Prepare stock solutions of the benzophenone derivatives in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 20 µg/mL.

  • Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Quantum Yield Measurement

The relative fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1]

  • Prepare dilute solutions of the sample and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorbance of both the sample and standard solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a cell viability assay, such as the MTT assay.[11][12]

  • Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Visualizing Molecular Interactions and Workflows

Benzophenone Interaction with the MAPK/ERK Signaling Pathway

Benzophenone derivatives, particularly those used as UV filters like benzophenone-3, have been shown to interact with cellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[7] The following diagram illustrates a simplified representation of this pathway and the potential point of interference by benzophenones.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Benzophenone Benzophenone Derivative Benzophenone->MEK Inhibition? GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by benzophenones.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comparative study of fluorinated and non-fluorinated benzophenones.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis Synth_F Synthesize Fluorinated Benzophenone Purification Purification (Recrystallization/ Chromatography) Synth_F->Purification Synth_NF Synthesize Non-Fluorinated Analog Synth_NF->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Photophysical Photophysical Studies (UV-Vis, Fluorescence) Characterization->Photophysical Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Data_Analysis Data Analysis & Comparison Photophysical->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for comparing fluorinated and non-fluorinated benzophenones.

References

A Head-to-Head Comparison of Benzophenone Isomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of various benzophenone isomers and their derivatives. The data presented is compiled from multiple studies to offer a comprehensive overview of their relative potencies and mechanisms of action in different cancer cell lines.

Comparative Efficacy of Benzophenone Derivatives

The anti-cancer activity of benzophenone compounds is significantly influenced by their chemical structure, including the presence and position of various functional groups. The following tables summarize the cytotoxic effects of different benzophenone derivatives across several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Benzophenone-1 (BP-1) SMMC-7721 (Hepatoma)>10 µg/mL[1]
Benzophenone-3 (BP-3) SMMC-7721 (Hepatoma)>200 µg/mL[1]
Compound 9d (a novel analog) A549 (Lung Carcinoma)Not explicitly stated, but identified as the most potent in its series.[2][3]
HeLa (Cervical Cancer)Not explicitly stated, but identified as the most potent in its series.[2][3]
MCF-7 (Breast Cancer)Not explicitly stated, but identified as the most potent in its series.[2][3]
Pestalotiopsone C (Compound 2) PANC-1 (Pancreatic Cancer)7.6[4]
Pestalotiopsone E (Compound 4) PANC-1 (Pancreatic Cancer)7.2[4]

*Note: The study on BP-1 and BP-3 in SMMC-7721 cells indicated that BP-1 induced apoptosis at much lower concentrations than BP-3, suggesting greater potency despite the lack of a specific IC50 value.[1]

Mechanistic Insights into Benzophenone-Induced Anti-Cancer Activity

Benzophenone isomers and their analogs exert their anti-cancer effects through various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Benzophenone-1 (BP-1)
  • In MCF-7 Breast Cancer Cells: BP-1 promotes cell proliferation and migration via an Estrogen Receptor α (ERα)-dependent pathway. It leads to the upregulation of cyclin D1 and cathepsin D, and the downregulation of p21.[5]

  • In SKOV3 Ovarian Cancer Cells: At environmentally relevant concentrations (10⁻⁹–10⁻⁶ M), BP-1 activates ERα, which then interacts with β-catenin, leading to the activation of the Wnt/β-catenin signaling pathway. This promotes the proliferation, migration, and invasion of cancer cells.[6]

  • In SMMC-7721 Hepatoma Cells: BP-1 is more potent than BP-3 in inducing apoptosis, which is associated with mitochondrial damage and oxidative stress.[1]

Benzophenone-3 (BP-3)
  • In 4T1 Breast Cancer Cells: BP-3 does not significantly alter primary tumor growth but increases the ability of cancer cells to metastasize to the lungs. This is associated with changes in the tumor immune microenvironment.[7]

  • In SMMC-7721 Hepatoma Cells: High concentrations of BP-3 can induce oxidative stress and apoptosis. However, at very low concentrations, it may have a growth-promoting effect (hormesis).[1]

Novel Benzophenone Analogs (e.g., Compound 9d)
  • In A549, HeLa, and MCF-7 Cells: The potency of these analogs is enhanced by the presence of methyl, chloro, and fluoro groups. The lead compound, 9d, was found to inhibit tumor growth by targeting angiogenesis and inducing apoptosis.[2][3] It causes cell cycle arrest at the G2/M phase and induces apoptosis through a caspase-activated DNase-mediated pathway.[2][3][8] This compound also down-regulates the expression of VEGF, a key factor in angiogenesis.[2][3]

Halogenated Benzophenone Derivatives (from Pestalotiopsis neglecta)
  • In PANC-1 Pancreatic Cancer Cells: These compounds suppress cell proliferation and induce apoptosis by targeting the MEK/ERK signaling pathway.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by benzophenone isomers and a typical workflow for evaluating their anti-cancer effects.

G cluster_BP1_MCF7 BP-1 Signaling in MCF-7 Cells BP1_MCF7 Benzophenone-1 ERa_MCF7 ERα BP1_MCF7->ERa_MCF7 CyclinD1 Cyclin D1 (upregulated) ERa_MCF7->CyclinD1 p21 p21 (downregulated) ERa_MCF7->p21 CathepsinD Cathepsin D (upregulated) ERa_MCF7->CathepsinD Proliferation_MCF7 Cell Proliferation CyclinD1->Proliferation_MCF7 p21->Proliferation_MCF7 Metastasis_MCF7 Metastasis CathepsinD->Metastasis_MCF7 G cluster_BP1_SKOV3 BP-1 Signaling in SKOV3 Cells BP1_SKOV3 Benzophenone-1 ERa_SKOV3 ERα BP1_SKOV3->ERa_SKOV3 beta_catenin β-catenin ERa_SKOV3->beta_catenin triggers interaction Wnt_activation Wnt/β-catenin Pathway Activation beta_catenin->Wnt_activation translocates to nucleus EMT_markers EMT Biomarker Regulation Wnt_activation->EMT_markers Proliferation_SKOV3 Proliferation, Migration, Invasion EMT_markers->Proliferation_SKOV3 G cluster_Halogenated_BPs Halogenated BP Signaling in PANC-1 Cells Halogenated_BPs Halogenated Benzophenones MEK MEK Halogenated_BPs->MEK ERK ERK MEK->ERK Proliferation_PANC1 Cell Proliferation ERK->Proliferation_PANC1 Apoptosis_PANC1 Apoptosis ERK->Apoptosis_PANC1 G cluster_Workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with Benzophenone Isomers start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Cell Migration/Invasion Assay treatment->migration western_blot Western Blot for Signaling Proteins treatment->western_blot end Data Analysis & Comparison cytotoxicity->end apoptosis->end cell_cycle->end migration->end western_blot->end

References

Comparative Guide to Validating Target Engagement of 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the target engagement of 3'-Fluoro-2-morpholinomethyl benzophenone, a novel benzophenone derivative with potential therapeutic applications. While specific target engagement data for this compound is not extensively published, this document outlines established experimental frameworks and presents hypothetical data based on the known activities of similar benzophenone analogs, which have shown promise in cancer therapy.[1][2][3] This guide will focus on a plausible target, Protein Kinase B (AKT1), a key node in cell survival and proliferation pathways, which has been identified as a potential target for other benzophenone derivatives.[4]

We will compare the utility of two primary orthogonal methods for target validation: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP), supplemented by a kinase inhibition assay.

Experimental Data Summary

The following tables summarize hypothetical quantitative data for this compound compared to a known AKT1 inhibitor, MK-2206.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)
This compoundAKT1150
MK-2206 (Alternative)AKT18

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Compound (10 µM)TargetTemperature (°C)% Soluble Protein RemainingThermal Shift (ΔTm) (°C)
DMSO (Vehicle)AKT14850-
This compoundAKT15250+4
MK-2206 (Alternative)AKT15450+6

Table 3: Co-Immunoprecipitation (Co-IP) Downstream Target Analysis

TreatmentImmunoprecipitationWestern Blot TargetRelative Band Intensity
DMSO (Vehicle)IgG (Control)p-PRAS40 (T246)0.1
DMSO (Vehicle)AKT1p-PRAS40 (T246)1.0
This compound (1 µM)AKT1p-PRAS40 (T246)0.4
MK-2206 (1 µM)AKT1p-PRAS40 (T246)0.2

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Materials : Recombinant human AKT1, ATP, substrate peptide (e.g., GSK3α/β peptide), this compound, MK-2206, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Serially dilute the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[5][6][7]

  • Materials : MCF-7 cells, complete culture medium, PBS, this compound, MK-2206, DMSO, lysis buffer with protease and phosphatase inhibitors, and antibodies for Western blotting (anti-AKT1, anti-GAPDH).

  • Procedure :

    • Culture MCF-7 cells to 80-90% confluency.

    • Treat the cells with the test compounds or DMSO (vehicle) for 2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble protein fractions by Western blotting using an anti-AKT1 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Quantify the band intensities to determine the percentage of soluble protein at each temperature and calculate the melting temperature (Tm) and the thermal shift (ΔTm).

3. Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions and can demonstrate the effect of a compound on the formation of a protein complex or the phosphorylation of a downstream substrate.[8][9]

  • Materials : MCF-7 cells, complete culture medium, this compound, MK-2206, DMSO, lysis buffer, anti-AKT1 antibody for immunoprecipitation, anti-p-PRAS40 (T246) antibody for Western blotting, protein A/G magnetic beads, and wash buffer.

  • Procedure :

    • Treat MCF-7 cells with the test compounds or DMSO for 4 hours.

    • Lyse the cells and pre-clear the lysate with magnetic beads.

    • Incubate the pre-cleared lysate with an anti-AKT1 antibody or an IgG control overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads multiple times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using an antibody against a known downstream target of AKT1, such as phosphorylated PRAS40 (p-PRAS40).

Visualizations

Below are diagrams illustrating the signaling pathway, experimental workflows, and a logical comparison of the target engagement validation methods.

Signaling_Pathway cluster_membrane Cell Membrane PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT1 AKT1 PDK1->AKT1 PRAS40 PRAS40 AKT1->PRAS40 phosphorylates (inhibits) mTORC1 mTORC1 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival promotes PRAS40->mTORC1 inhibits

Caption: Simplified PI3K/AKT1 signaling pathway.

CETSA_Workflow A 1. Treat cells with compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble protein by Western Blot C->D E 5. Quantify and plot melting curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Method_Comparison cluster_0 Target Engagement Validation cluster_1 Information Provided CETSA Cellular Thermal Shift Assay (CETSA) DirectBinding Direct Target Binding in Cells CETSA->DirectBinding Measures thermal stabilization CoIP Co-Immunoprecipitation (Co-IP) FunctionalEffect Downstream Functional Effect CoIP->FunctionalEffect Shows effect on protein interactions KinaseAssay In Vitro Kinase Assay EnzymaticInhibition Direct Enzymatic Inhibition KinaseAssay->EnzymaticInhibition Measures IC50

Caption: Logical comparison of target engagement validation methods.

References

Orthogonal Assays for Confirming the Biological Activity of Benzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenones are a class of compounds with a diverse range of biological activities, from endocrine disruption to anticancer effects. Due to the potential for off-target effects and assay-specific artifacts, it is crucial to employ orthogonal assays to confirm their biological activity. This guide provides a comparative overview of orthogonal assay workflows for two common biological activities of benzophenones: endocrine disruption (specifically estrogenic activity) and anticancer cytotoxicity.

Section 1: Confirming Estrogenic Activity of Benzophenones

Many benzophenone derivatives have been shown to exhibit estrogenic activity, primarily through interaction with the estrogen receptor alpha (ERα). A robust assessment of this activity involves a combination of assays that probe different aspects of the signaling cascade, from direct receptor binding to downstream cellular responses.

Signaling Pathway for Estrogen Receptor Alpha (ERα) Activation

ER_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone (e.g., BP-1) ERa_inactive Inactive ERα Benzophenone->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization HSP HSP90 ERa_inactive->HSP Dissociates from ERE Estrogen Response Element (ERE) ERa_active->ERE Translocates & Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogenic signaling pathway of benzophenones via ERα activation.

Experimental Workflow and Orthogonal Assays

An effective strategy to confirm estrogenic activity involves a primary reporter assay followed by orthogonal assays that measure downstream functional outcomes and direct molecular interactions.

Estrogen_Workflow Primary Primary Assay: ERα Reporter Gene Assay Orthogonal1 Orthogonal Assay 1: Cell Proliferation (E-SCREEN) Primary->Orthogonal1 Orthogonal2 Orthogonal Assay 2: Competitive Binding Assay Primary->Orthogonal2 Orthogonal3 Orthogonal Assay 3: Western Blot for β-catenin Nuclear Translocation Primary->Orthogonal3 Confirmation Confirmation of Estrogenic Activity Orthogonal1->Confirmation Orthogonal2->Confirmation Orthogonal3->Confirmation

Caption: Experimental workflow for confirming estrogenic activity.

Data Comparison
Assay TypeCompoundEndpointResultReference
Primary: ERα Reporter Gene Assay Benzophenone-1 (BP-1)EC500.8 µM[1]
2,4,4'-TrihydroxybenzophenoneRelative ActivityStrong Agonist[2]
Orthogonal 1: Cell Proliferation BenzophenoneProliferationIncreased in MCF-7 cells[3]
BP-1Fold Proliferation1.03-1.83 fold increase in SKOV3 cells[1]
Orthogonal 2: Competitive Binding 4-HydroxybenzophenoneBinding AffinityBinds to ERα[3]
Orthogonal 3: Western Blot BP-1β-catenin levelsIncreased in nucleus[1]
Experimental Protocols

1. Primary Assay: ERα Reporter Gene Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells or similar, transiently transfected with two plasmids: one expressing human ERα and another containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase).

  • Method:

    • Seed transfected cells in a 96-well plate.

    • After 24 hours, replace the medium with a phenol red-free medium containing various concentrations of the test benzophenone or a vehicle control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

    • Calculate the fold induction compared to the vehicle control.

2. Orthogonal Assay 1: E-SCREEN (Estrogen-Sensitive Cell Proliferation Assay)

  • Cell Line: MCF-7 human breast cancer cells (estrogen-responsive).

  • Method:

    • Seed MCF-7 cells in a 96-well plate in their regular growth medium.

    • After 24 hours, replace the medium with a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Add various concentrations of the test benzophenone.

    • Incubate for 6 days.

    • Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or MTS assay.

3. Orthogonal Assay 3: Western Blot for β-catenin Nuclear Translocation

  • Cell Line: SKOV3 ovarian cancer cells.[1]

  • Method:

    • Culture SKOV3 cells and treat with the test benzophenone for a specified time.

    • Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Quantify protein concentration in each fraction.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against β-catenin and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

    • Add HRP-conjugated secondary antibodies and detect chemiluminescence. An increase in the nuclear β-catenin signal relative to the cytoplasmic signal indicates translocation.[1]

Section 2: Confirming Anticancer Activity of Benzophenones

Benzophenone derivatives have also been investigated for their potential as anticancer agents, with activities including cytotoxicity, induction of apoptosis, and inhibition of cell migration.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Benzophenone Benzophenone Derivative (e.g., Compound 1) Cell Cancer Cell (e.g., A549, HL-60) Benzophenone->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Caspase3 Caspase-3 Activation G2M_Arrest->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of benzophenone-induced apoptosis.

Experimental Workflow and Orthogonal Assays

To validate the anticancer potential of a benzophenone derivative, a primary cytotoxicity screen should be followed by assays that confirm the mechanism of cell death and long-term effects on proliferative capacity.

Cancer_Workflow Primary Primary Assay: Cytotoxicity Assay (MTS/MTT) Orthogonal1 Orthogonal Assay 1: Colony Formation Assay Primary->Orthogonal1 Orthogonal2 Orthogonal Assay 2: Caspase-Glo 3/7 Assay Primary->Orthogonal2 Orthogonal3 Orthogonal Assay 3: Cell Cycle Analysis (Flow Cytometry) Primary->Orthogonal3 Confirmation Confirmation of Anticancer Activity Orthogonal1->Confirmation Orthogonal2->Confirmation Orthogonal3->Confirmation

References

Benchmarking 3'-Fluoro-2-morpholinomethyl benzophenone Against Doxorubicin for in vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel compound, 3'-Fluoro-2-morpholinomethyl benzophenone, against the well-established chemotherapeutic agent, Doxorubicin. The focus of this comparison is on the in vitro cytotoxic effects against a human cancer cell line. The objective is to offer researchers and drug development professionals a framework for evaluating the potential of this new benzophenone derivative as an anticancer agent.

Data Summary

The following table summarizes the quantitative data from a hypothetical in vitro cytotoxicity assay. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCell LineAssay TypeIC50 (µM)
This compoundHeLaMTT Assay12.5
Doxorubicin (Standard)HeLaMTT Assay1.2

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Doxorubicin

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in DMSO. A series of dilutions are made in culture medium to achieve the desired final concentrations. After 24 hours of cell seeding, the medium is replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The treated plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity analysis.

G A Cell Seeding (HeLa cells, 96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Test Compound & Doxorubicin) B->C D 48h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for Comparative Cytotoxicity Assay.

Signaling Pathway of the Standard Compound (Doxorubicin)

This diagram depicts the established mechanism of action for Doxorubicin, which involves DNA damage and the subsequent induction of apoptosis.

G cluster_cell Cancer Cell Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DSB DNA Double-Strand Breaks DNA->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-Induced Apoptotic Pathway.

In Vivo Validation of In Vitro Results for Benzophenone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo biological activities of common benzophenone (BP) compounds, which are widely used as UV filters in sunscreens and other personal care products. Growing concern over their potential endocrine-disrupting effects and other toxicities necessitates a clear understanding of how laboratory findings translate to whole-organism responses. This document summarizes key experimental data, details the methodologies used, and visualizes the cellular pathways affected by these compounds.

Data Summary: A Comparative Overview

The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo effects of Benzophenone-1 (BP-1), Benzophenone-2 (BP-2), and Benzophenone-3 (BP-3).

Table 1: Estrogenic Activity of Benzophenone-1 (BP-1)
Assay TypeSpecies/Cell LineEndpointResultReference
In Vitro Yeast (Saccharomyces cerevisiae) with rainbow trout Estrogen Receptor (rtERα)Estrogenic Activity (EC50)1.1 µM[1]
In Vivo Fathead Minnow (Pimephales promelas)Vitellogenin (VTG) InductionSignificant increase at 4919 µg/L[1]
Table 2: Estrogenic Activity and Toxicity of Benzophenone-2 (BP-2)
Assay TypeSpecies/Cell LineEndpointResultReference
In Vitro Yeast (Saccharomyces cerevisiae) with rainbow trout Estrogen Receptor (rtERα)Estrogenic Activity (EC50)0.4 µM[1]
In Vivo Fathead Minnow (Pimephales promelas)Vitellogenin (VTG) InductionSignificant increase at 8783 µg/L[1]
In Vivo Medaka (Oryzias latipes) larvaeAcute Toxicity (LC50, 96-hr)18.43 µM[2]
Table 3: Endocrine and Neurodevelopmental Effects of Benzophenone-3 (BP-3)
Assay TypeSpecies/Cell LineEndpointResultReference
In Vitro VariousEndocrine Disruption (Estrogenic, Anti-androgenic)Effects observed at concentrations that may overlap with internal concentrations from sunscreen application[3]
In Vivo RodentsFemale Reproductive Effects (e.g., prolonged estrous cycle)Adverse effects observed at concentrations that may overlap with those causing in vitro effects[3]
In Vivo Zebrafish (Danio rerio) EmbryosEnteric Neuron DevelopmentAverage 46% reduction in enteric neurons[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is a bioassay used to detect estrogenic activity of test compounds. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human or other animal estrogen receptor gene and a reporter gene (e.g., lacZ for β-galactosidase).

Procedure:

  • Yeast Culture Preparation: A starter culture of the recombinant yeast is grown in a suitable medium.

  • Assay Plate Preparation: Serial dilutions of the test compound (e.g., benzophenones) and a positive control (e.g., 17β-estradiol) are added to a 96-well microtiter plate. A solvent control is also included.

  • Yeast Inoculation: The yeast culture is added to each well of the microtiter plate.

  • Incubation: The plate is incubated, typically for 18-48 hours, to allow for yeast growth and activation of the reporter gene by estrogenic compounds.

  • Substrate Addition and Color Development: A chromogenic substrate for the β-galactosidase enzyme (e.g., CPRG) is added to the wells. If the reporter gene has been activated, the enzyme will cleave the substrate, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity of the compound.[5][6][7]

In Vivo Vitellogenin (VTG) Induction Assay in Fish (OECD TG 230)

This assay assesses the estrogenic activity of chemicals by measuring the induction of vitellogenin (VTG), an egg-yolk precursor protein, in male fish, which do not normally produce significant levels of VTG.

Procedure:

  • Acclimation: Adult male fish (e.g., fathead minnow, zebrafish, or medaka) are acclimated to laboratory conditions.

  • Exposure: Fish are exposed to different concentrations of the test compound in water for a period of 21 days. A control group (no test compound) and a positive control group (exposed to a known estrogen) are also maintained.[8][9]

  • Sample Collection: At the end of the exposure period, blood plasma or whole-body homogenates are collected from the fish.

  • VTG Measurement: The concentration of VTG in the collected samples is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for the fish species.

  • Data Analysis: A significant increase in VTG levels in male fish exposed to the test compound compared to the control group indicates estrogenic activity.[8][9]

Rodent Uterotrophic Bioassay (OECD TG 440)

The uterotrophic bioassay is a well-established in vivo screening test for estrogenic activity. It is based on the principle that the uterus of immature or ovariectomized female rodents will increase in weight in response to estrogenic compounds.

Procedure:

  • Animal Model: Either immature female rats (around 21 days old) or adult ovariectomized female rats are used. The ovariectomy is performed to remove the endogenous source of estrogens.[10][11]

  • Dosing: The animals are administered the test compound daily for three consecutive days, typically by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The uterus is carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group is indicative of estrogenic activity.[10][11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by benzophenone compounds and a typical experimental workflow for comparing in vitro and in vivo results.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation in_vitro_assay e.g., Yeast Estrogen Screen (YES) Assay in_vitro_endpoint Measure Estrogenic Activity (EC50) in_vitro_assay->in_vitro_endpoint comparison Compare In Vitro and In Vivo Potency in_vitro_endpoint->comparison in_vivo_assay e.g., Vitellogenin Induction Assay in Fish in_vivo_endpoint Measure Vitellogenin Levels in_vivo_assay->in_vivo_endpoint in_vivo_endpoint->comparison benzophenone Benzophenone Compound benzophenone->in_vitro_assay benzophenone->in_vivo_assay

Fig. 1: Experimental workflow for comparing in vitro and in vivo results.

BP1_pathway cluster_nucleus Nuclear Events BP1 Benzophenone-1 (BP-1) ERa Estrogen Receptor α (ERα) BP1->ERa binds and activates beta_catenin_complex β-catenin Destruction Complex ERa->beta_catenin_complex inhibits beta_catenin β-catenin beta_catenin_complex->beta_catenin prevents degradation nucleus Nucleus beta_catenin->nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to Wnt_target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_target_genes activates transcription EMT_markers Regulation of EMT Markers (e.g., ↓ ZO-1, ↑ MMP9) Wnt_target_genes->EMT_markers cell_effects Increased Cell Proliferation, Migration, and Invasion EMT_markers->cell_effects

Fig. 2: BP-1 activated ERα and Wnt/β-catenin signaling pathway.

BP3_pathway BP3 Benzophenone-3 (BP-3) MAPK_ERK_pathway MAPK/ERK Signaling Pathway BP3->MAPK_ERK_pathway attenuates ENCC_development Enteric Neural Crest Cell (ENCC) Proliferation, Differentiation, Migration MAPK_ERK_pathway->ENCC_development is required for reduced_neurons Reduced Number of Enteric Neurons MAPK_ERK_pathway->reduced_neurons leads to ENS_formation Enteric Nervous System (ENS) Formation ENCC_development->ENS_formation

Fig. 3: BP-3 attenuation of MAPK/ERK signaling in enteric nervous system development.

References

Comparative Analysis of Dose-Response Relationships for Benzophenone Analogues as Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the dose-response curves for various benzophenone analogues, focusing on their potential as endocrine-disrupting chemicals. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective comparison of the estrogenic and anti-androgenic activities of these compounds. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in this area.

Quantitative Dose-Response Data

The following tables summarize the in vitro potencies of several benzophenone analogues in activating the estrogen receptor (ER) and inhibiting the androgen receptor (AR). This data is crucial for understanding the structure-activity relationships and for prioritizing compounds for further toxicological evaluation.

Estrogenic Activity of Benzophenone Analogues

The estrogenic activity of benzophenone derivatives is typically assessed using reporter gene assays in human breast cancer cell lines, such as MCF-7, which are responsive to estrogens. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of these compounds, with lower values indicating higher potency.

CompoundAbbreviationEC50 (μM)Relative Potency vs. E2Reference
17β-EstradiolE20.0011[1]
2,4,4'-Trihydroxybenzophenone2,4,4'-triOH-BP0.30.0033[1][2]
2,2',4,4'-TetrahydroxybenzophenoneBP-20.80.0013[1][3]
4,4'-Dihydroxybenzophenone4,4'-diOH-BP1.50.0007[1]
4-Hydroxybenzophenone4-OH-BP2.50.0004[1]
2,4-DihydroxybenzophenoneBP-13.00.0003[1]
BenzophenoneBP>10<0.0001[1]

Note: Relative potency is calculated as (EC50 of E2) / (EC50 of compound).

Anti-Androgenic Activity of Benzophenone Analogues

The anti-androgenic activity is often evaluated by the ability of a compound to inhibit the action of a potent androgen, such as dihydrotestosterone (DHT), in a reporter gene assay. The half-maximal inhibitory concentration (IC50) is used to quantify this activity, where lower values indicate greater antagonistic potency.

CompoundAbbreviationIC50 (μM)Relative Potency vs. FlutamideReference
Hydroxyflutamide-0.11[3]
2,4,4'-Trihydroxybenzophenone2,4,4'-triOH-BP0.50.2[1][3]
2,2',4,4'-TetrahydroxybenzophenoneBP-20.70.14[1][3]
3-Hydroxybenzophenone3-OH-BP1.20.08[1]
2,2'-Dihydroxybenzophenone2,2'-diOH-BP1.50.07[1]
BenzophenoneBP>10<0.01[1]

Note: Relative potency is calculated as (IC50 of Flutamide) / (IC50 of compound).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key in vitro assays used to assess the endocrine-disrupting potential of benzophenone analogues.

Estrogen Receptor (ER) Transactivation Assay

This assay measures the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Maintenance:

    • Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[4]

    • Prior to the assay, cells are hormone-starved for at least 72 hours in phenol red-free DMEM containing charcoal-stripped FBS to reduce background estrogenic activity.[4]

  • Transfection (if necessary):

    • For cells not stably expressing a reporter construct, transient transfection is performed using a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene and a transfection reagent like Lipofectamine.[5]

  • Compound Exposure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is then replaced with a fresh, hormone-free medium containing various concentrations of the benzophenone analogues or the positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.[6]

  • Luciferase Assay:

    • After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.[7]

  • Data Analysis:

    • The relative light units (RLU) are normalized to the vehicle control.

    • Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

    • The EC50 values are calculated from the dose-response curves using a non-linear regression model.

Androgen Receptor (AR) Reporter Gene Assay

This assay determines the potential of a compound to act as an androgen or an anti-androgen by measuring the activation or inhibition of the androgen receptor.

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) cells or a similar suitable cell line are cultured in an appropriate medium.

    • Cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene like luciferase.[8]

  • Agonist and Antagonist Testing:

    • For agonist testing: Cells are treated with varying concentrations of the test compounds.

    • For antagonist testing: Cells are co-treated with a fixed concentration of a known androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compounds.[3]

  • Luciferase Assay and Data Analysis:

    • Following a 24-hour incubation, luciferase activity is measured as described for the ER transactivation assay.[9][10]

    • For agonist activity, EC50 values are determined from the dose-response curves.

    • For antagonist activity, the percentage of inhibition of DHT-induced activity is calculated, and IC50 values are determined from the inhibition curves.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the endocrine-disrupting effects of benzophenone analogues.

Estrogen_Androgen_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BP Benzophenone Analog ER Estrogen Receptor (ER) BP->ER Agonist AR Androgen Receptor (AR) BP->AR Antagonist E2 Estradiol (E2) E2->ER DHT Dihydrotestosterone (DHT) DHT->AR HSP Heat Shock Proteins (HSP) ER->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation ARE Androgen Response Element (ARE) ARE->Gene_Transcription Activation/Repression ER_dimer->ERE Binding AR_dimer->ARE Binding

Caption: Estrogen and Androgen Receptor Signaling Pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, CHO) start->cell_culture transfection Transfection with Reporter Plasmids cell_culture->transfection seeding Cell Seeding in 96-well Plates transfection->seeding treatment Treatment with Benzophenone Analogs seeding->treatment incubation 24h Incubation treatment->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (Dose-Response Curves) luciferase_assay->data_analysis results EC50 / IC50 Determination data_analysis->results end End results->end

Caption: General Experimental Workflow for Endocrine Disruptor Screening.

References

Comparative Analysis of a Fluorinated Benzophenone Derivative in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a fluorinated benzophenone derivative, highlighting its anti-inflammatory performance against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of peer-reviewed studies on 3'-Fluoro-2-morpholinomethyl benzophenone, this guide focuses on a structurally similar compound, (4-fluorophenyl)(4-(2-morpholinoethoxy)phenyl)methanone (compound 5h), as detailed in a key study by Khanum et al. (2010).

This analysis is based on experimental data comparing the anti-inflammatory and ulcerogenic activity of a series of synthesized benzophenone-N-ethyl morpholine ethers with the standard drugs phenylbutazone and aspirin. The data and methodologies presented are extracted from the aforementioned peer-reviewed publication.

Performance Comparison of Benzophenone Derivatives

The anti-inflammatory activity of the synthesized benzophenone derivatives was evaluated using the carrageenan-induced hind paw edema test in rats. The percentage of edema inhibition was measured at 3 hours after drug administration. Ulcerogenic activity was also assessed to determine the gastrointestinal side effects, a common concern with NSAIDs.

CompoundSubstituent on Benzophenone Ring AAnti-inflammatory Activity (% Inhibition of Edema)[1]Ulcerogenic Activity (% of Rats with Ulcers)[1]
5h p-Fluoro 48.9 20
5ap-Methoxy55.520
5bp-Methyl48.220
5co-Chloro35.540
5dm-Methyl29.540
5em-Chloro47.520
5fo-Bromo58.720
5gp-Bromo40.8Not Reported
5ip-Nitro38.6Not Reported
5j3,4-Dichloro42.3Not Reported
Phenylbutazone (Standard)-62.160
Aspirin (Standard)-Not Reported80

Experimental Protocols

Synthesis of Benzophenone-N-ethyl Morpholine Ethers (5a-j)

A mixture of the appropriate substituted hydroxybenzophenone (1 equivalent), 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO) was heated at 100°C for 3 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to yield the final products.[1]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Wistar albino rats were divided into groups of six. The test compounds (40 mg/kg), phenylbutazone (40 mg/kg), or vehicle (control) were administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the left hind paw. The paw volume was measured at 0 and 3 hours using a plethysmograph. The percentage inhibition of edema was calculated using the formula: % Inhibition = [1 - (Vt/Vc)] x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.[1]

Ulcerogenic Activity

Rats were fasted for 24 hours prior to the experiment but had free access to water. The test compounds and standard drugs were administered orally at a dose of 200 mg/kg. The animals were sacrificed 8 hours after drug administration, and their stomachs were removed and examined for the presence of ulcers. The percentage of animals showing ulcers was recorded.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of the synthesized benzophenone derivatives.

G cluster_synthesis Compound Synthesis cluster_animal_study In Vivo Anti-inflammatory Assay Hydroxybenzophenone Substituted Hydroxybenzophenone Reagent 4-(2-chloroethyl)morpholine hydrochloride, K2CO3, DMSO Hydroxybenzophenone->Reagent Heating Heating at 100°C Reagent->Heating Purification Workup and Recrystallization Heating->Purification Product Benzophenone-N-ethyl Morpholine Ethers (5a-j) Purification->Product Drug_Admin Oral Administration (Test Compounds/Standard/Vehicle) Product->Drug_Admin Animal_Grouping Wistar Rats Grouping Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Drug_Admin->Carrageenan_Injection Measurement Paw Volume Measurement (0 and 3 hours) Carrageenan_Injection->Measurement Data_Analysis Calculation of % Edema Inhibition Measurement->Data_Analysis

Experimental workflow for synthesis and anti-inflammatory evaluation.

Structure-Activity Relationship Insights

The study from which this data is derived provides insights into the structure-activity relationship of these benzophenone derivatives. The anti-inflammatory activity is influenced by the nature and position of the substituent on the benzophenone ring. For instance, compound 5f, with an ortho-bromo substituent, exhibited the highest activity among the synthesized compounds. The para-substituted compounds, including the fluoro-derivative 5h, generally showed good activity. Notably, all tested synthesized compounds demonstrated significantly lower ulcerogenic activity compared to the standard drugs, phenylbutazone and aspirin.[1]

The general signaling pathway for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation NSAIDs Benzophenone Derivatives (e.g., Compound 5h) NSAIDs->COX_Enzymes

General mechanism of action for NSAIDs targeting the COX pathway.

References

Safety Operating Guide

Safe Disposal of 3'-Fluoro-2-morpholinomethyl benzophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 3'-Fluoro-2-morpholinomethyl benzophenone, a compound whose handling requires careful consideration of its potential hazards. The following procedures are based on established best practices for similar chemical structures and should be executed in strict accordance with institutional and regulatory guidelines.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure gloves are appropriate for handling chemical waste.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Identification: this compound should be classified as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container.

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

    • The date of accumulation.

III. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste[1][4][5].

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating disposal, review your organization's specific chemical hygiene plan and waste disposal procedures. Contact your EHS department for guidance.

  • Package for Disposal:

    • Ensure the hazardous waste container is securely sealed to prevent leaks or spills.

    • Decontaminate the exterior of the waste container.

  • Arrange for Pickup:

    • Follow your institution's protocol for requesting a hazardous waste pickup.

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area while awaiting pickup.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, avoid raising dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite)[1][6].

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup:

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department immediately.

V. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical properties of related benzophenone compounds to inform safe handling and disposal.

PropertyTypical Value for Benzophenone DerivativesSignificance for Disposal
Physical State Solid or LiquidDetermines appropriate spill cleanup procedures (e.g., sweeping vs. absorbing).
Boiling Point > 100 °CLow volatility at room temperature reduces inhalation risk, but heating increases it.
Solubility Generally insoluble in waterDo not dispose of down the drain as it can persist in aquatic environments.
Hazard Classifications Skin Irritant, Eye Irritant, STOT SE 3Dictates the need for comprehensive PPE and handling in a ventilated area.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Use a Labeled, Sealed, and Compatible Waste Container classify->container segregate Segregate from Other Waste Streams container->segregate spill Spill or Release? segregate->spill spill_yes Follow Emergency Spill Protocol spill->spill_yes Yes store Store in Designated Waste Accumulation Area spill->store No spill_yes->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs document Document Waste for Disposal contact_ehs->document end End: Waste Transferred to Authorized Disposal Facility document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols before handling any chemical waste.

References

Personal protective equipment for handling 3'-Fluoro-2-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3'-Fluoro-2-morpholinomethyl benzophenone (CAS No. 898750-41-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Analysis and Personal Protective Equipment (PPE)

Therefore, a conservative approach to personal protective equipment is required.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against potential splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, as morpholine derivatives can be toxic and cause severe skin burns.[3]
Body Protection Chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoesMinimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMitigates the risk of inhaling potentially harmful or irritating vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to safely manage this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense Carefully Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Store_Properly Store in a Tightly Closed Container in a Cool, Dry Place Perform_Experiment->Store_Properly Decontaminate_Glassware Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste According to Institutional and Local Regulations Segregate_Waste->Dispose_Waste

Safe Handling Workflow

Experimental Protocol for Safe Handling:

  • Pre-Handling Preparation:

    • Review the Safety Data Sheets (SDS) for structurally similar compounds, such as fluorinated benzophenones and morpholine, to understand potential hazards.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • When weighing and transferring the compound, perform these actions within the fume hood to contain any dust or vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, stainless steel) and ensure it is clean and dry.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), should be considered hazardous waste.

  • Waste Segregation:

    • Collect all solid waste in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: Clearly label waste containers with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.

Disposal Decision Tree Start Material for Disposal Is_Contaminated Contaminated with 3'-Fluoro-2-morpholinomethyl benzophenone? Start->Is_Contaminated Hazardous_Waste Treat as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Follow Standard Lab Disposal Procedures Is_Contaminated->Non_Hazardous_Waste No Segregate Segregate Solid and Liquid Waste Hazardous_Waste->Segregate Label Label Container Clearly Segregate->Label Store Store in Secondary Containment Label->Store Dispose Dispose via EHS Office Store->Dispose

Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.